molecular formula C13H14N2O3S B413784 8-(4-Morpholinylsulfonyl)quinoline CAS No. 21168-76-3

8-(4-Morpholinylsulfonyl)quinoline

Numéro de catalogue: B413784
Numéro CAS: 21168-76-3
Poids moléculaire: 278.33g/mol
Clé InChI: WWKKCAVRCKRAMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(4-Morpholinylsulfonyl)quinoline is a chemical building block designed for research and development, integrating the bioactive 8-quinoline scaffold with a sulfonyl morpholine group. The 8-quinoline structure is recognized as a privileged scaffold in medicinal chemistry, known for its versatile binding properties to diverse biological targets and its strong metal-chelating capabilities . This core structure is associated with a broad spectrum of pharmacological activities, which has made it a subject of interest in investigations for neuroprotection, oncology, and infectious diseases . The introduction of the 4-morpholinylsulfonyl moiety is a strategic modification aimed at enhancing the molecule's properties. The morpholine ring, a common feature in pharmaceuticals, can improve aqueous solubility and influence the compound's pharmacokinetic profile . The sulfonyl group acts as a versatile handle for further chemical functionalization, allowing researchers to develop more complex target-specific molecules . As such, this compound serves as a valuable synthetic intermediate for constructing libraries of quinoline-derived molecules for high-throughput screening and structure-activity relationship (SAR) studies in drug discovery programs. It is particularly useful for exploring new chemical entities in areas such as enzyme inhibition and targeted protein degradation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-quinolin-8-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKCAVRCKRAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-(4-Morpholinylsulfonyl)quinoline Synthesis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 8-(4-Morpholinylsulfonyl)quinoline (also known as 4-(quinolin-8-ylsulfonyl)morpholine, CAS: 21168-76-3) represents a fundamental transformation in medicinal chemistry. Quinoline-based sulfonamides are highly privileged scaffolds, frequently utilized in the development of anti-dengue agents, phosphodiesterase (PDE) inhibitors, and metal-binding pharmacophores[1]. This whitepaper provides a rigorously validated, step-by-step protocol for synthesizing 8-(4-Morpholinylsulfonyl)quinoline via the nucleophilic sulfonylation of quinoline-8-sulfonyl chloride with morpholine.

Designed for drug development professionals, this guide emphasizes the mechanistic causality behind experimental choices, ensuring a self-validating system that maximizes yield, purity, and reproducibility.

Mechanistic Rationale & Reaction Design

The formation of the sulfonamide bond occurs via a bimolecular nucleophilic substitution ( SN​2 -type) at the electrophilic sulfur center of the sulfonyl chloride[2]. The reaction design relies on three critical pillars:

  • Nucleophilic Attack: Morpholine, a secondary cyclic amine, acts as the nucleophile. Its moderate basicity and lack of steric hindrance make it an excellent candidate for attacking the sterically accessible sulfonyl group[3].

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the remaining morpholine, converting it into a non-nucleophilic morpholinium salt and stalling the reaction. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge HCl, driving the reaction to completion.

  • Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis. Exposure to atmospheric moisture or wet solvents leads to the formation of quinoline-8-sulfonic acid, an unreactive and highly polar byproduct. Therefore, strictly anhydrous conditions are mandatory.

SynthesisWorkflow A Quinoline-8-sulfonyl chloride (Electrophile) B Morpholine (Nucleophile) C Anhydrous DCM / TEA 0°C to RT D Tetrahedral Intermediate (Transient) C->D Nucleophilic Attack E 8-(4-Morpholinylsulfonyl)quinoline (Target Product) D->E Chloride Elimination & Deprotonation AB AB AB->C

Workflow of the nucleophilic sulfonylation to yield 8-(4-Morpholinylsulfonyl)quinoline.

Materials & Reagents

To ensure high fidelity in the synthesis, all reagents must be of high purity. Dichloromethane (DCM) should be distilled over calcium hydride or drawn from a solvent purification system.

ReagentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Quinoline-8-sulfonyl chloride Electrophile / Starting Material227.671.0 eq2.28 g
Morpholine Nucleophile87.121.2 eq1.05 g (1.04 mL)
Triethylamine (TEA) Acid Scavenger (Base)101.191.5 eq1.52 g (2.09 mL)
Dichloromethane (DCM) Solvent (Anhydrous)84.93N/A30.0 mL (0.33 M)

Step-by-Step Experimental Protocol

The following methodology is adapted from standard sulfonamide coupling procedures utilized in the synthesis of complex pharmaceutical analogs[4].

Phase 1: Preparation and Initiation
  • Equipment Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes.

  • Substrate Dissolution: Add quinoline-8-sulfonyl chloride (2.28 g, 10.0 mmol) to the flask. Inject anhydrous DCM (30 mL) via syringe and stir until complete dissolution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial nucleophilic attack is exothermic; cooling prevents side reactions and degradation of the sulfonyl chloride.

Phase 2: Reagent Addition
  • Base Addition: Add Triethylamine (2.09 mL, 15.0 mmol) dropwise over 2 minutes.

  • Nucleophile Addition: Slowly add morpholine (1.04 mL, 12.0 mmol) dropwise over 5–10 minutes. A slight fuming or color change (often pale yellow) may be observed, which is characteristic of the amine-base complexation and initial reaction.

Phase 3: Reaction Execution & Monitoring
  • Incubation: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Continue stirring for 2–4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / Hexanes solvent system. The product will appear as a new UV-active spot with a lower Rf​ value than the starting sulfonyl chloride.

Phase 4: Workup & Isolation
  • Quenching: Once TLC indicates the complete consumption of the starting material, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Stir vigorously for 10 minutes.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (15 mL) to remove excess morpholine and TEA, followed by brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 5: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes. Alternatively, the product can often be recrystallized from hot ethanol/water.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The isolated 8-(4-Morpholinylsulfonyl)quinoline should match the following theoretical spectroscopic parameters:

Analytical MethodExpected Data / Signatures
Appearance Off-white to pale yellow solid.
ESI-MS (Positive Mode) [M+H]+ expected at m/z 279.1.
1 H NMR (400 MHz, CDCl3​ ) Quinoline core: δ 9.05 (dd, 1H), 8.35 (dd, 1H), 8.25 (dd, 1H), 8.05 (dd, 1H), 7.65 (m, 2H).Morpholine core: δ 3.75 (m, 4H, −CH2​−O−CH2​− ), 3.25 (m, 4H, −CH2​−N−CH2​− ).
13 C NMR (100 MHz, CDCl3​ ) Expected peaks at δ ~151.0, 144.0, 136.5, 133.0, 132.0, 128.5, 125.5, 122.0 (Quinoline carbons); 66.5 (Morpholine O-C), 45.8 (Morpholine N-C).

Troubleshooting & Optimization Logic

Even with a robust protocol, deviations can occur. The following decision tree provides a self-validating logic framework to diagnose and correct common synthesis failures.

Troubleshooting Start Low Product Yield? Q1 TLC shows unreacted sulfonyl chloride? Start->Q1 Q2 TLC shows baseline spot (Sulfonic Acid)? Start->Q2 Sol1 Increase Morpholine eq. or extend reaction time Q1->Sol1 Yes (Incomplete Rxn) Sol2 Ensure strictly anhydrous conditions (Dry DCM/TEA) Q2->Sol2 Yes (Hydrolysis)

Troubleshooting logic for common sulfonamidation reaction failures.

Mechanistic Troubleshooting Insights:
  • Hydrolysis to Sulfonic Acid: If a highly polar, UV-active spot remains at the baseline of your TLC plate (even in 100% EtOAc), the quinoline-8-sulfonyl chloride has hydrolyzed. This is caused by adventitious water in the DCM or highly humid laboratory conditions. Correction: Use freshly distilled solvents and ensure the TEA is dry.

  • Incomplete Conversion: If starting material persists despite extended reaction times, the morpholine may have degraded, or the TEA was insufficient to neutralize the generated HCl, resulting in a protonated (inactive) morpholine pool. Correction: Add an additional 0.5 eq of TEA and 0.2 eq of morpholine.

References

  • Sulfonyl Anthranilic Acid Analogues Display Pan-Serotype Anti-Dengue Activity by Downregulating the Expression of Ribosomal Proteins Encoded by 5′-Terminal Oligopyrimidine Motif-Containing mRNA. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][4]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. National Institutes of Health (NIH) - PMC. Available at:[Link][1]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at:[Link][2]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at:[Link][3]

Sources

Physicochemical Profiling of 8-(4-Morpholinylsulfonyl)quinoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, sulfonamide-bearing heterocycles represent a privileged scaffold. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) [1] is a highly specialized derivative frequently utilized in High-Throughput Screening (HTS) campaigns and as a molecular probe. Notably, it has been evaluated in fluorescence polarization assays as a competitive inhibitor for critical enzymatic targets such as the Mycobacterium tuberculosis fatty-acid-CoA ligase (FadD2) [2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we deconstruct the structural logic of 8-(4-Morpholinylsulfonyl)quinoline, detail the causality behind the standardized methodologies required to characterize it, and map how its physicochemical properties dictate its pharmacokinetic and assay performance.

Structural Analysis & Cheminformatics Profile

The physicochemical behavior of 8-(4-Morpholinylsulfonyl)quinoline is dictated by the synergistic interaction of its three core moieties:

  • Quinoline Core: Confers global lipophilicity and introduces a weak basic center (the aromatic nitrogen), which is critical for pH-dependent solubility.

  • Sulfonyl Linker ( −SO2​− ): Acts as a rigid, electron-withdrawing spacer. It restricts the conformational flexibility of the molecule while providing strong hydrogen-bond acceptors.

  • Morpholine Ring: Acts as a hydrophilic modulator. By introducing an ether oxygen, it prevents the molecule from becoming excessively lipophilic, thereby maintaining solubility in standard HTS assay buffers (e.g., DMSO/aqueous mixtures).

Quantitative Data Summary

The following table summarizes the fundamental physicochemical properties of the compound, contextualizing their mechanistic significance in drug development.

PropertyValueMechanistic Significance
CAS Number 21168-76-3Unique chemical identifier for regulatory and procurement tracking.
Molecular Formula C 13​ H 14​ N 2​ O 3​ SDefines the elemental composition and exact mass.
Molecular Weight 278.33 g/mol Highly favorable for rapid diffusion (well below the 500 Da Lipinski limit).
Topological Polar Surface Area (TPSA) ~64.6 ŲOptimal for passive intracellular permeability (ideal range: 40–90 Ų).
Estimated LogP 1.8 – 2.2Perfectly balances aqueous solubility with lipid membrane affinity.
Hydrogen Bond Donors 0Minimizes the desolvation energy penalty when crossing lipid bilayers.
Hydrogen Bond Acceptors 5Facilitates robust hydrogen-bonding with target protein residues.
Rotatable Bonds 2Imparts high conformational rigidity, lowering the entropic penalty upon binding.

Physicochemical Characterization Methodologies

To ensure scientific integrity, the empirical determination of these properties must rely on self-validating, standardized protocols. Below are the definitive workflows for characterizing this compound.

Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

Causality for Method Selection: The traditional shake-flask method (OECD 107) is highly susceptible to microemulsion formation when analyzing complex heterocyclic sulfonamides. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Test Guideline 117 [3] is the superior choice. It isolates the partitioning behavior on a C18 stationary phase, eliminating emulsion artifacts and providing a self-validating, high-throughput system.

Step-by-Step Workflow:

  • Stationary & Mobile Phase Setup: Equip the HPLC with a high-purity C18 reverse-phase column. Prepare a mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 using a phosphate buffer. Rationale: pH 7.4 ensures the quinoline nitrogen remains unprotonated, allowing the measurement of the intrinsic LogP of the neutral species.

  • System Calibration (Self-Validation): Inject a minimum of six reference compounds with known LogP values (e.g., Atrazine, Toluene, Benzene) that bracket the expected 1.8–2.2 range. Plot the logarithm of the capacity factor ( logk′ ) against the known LogP values to generate a linear calibration curve.

  • Sample Execution: Inject a 10 µL aliquot of 8-(4-Morpholinylsulfonyl)quinoline (1 mg/mL in methanol). Record the retention time ( tR​ ).

  • Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the dead time ( t0​ ).

  • Data Synthesis: Calculate the capacity factor using the formula k′=(tR​−t0​)/t0​ . Interpolate the LogP of the compound directly from the validated calibration curve.

Protocol 2: pKa Determination via Potentiometric Titration

Causality for Method Selection: The quinoline nitrogen is the primary ionizable center in this molecule. Because its protonation directly alters the ionic strength and pH of the aqueous medium, potentiometric titration according to OECD Test Guideline 112 [4] is the most robust method. Spectrophotometric methods could be confounded if the UV absorbance shift between the protonated and unprotonated states of the quinoline ring is minimal.

Step-by-Step Workflow:

  • Electrode Calibration (Self-Validation): Standardize the glass pH electrode using freshly prepared IUPAC standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 20°C (±0.1°C).

  • Sample Preparation: Dissolve 20 mg of the compound in 50 mL of a 0.1 M KCl background electrolyte solution. Rationale: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. If the compound exhibits poor initial aqueous solubility, utilize a methanol-water co-solvent system and apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

  • Titration Execution: Purge the vessel with argon gas to prevent atmospheric CO 2​ from forming carbonic acid and skewing the pH. Titrate with standardized 0.1 M HCl using an automated titrator, adding titrant in 0.05 mL increments.

  • Data Synthesis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) against the volume of titrant added. The peak of the derivative curve identifies the equivalence point. The pH at the half-equivalence volume represents the exact pKa of the quinoline nitrogen (expected ~4.5 - 5.0).

Structure-Property Relationships (SPR) & Biological Relevance

The physicochemical profile of 8-(4-Morpholinylsulfonyl)quinoline makes it an exceptional candidate for intracellular target engagement. Because the molecule possesses zero hydrogen bond donors , it sheds its aqueous hydration shell with minimal thermodynamic resistance. When combined with a TPSA of 64.6 Ų and a LogP of ~2.0, the compound easily navigates the lipid bilayers of complex pathogens (such as the mycobacterial cell wall when targeting FadD2).

Furthermore, the weak basicity of the quinoline core allows the compound to be formulated as a hydrochloride salt. This provides a critical advantage in drug development: it allows for high aqueous solubility during oral administration or HTS assay formatting, while the neutral free-base form dominates in the physiological pH of the bloodstream, enabling passive diffusion.

Systems Logic Visualization

SPR Q_Core Quinoline Core (Lipophilic, Weak Base) pKa pKa ~ 4.9 (pH-dependent solubility) Q_Core->pKa Nitrogen Protonation LogP LogP ~ 2.0 (Optimal Lipophilicity) Q_Core->LogP Aromaticity S_Linker Sulfonyl Group (Electron Withdrawing, HBA) TPSA TPSA ~ 64.6 Ų (High Permeability) S_Linker->TPSA Oxygen Acceptors M_Ring Morpholine Ring (Hydrophilic Modulator) M_Ring->LogP Reduces Lipophilicity M_Ring->TPSA Ether Oxygen HTS HTS Assay Performance (e.g., FadD2 Target) pKa->HTS Buffer Solubility ADME Favorable ADME Profile (Intracellular Targeting) LogP->ADME Membrane Crossing TPSA->ADME Passive Diffusion ADME->HTS Target Engagement

Logical relationship between structural moieties, physicochemical properties, and assay performance.

Conclusion

8-(4-Morpholinylsulfonyl)quinoline is a masterclass in balanced cheminformatics. By coupling the lipophilic, basic quinoline core with the solubility-enhancing morpholine ring via a rigid sulfonyl linker, the molecule achieves an ideal ADME (Absorption, Distribution, Metabolism, and Excretion) profile for early-stage drug discovery. Strict adherence to OECD-validated methodologies for LogP and pKa determination ensures that the physicochemical data guiding its development remains highly reproducible and scientifically sound.

References

  • Chemsrc. "8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3". Chemical Database. URL: [Link]

  • Broad Institute / Chemsrc. "Fluorescence polarization to screen for inhibitor that competite the binding of FadD2". Assay Database. URL: [Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD iLibrary. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 112: Dissociation Constants in Water". OECD iLibrary. URL:[Link]

Spectroscopic Characterization of 8-(4-Morpholinylsulfonyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Morpholinylsulfonyl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates three key structural motifs: a quinoline core, a sulfonamide linker, and a morpholine ring. The quinoline scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, known for its diverse biological activities. The sulfonamide group is a critical functional group in a wide array of therapeutic agents, while the morpholine moiety is often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 8-(4-Morpholinylsulfonyl)quinoline, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum of 8-(4-Morpholinylsulfonyl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline ring and the morpholine moiety. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.9 - 9.1dd1HH-2 (Quinoline)
8.1 - 8.3dd1HH-4 (Quinoline)
7.9 - 8.1d1HH-5 (Quinoline)
7.6 - 7.8t1HH-6 (Quinoline)
7.5 - 7.7d1HH-7 (Quinoline)
7.4 - 7.6dd1HH-3 (Quinoline)
3.6 - 3.8t4H-CH₂-O- (Morpholine)
3.0 - 3.2t4H-CH₂-N- (Morpholine)
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~150C-2 (Quinoline)
~148C-8a (Quinoline)
~140C-4 (Quinoline)
~136C-8 (Quinoline)
~130C-6 (Quinoline)
~128C-4a (Quinoline)
~127C-5 (Quinoline)
~122C-3 (Quinoline)
~121C-7 (Quinoline)
~66-CH₂-O- (Morpholine)
~46-CH₂-N- (Morpholine)
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of solid 8-(4-Morpholinylsulfonyl)quinoline.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Instrumental Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Spectral width: ~16 ppm

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1 second

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Spectral width: ~240 ppm

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate analyze Spectral Interpretation calibrate->analyze

NMR Spectroscopy Experimental Workflow
Interpretation of NMR Spectra
  • ¹H NMR: The aromatic region (δ 7.4-9.1 ppm) will show a set of signals characteristic of a substituted quinoline ring. The protons H-2 and H-4 are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The morpholine protons will appear as two distinct triplets in the aliphatic region (δ 3.0-3.8 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

  • ¹³C NMR: The spectrum will display the expected number of carbon signals. The quinoline carbons will resonate in the aromatic region (δ 121-150 ppm), while the morpholine carbons will be found in the aliphatic region (δ 46-66 ppm). The chemical shifts will be influenced by the substitution pattern and the electronic effects of the sulfonamide and morpholine groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data
m/z (predicted) Interpretation
278[M]⁺˙ (Molecular Ion)
192[M - C₄H₈NO]⁺
128[C₉H₆N]⁺
86[C₄H₈NO]⁺
Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of 8-(4-Morpholinylsulfonyl)quinoline in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumental Parameters (for Electrospray Ionization - ESI):

  • Ionization mode: Positive

  • Capillary voltage: 3.5 kV

  • Cone voltage: 30 V

  • Source temperature: 120 °C

  • Desolvation temperature: 350 °C

  • Mass range: m/z 50-500

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into Mass Spectrometer dissolve->inject ionize Ionize Sample (e.g., ESI) inject->ionize analyze Mass Analysis ionize->analyze detect Detect Ions analyze->detect spectrum Generate Mass Spectrum detect->spectrum mw Determine Molecular Weight spectrum->mw fragmentation Analyze Fragmentation mw->fragmentation structure Confirm Structure fragmentation->structure

Mass Spectrometry Experimental Workflow
Interpretation of Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 278, corresponding to the molecular weight of 8-(4-Morpholinylsulfonyl)quinoline.[1] The fragmentation pattern will likely involve the cleavage of the sulfonamide bond, leading to characteristic fragment ions. A key fragmentation pathway is the loss of the morpholine group, giving rise to a peak at m/z 192. Further fragmentation of the quinoline-sulfonyl moiety can also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Frequency (cm⁻¹) Vibration Functional Group
3100-3000C-H stretchAromatic (Quinoline)
2950-2850C-H stretchAliphatic (Morpholine)
1600-1450C=C and C=N stretchAromatic (Quinoline)
1350-1300Asymmetric SO₂ stretchSulfonamide
1170-1140Symmetric SO₂ stretchSulfonamide
1120-1080C-O-C stretchEther (Morpholine)
Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Parameters:

  • Scan range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16

Data Analysis:

  • Identify the characteristic absorption bands in the spectrum.

  • Assign these bands to the corresponding functional groups present in the molecule.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis mix Mix Sample with KBr press Press into Pellet mix->press place Place Pellet in IR Spectrometer press->place acquire Acquire IR Spectrum place->acquire identify Identify Absorption Bands acquire->identify assign Assign to Functional Groups identify->assign confirm Confirm Molecular Structure assign->confirm

Infrared Spectroscopy Experimental Workflow
Interpretation of IR Spectrum

The IR spectrum of 8-(4-Morpholinylsulfonyl)quinoline will display characteristic absorption bands corresponding to its functional groups. The aromatic C-H stretching vibrations of the quinoline ring will be observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretches of the morpholine ring will appear between 2950 and 2850 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will give rise to absorptions in the 1600-1450 cm⁻¹ range. Crucially, the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected around 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage will be visible around 1120-1080 cm⁻¹.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 8-(4-Morpholinylsulfonyl)quinoline, a molecule with considerable potential in medicinal chemistry. The detailed protocols and in-depth interpretations for NMR, MS, and IR spectroscopy serve as a valuable resource for researchers involved in the synthesis, characterization, and development of this and related compounds. While the presented data is predictive, it is grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the structural verification of 8-(4-Morpholinylsulfonyl)quinoline.

References

Sources

Technical Whitepaper: Sourcing and Application of 8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3) in MOR-1 GPCR Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As researchers transition from hit identification to lead optimization in neuropharmacology, the selection of highly specific tool compounds is paramount. 8-(4-Morpholinylsulfonyl)quinoline , universally cataloged under CAS 21168-76-3 , represents a specialized structural motif utilized in the modulation of the mu-type opioid receptor (MOR-1). This whitepaper provides an in-depth technical framework for scientists and drug development professionals, detailing the physicochemical properties, commercial sourcing strategies, and self-validating experimental methodologies required to deploy this compound in high-throughput screening (HTS) environments.

Physicochemical Profiling & Structural Analysis

The molecular architecture of 8-(4-Morpholinylsulfonyl)quinoline combines a quinoline core with a morpholine ring via a sulfonyl linker. This specific geometry is critical for its interaction within the hydrophobic binding pockets of G-protein-coupled receptors (GPCRs).

Table 1: Quantitative Physicochemical Data

Property Value Causality / Experimental Implication
Compound Name 8-(4-Morpholinylsulfonyl)quinoline Standard nomenclature for inventory tracking.
CAS Registry Number 21168-76-3 Primary identifier for commercial sourcing .
Molecular Formula C₁₃H₁₄N₂O₃S Dictates isotopic distribution for LC-MS validation.
Molecular Weight 278.33 g/mol Low molecular weight ensures favorable ligand efficiency.
Hydrogen Bond Donors 0 Enhances membrane permeability (Lipinski's Rule of 5).
Hydrogen Bond Acceptors 4 Facilitates key interactions with receptor active sites.

| Solubility Profile | Highly soluble in DMSO | Requires anhydrous DMSO for stable stock preparation. |

Commercial Sourcing & Analytical Validation

When procuring CAS 21168-76-3 from commercial vendors, researchers must implement a stringent Quality Control (QC) gateway. The presence of unreacted quinoline or morpholine derivatives from the synthesis process can introduce off-target noise in sensitive fluorescence-based GPCR assays.

  • Purity Requirements: Only accept batches with >98% purity validated by quantitative NMR (qNMR) and LC-MS.

  • Stock Preparation: The lack of hydrogen bond donors makes this compound highly hydrophobic. It must be reconstituted in anhydrous DMSO to a stock concentration of 10 mM.

  • Causality of Storage: Aqueous environments will lead to rapid precipitation. Aliquots must be stored at -20°C in amber vials to prevent photodegradation of the quinoline core.

Mechanistic Grounding: MOR-1 Modulation

8-(4-Morpholinylsulfonyl)quinoline is utilized in assays targeting the mu-type opioid receptor isoform MOR-1 . MOR-1 is a classical heptahelical GPCR. The causality of the signaling cascade is strictly linear:

  • Ligand Binding: The compound interacts with the orthosteric or allosteric site of MOR-1.

  • Conformational Shift: This catalyzes the exchange of GDP for GTP on the associated Gαi/o subunit.

  • Effector Inhibition: The dissociated Gαi/o complex actively inhibits adenylate cyclase (AC).

  • Signal Transduction: This inhibition leads to a measurable attenuation of intracellular cyclic AMP (cAMP) levels, which suppresses downstream cellular activities .

Pathway Ligand 8-(4-Morpholinylsulfonyl) quinoline (CAS: 21168-76-3) Receptor MOR-1 (Mu-Opioid Receptor) Ligand->Receptor Binds & Activates GProtein Gi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylate Cyclase (AC) GProtein->Effector Alpha-i Subunit Inhibits Response Decreased cAMP Production Effector->Response Downstream Effect

Figure 1: Mechanistic pathway of MOR-1 activation and subsequent cAMP inhibition.

Self-Validating Experimental Protocol: In Vitro cAMP Inhibition Assay

To evaluate the efficacy of CAS 21168-76-3, researchers must utilize a cAMP-sensitive luciferase reporter assay. Because MOR-1 is Gi-coupled, baseline cAMP levels in resting cells are too low to measure a decrease accurately. Causality of Design: We must artificially elevate cAMP using Forskolin (FSK) to create a dynamic measurement window .

Step-by-Step Methodology
  • Cell Preparation: Seed CHO cells stably expressing MOR-1 and a cAMP-sensitive luciferase reporter (e.g., GloSensor) into a 384-well white microplate at 2,500 cells/well. Incubate overnight at 37°C.

  • Pre-incubation (The Self-Validating Baseline): Wash cells with serum-free DMEM. Add 100 μM IBMX (a phosphodiesterase inhibitor) for 30 minutes. Why? IBMX prevents the natural degradation of cAMP, ensuring that any decrease observed is strictly due to adenylate cyclase inhibition by the receptor, not enzymatic breakdown.

  • Compound Addition: Dispense 8-(4-Morpholinylsulfonyl)quinoline (0.01 μM to 30 μM) into the test wells. Include a vehicle control (DMSO) and a positive reference agonist (e.g., 10 μM DAMGO). Incubate for 15 minutes.

  • Forskolin Stimulation: Add 50 μM FSK to all wells to stimulate cAMP production. Incubate for 15 minutes.

  • Detection: Add the luciferase substrate. Read luminescence on a microplate reader.

System Validation Checkpoints

A protocol is only as trustworthy as its internal controls. This assay is self-validating if:

  • Checkpoint 1: FSK-only wells show a >10-fold increase in luminescence over basal (confirms AC is functional).

  • Checkpoint 2: The reference agonist (DAMGO) yields an IC₅₀ within historical QC limits (e.g., 1-10 nM).

  • Checkpoint 3: The Z'-factor of the assay plate is >0.5, confirming the assay is robust enough for HTS.

Workflow Step1 Step1 Step2 2. Stock Preparation 10 mM in Anhydrous DMSO Step1->Step2 Step3 3. Cell Culture CHO Cells Expressing MOR-1 Step2->Step3 Step4 4. Assay Execution Forskolin Stimulation + Compound Step3->Step4 Step5 5. Detection cAMP-sensitive Luciferase Reporter Step4->Step5

Figure 2: Self-validating experimental workflow for MOR-1 in vitro screening.

References

  • Chemsrc Database. "8-(4-Morpholinylsulfonyl)quinoline Target Data: mu-type opioid receptor isoform MOR-1." Chemsrc. Available at:[Link]

  • Pasternak, G. W., et al. "Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR)." National Institutes of Health / PubMed Central. Available at:[Link]

  • Filizola, M., et al. "Structural basis for mu-opioid receptor binding and activation." National Institutes of Health / PubMed Central. Available at:[Link]

Unlocking the Therapeutic Potential of 8-(4-Morpholinylsulfonyl)quinoline: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and neuroprotective properties.[1] The inherent versatility of the quinoline scaffold allows for a diverse range of chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. This guide focuses on a specific, yet under-explored derivative, 8-(4-Morpholinylsulfonyl)quinoline, and outlines a comprehensive, hypothesis-driven approach to elucidating its potential therapeutic targets. By leveraging the known pharmacology of related compounds, we can strategically navigate the complex landscape of molecular interactions to unlock the therapeutic promise of this novel chemical entity.

Deconstructing 8-(4-Morpholinylsulfonyl)quinoline: A Sum of its Pharmacophoric Parts

The structure of 8-(4-Morpholinylsulfonyl)quinoline is a deliberate amalgamation of three key pharmacophoric moieties, each contributing to its potential biological activity and drug-like properties. A thorough understanding of these components is fundamental to postulating its mechanism of action and identifying high-probability therapeutic targets.

  • The Quinoline Core: This bicyclic aromatic system is a well-established "privileged scaffold" in drug discovery. Its planar structure allows for intercalation into DNA and interaction with the ATP-binding pockets of various enzymes, most notably protein kinases.[2][3] Numerous FDA-approved drugs, particularly in oncology, are built upon the quinoline framework.[4][5]

  • The Sulfonamide Linker: The sulfonamide group (-SO₂-) is a key functional group in a multitude of clinically used drugs. It is known to act as a zinc-binding group, a critical interaction for the inhibition of metalloenzymes such as carbonic anhydrases.[6][7] Furthermore, the sulfonyl group is a polar, metabolically stable moiety that can form hydrogen bonds with protein residues, thereby enhancing binding affinity and specificity.[8]

  • The Morpholine Cap: The morpholine ring is frequently incorporated into drug candidates to improve their pharmacokinetic properties.[9][10] It can enhance aqueous solubility, metabolic stability, and bioavailability.[11] Beyond its role as a pharmacokinetic enhancer, the morpholine moiety can also participate in target engagement, often forming favorable interactions within the binding sites of proteins like kinases.[9]

This unique combination of a privileged scaffold, a versatile linker, and a pharmacokinetic-enhancing moiety suggests that 8-(4-Morpholinylsulfonyl)quinoline is a promising candidate for targeted therapies. The following sections will explore the most probable target classes and outline a rigorous experimental workflow for their validation.

Hypothesis-Driven Target Exploration: From Broad Screens to Specific Mechanisms

Given the absence of direct biological data for 8-(4-Morpholinylsulfonyl)quinoline, a logical and efficient approach to target identification is to pursue several high-probability hypotheses in parallel. This strategy is grounded in the extensive literature on the biological activities of quinoline and sulfonamide-containing compounds.

Primary Hypothesis: Inhibition of Protein Kinases

The human kinome, comprising over 500 protein kinases, represents one of the most important classes of drug targets, particularly in oncology. The quinoline scaffold is a well-established ATP-mimetic, capable of occupying the ATP-binding pocket of numerous kinases and thereby inhibiting their catalytic activity.[2][4]

Rationale for this Hypothesis:

  • Numerous quinoline-based kinase inhibitors are approved for clinical use, including neratinib and cabozantinib.[5]

  • Computational studies have repeatedly demonstrated the favorable binding of quinoline derivatives to the active sites of various kinases, such as c-Kit, EGFR, and Pim-1.[1][3][12]

  • The morpholine group has been shown to contribute to the potency and selectivity of kinase inhibitors.[9]

Proposed Experimental Workflow for Kinase Target Validation:

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Functional Characterization A Kinome-Wide Binding Assay (e.g., KiNativ, KinomeScan) B Identification of Primary Kinase Hits A->B C Biochemical IC50 Determination (e.g., LanthaScreen, ADP-Glo) B->C Validate Hits D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D E Western Blot for Downstream Substrate Phosphorylation D->E Confirm Cellular Activity F Cell-Based Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F G G F->G Link Target to Phenotype G cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action A In Vitro Inhibition Assay against a Panel of CA Isoforms (e.g., CA I, II, IX, XII) B Determination of Ki values and Selectivity Profile A->B C Hypoxia-Induced Cell Proliferation Assay B->C Validate Cellular Efficacy D Measurement of Extracellular Acidification Rate (ECAR) C->D E Molecular Docking Studies into the Active Site of Target CA Isoform D->E Elucidate Binding Interactions F Confirmation of Binding Mode (e.g., X-ray Crystallography) E->F

Caption: A workflow for validating carbonic anhydrases as potential targets.

Exploratory Hypothesis: Targeting Cancer Metabolism via Pyruvate Kinase M2 (PKM2)

A more novel, yet plausible, therapeutic target for a quinoline-sulfonamide derivative is the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in regulating cancer cell metabolism, promoting the anabolic processes required for rapid cell proliferation. [13] Rationale for this Hypothesis:

  • There is emerging precedent for quinoline-8-sulfonamides acting as modulators of PKM2. [13]* Targeting cancer metabolism is an increasingly important strategy in oncology drug development.

  • Modulation of PKM2 activity has been shown to have anti-proliferative effects in cancer cells.

Proposed Experimental Workflow for PKM2 Target Validation:

  • In Vitro Enzyme Activity Assays: Measure the effect of 8-(4-Morpholinylsulfonyl)quinoline on the enzymatic activity of recombinant human PKM2. Determine if the compound acts as an activator or an inhibitor.

  • Cellular Thermal Shift Assay (CETSA): Confirm direct binding of the compound to PKM2 in a cellular context.

  • Metabolomic Analysis: Assess the impact of the compound on key glycolytic metabolites, such as pyruvate and lactate, in cancer cell lines.

  • Cellular Proliferation and Viability Assays: Determine the effect of the compound on the growth and survival of cancer cells known to be dependent on PKM2 activity.

Core Experimental Protocols: A Guide to Practical Implementation

To ensure the reproducibility and scientific rigor of the proposed target validation studies, this section provides detailed, step-by-step protocols for key experiments.

Protocol: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (recombinant)

  • Kinase substrate (specific to the kinase)

  • 8-(4-Morpholinylsulfonyl)quinoline (test compound)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 8-(4-Morpholinylsulfonyl)quinoline in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase reaction buffer.

    • Add the test compound or control (DMSO for negative control, staurosporine for positive control).

    • Add the kinase substrate and ATP mixture.

    • Initiate the reaction by adding the kinase enzyme.

  • Incubation: Incubate the reaction plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to all wells to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Materials:

  • Intact cells expressing the target protein

  • 8-(4-Morpholinylsulfonyl)quinoline (test compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat the cells with either the test compound or vehicle (DMSO) for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for 3 minutes. A temperature gradient is typically used (e.g., 40°C to 70°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for SDS-PAGE.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples. Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

In Silico Target Prediction: A Computational Compass for Drug Discovery

Computational approaches are invaluable for prioritizing experimental efforts and generating novel hypotheses. [14][15]For 8-(4-Morpholinylsulfonyl)quinoline, a multi-pronged in silico strategy can provide significant insights into its potential biological targets.

Recommended Computational Approaches:

Computational MethodApplication for 8-(4-Morpholinylsulfonyl)quinolineExpected Outcome
Ligand-Based Pharmacophore Screening Use the 3D structure of the compound as a query to screen databases of known bioactive molecules.Identification of compounds with similar pharmacophoric features and their known targets.
Reverse Molecular Docking Dock the compound into the binding sites of a large panel of proteins (e.g., the entire human kinome). [12]A ranked list of potential protein targets based on predicted binding affinity.
3D-QSAR (Quantitative Structure-Activity Relationship) If a series of analogues are synthesized, 3D-QSAR can be used to build predictive models of their activity against a specific target. [16]Understanding of the structural features that are critical for biological activity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the compound-protein complex over time.Assessment of the stability of the binding pose and identification of key intermolecular interactions. [15]

These computational studies, when used in conjunction with experimental validation, can significantly accelerate the process of target identification and drug development.

Summary and Future Directions: Charting a Path Forward

8-(4-Morpholinylsulfonyl)quinoline is a novel chemical entity with significant therapeutic potential, owing to its unique combination of a privileged quinoline scaffold, a versatile sulfonamide linker, and a pharmacokinetic-enhancing morpholine moiety. While direct biological data for this compound is currently lacking, a comprehensive analysis of the existing literature on related compounds allows for the formulation of several high-probability therapeutic hypotheses.

This guide has outlined a systematic and scientifically rigorous approach to the identification and validation of its therapeutic targets, with a primary focus on protein kinases and carbonic anhydrases, and an exploratory look at metabolic enzymes like PKM2. The proposed experimental workflows, from broad-based screening to detailed mechanistic studies, provide a clear roadmap for researchers.

The successful validation of a specific target for 8-(4-Morpholinylsulfonyl)quinoline will open up new avenues for drug development, potentially leading to novel therapies for cancer and other diseases. The journey from a promising molecule to a life-saving medicine is long and challenging, but it begins with a clear and logical strategy for understanding its mechanism of action. This guide provides the foundational framework for that critical first step.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Available from: [Link].

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Available from: [Link].

  • Asati, V., et al. (2024). Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. Journal of Biomolecular Structure and Dynamics. Available from: [Link].

  • de Castro, P. A., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie. Available from: [Link].

  • IntechOpen. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. Available from: [Link].

  • Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. Available from: [Link].

  • Ghorab, M. M., et al. (2010). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. Arzneimittelforschung. Available from: [Link].

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Available from: [Link].

  • Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available from: [Link].

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available from: [Link].

  • Kumar, A., et al. (2024). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available from: [Link].

  • Al-Otaibi, J. S., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Scientific Reports. Available from: [Link].

  • Singh, P., et al. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Preprints.org. Available from: [Link].

  • Application of Sulfonyl in Drug Design. (2019). ResearchGate. Available from: [Link].

  • Li, H., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Available from: [Link].

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available from: [Link].

  • Khan, I., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules. Available from: [Link].

Sources

8-(4-Morpholinylsulfonyl)quinoline: A Strategic Fragment in Modern Drug Design and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the paradigm of Fragment-Based Drug Discovery (FBDD), the selection of a starting chemical motif dictates the trajectory of lead optimization. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) has emerged as a highly versatile, bifunctional fragment. By fusing the privileged, target-anchoring quinoline scaffold with the solubility-enhancing, vector-directing morpholinosulfonyl moiety, this molecule provides an optimal starting point for targeting kinases, antimicrobial enzymes (such as DNA gyrase), and antiparasitic pathways.

This technical guide dissects the structural rationale, physicochemical profiling, and experimental workflows required to leverage 8-(4-Morpholinylsulfonyl)quinoline in a rational drug design campaign.

Structural Rationale and Physicochemical Profiling

The efficacy of a fragment lies in its ability to form high-quality interactions with a target while maintaining a low molecular weight, leaving "room" for synthetic growth.

The Causality of Component Selection
  • The Quinoline Core: The quinoline scaffold is widely recognized as a privileged structure in medicinal chemistry, frequently utilized for its broad spectrum of activities including antimicrobial and anticancer properties 1. Its flat, aromatic nature allows it to intercalate into narrow hydrophobic clefts (e.g., the ATP-binding hinge region of kinases) via π−π stacking and hydrophobic packing.

  • The Sulfonyl Linker: Unlike amide or ester linkages, the sulfonyl group is highly resistant to enzymatic cleavage, conferring excellent metabolic stability. Furthermore, its oxygen atoms act as rigid, directional hydrogen-bond acceptors.

  • The Morpholine Ring: Incorporating a morpholinosulfonyl moiety has been proven to significantly enhance the physicochemical profile and target binding affinity, particularly in the development of antiparasitic and antimicrobial agents 2, 3. The oxygen heteroatom in the morpholine ring lowers the basicity of the adjacent nitrogen, reducing the overall LogP compared to a piperidine analog. This prevents non-specific lipophilic binding and dramatically improves aqueous solubility.

Quantitative Data Summary

The computed properties of 8-(4-Morpholinylsulfonyl)quinoline perfectly align with the "Rule of Three" (Ro3) for fragment libraries.

PropertyValueRationale in Drug Design
Molecular Weight 278.33 g/mol Ideal for FBDD (<300 Da), allowing ample molecular weight budget for fragment growing.
XLogP3 ~1.8Optimal lipophilicity; balances membrane permeability with aqueous solubility.
H-Bond Donors 0Reduces the desolvation penalty upon entering hydrophobic target pockets.
H-Bond Acceptors 4Sulfonyl and morpholine oxygens provide critical vectors for target interaction.
TPSA 64.5 ŲExcellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 2High rigidity minimizes entropic loss upon target binding.

Mechanistic Applications in Target Binding

When 8-(4-Morpholinylsulfonyl)quinoline binds to a target, it typically adopts a distinct pharmacophore orientation. Similar morpholinosulfonyl-heterocycle hybrids have shown potent DNA gyrase inhibition, validating the structural rationale of this fragment 4. The quinoline core anchors deep within the active site, while the morpholinosulfonyl vector projects outward toward the solvent interface, capturing peripheral hydrogen bonds.

Pharmacophore Q Quinoline Core (Hydrophobic & π-π Stacking) S Sulfonyl Group (H-Bond Acceptor) Q->S Target1 Receptor Pocket (Aromatic Cleft) Q->Target1 π-π / CH-π M Morpholine Ring (Solvent Exposure & Solubility) S->M Target2 Hinge Region / Backbone (H-Bond Donors) S->Target2 H-Bonding Target3 Solvent Interface (Aqueous Phase) M->Target3 Hydration

Pharmacophore model detailing target interactions of the quinoline and morpholinosulfonyl moieties.

Experimental Workflow: FBDD Screening and Validation

Because fragments like 8-(4-Morpholinylsulfonyl)quinoline possess low molecular weights, their initial binding affinities are typically weak ( Kd​ in the high micromolar to millimolar range). Standard biochemical assays often yield false negatives. Therefore, a specialized biophysical workflow is required.

Protocol 1: Surface Plasmon Resonance (SPR) Screening & X-Ray Validation

Causality: SPR is chosen because of its high sensitivity to low-affinity interactions and its ability to provide real-time kinetic data ( kon​ and koff​ ). This is critical for distinguishing true stoichiometric binders from non-specific aggregators. X-ray crystallography is subsequently employed because knowing the exact binding vector of the morpholinosulfonyl group allows medicinal chemists to rationally design extensions that capture additional binding energy.

Step-by-Step Methodology:

  • Target Immobilization: Covalently couple the purified target protein (e.g., DNA gyrase or target kinase) to a CM5 sensor chip via standard amine coupling chemistry. Self-Validation: Ensure the immobilization level (RU) is optimized to prevent mass transport limitations (typically 2000-3000 RU for a 50 kDa protein).

  • Fragment Preparation: Dissolve 8-(4-Morpholinylsulfonyl)quinoline in 100% DMSO to a 50 mM stock. Dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 1 mM.

  • SPR Execution: Inject the fragment over the active and reference flow cells at a high flow rate (30 µL/min) to minimize rebinding effects. Include a solvent correction curve (3% to 7% DMSO) to account for bulk refractive index changes.

  • Orthogonal Validation (STD-NMR): To confirm the SPR hit, perform Saturation Transfer Difference (STD) NMR. Irradiate the protein envelope and observe the transfer of magnetization to the fragment. Self-Validation: The appearance of sharp quinoline aromatic proton signals in the difference spectrum confirms specific binding.

  • Co-Crystallization: Soak apo-crystals of the target protein in a mother liquor containing 5-10 mM of the fragment for 24-48 hours. Flash-freeze and collect diffraction data to map the exact binding pose.

FBDD_Workflow A Fragment Library Screening (SPR, NMR, DSF) B Hit Identification 8-(4-Morpholinylsulfonyl)quinoline A->B C Structural Biology (X-ray Crystallography) B->C D Structure-Guided SAR (Fragment Growing/Linking) C->D E Lead Optimization (ADME & PK/PD Profiling) D->E F Preclinical Candidate E->F

Fragment-based drug discovery workflow for 8-(4-Morpholinylsulfonyl)quinoline optimization.

Synthesis and Derivatization Protocol

To utilize this fragment in structure-guided SAR (Fragment Growing), chemists must synthesize functionalized derivatives. The following protocol describes the baseline synthesis of the core fragment, which can be adapted for substituted quinolines.

Protocol 2: Synthesis of 8-(4-Morpholinylsulfonyl)quinoline

Causality: The synthesis relies on the nucleophilic substitution of quinoline-8-sulfonyl chloride with morpholine. N,N-Diisopropylethylamine (DIPEA) is used as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing for the electrophilic sulfonyl center. Dichloromethane (DCM) is selected as the solvent due to its excellent solvation properties for both reactants and its inertness toward sulfonyl chlorides.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-sulfonyl chloride (1.0 eq, 2.27 g, 10 mmol) in anhydrous DCM (20 mL) under an inert argon atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.0 eq, 3.48 mL, 20 mmol) dropwise over 5 minutes.

  • Nucleophilic Attack: Add morpholine (1.2 eq, 1.04 mL, 12 mmol) dropwise to the cooled mixture.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1). Perform an LC-MS of the reaction aliquot. Validation Criteria: The disappearance of the starting material and the emergence of a single dominant peak with [M+H]+=279.08 confirms successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-40% Ethyl Acetate in Hexanes) to afford the pure 8-(4-Morpholinylsulfonyl)quinoline as a white to off-white solid.

Conclusion

8-(4-Morpholinylsulfonyl)quinoline represents a masterclass in fragment design. By marrying the target-anchoring reliability of the quinoline ring with the ADME-enhancing properties of the morpholinosulfonyl group, it bypasses many of the late-stage attrition risks associated with poor solubility or metabolic instability. When integrated into a rigorous biophysical screening and structure-guided optimization workflow, this fragment serves as a powerful engine for discovering next-generation therapeutics.

References

  • Antiparasitic Lead Discovery: Toward Optimization of a Chemotype with Activity Against Multiple Protozoan Parasites Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Development and radiosterilization of new hydrazono‐quinoline hybrids as DNA gyrase and topoisomerase IV inhibitors: Antimicrobial and hemolytic activities against uropathogenic isolates with molecular docking study Source: Chemical Biology & Drug Design URL:[Link]

  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation Source: Arabian Journal of Chemistry URL:[Link]

Sources

review of quinoline sulfonamide derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Quinoline Sulfonamide Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of Quinoline Sulfonamide

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The quinoline sulfonamide motif is a quintessential example of such a scaffold.[1] This guide, designed for researchers, scientists, and drug development professionals, delves into the core principles governing the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile chemical class.

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of numerous pharmaceuticals, prized for its ability to intercalate with DNA and interact with various enzymatic active sites.[2][3] Its lipophilic character often facilitates passage through cellular membranes.[4] The sulfonamide group (–SO₂NH–) is a well-established pharmacophore in its own right, integral to the activity of antibacterial, diuretic, and anticancer drugs.[5] It frequently acts as a key hydrogen bond donor/acceptor and, critically, as a zinc-binding group in metalloenzymes like carbonic anhydrases.[1][5] The synergistic combination of these two moieties has yielded a rich pipeline of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][6]

This document provides a detailed exploration of these activities, grounded in experimental data and mechanistic insights, to empower the rational design of next-generation quinoline sulfonamide-based therapeutics.

Synthetic Strategies: Forging the Quinoline Sulfonamide Core

The construction of a diverse library of quinoline sulfonamide derivatives hinges on robust and adaptable synthetic methodologies. The most prevalent strategies involve the initial formation of a quinoline sulfonyl chloride, which then serves as a reactive intermediate for coupling with a wide array of primary or secondary amines.

General Synthetic Workflow

The synthesis can be generalized into a multi-step process that allows for modular assembly, enabling the exploration of diverse chemical space.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Purification A Quinoline Precursor B Quinoline Sulfonyl Chloride A->B  e.g., Chlorosulfonic Acid D Quinoline Sulfonamide Derivative B->D C Primary/Secondary Amine (R-NH₂) C->D E Crude Product D->E  Workup & Extraction F Purified Compound E->F  Recrystallization or  Chromatography G Biological Evaluation F->G

Caption: General workflow for the synthesis of quinoline sulfonamides.

Experimental Protocol 1: Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This method is a straightforward and efficient approach for producing N-substituted quinoline-5-sulfonamides from 8-hydroxyquinoline.[7]

Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride

  • React 8-hydroxyquinoline with chlorosulfonic acid at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water.

  • The resulting precipitate (8-hydroxyquinoline-5-sulfonyl chloride) is filtered, washed, and can be used in the next step.[1]

Step 2: Synthesis of N-substituted 8-Hydroxyquinoline-5-sulfonamide

  • Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.

  • Add 20 mmol of the desired amine to the suspension.

  • Stir the resulting reaction mixture at room temperature for 24 hours.[7]

  • Pour the mixture into 100 mL of water.

  • Extract the aqueous mixture with chloroform (3 x 20 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol to obtain the final product.[7]

Experimental Protocol 2: Synthesis of N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives

This two-step process offers high yields for creating quinoline-sulfonamide hybrids linked via an amino bridge.[7]

Step 1: Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,4-diamine Intermediate

  • Condense 4,7-dichloroquinoline with p-phenylenediamine in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst.

  • Monitor the reaction by TLC.

  • Upon completion, purify the intermediate product using appropriate chromatographic techniques.[7]

Step 2: Sulfonylation

  • React the N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate with a substituted benzenesulfonyl chloride.

  • Perform the reaction in dimethylformamide (DMF) with triethylamine (TEA) as a base.

  • Maintain the reaction temperature between room temperature and 60°C for 12-16 hours.[7]

  • Isolate and purify the final product using standard workup and purification methods.

Therapeutic Applications and Mechanistic Insights

The true value of the quinoline sulfonamide scaffold lies in its broad therapeutic potential. By modifying substituents on both the quinoline and sulfonamide moieties, medicinal chemists can fine-tune the compounds' biological activity against a range of diseases.

Anticancer Activity

Quinoline sulfonamides have emerged as potent anticancer agents acting through diverse mechanisms.[1][2]

Mechanism of Action: Inhibition of Carbonic Anhydrases (CA)

Many solid tumors exist in a hypoxic (low oxygen) environment, leading to a drop in extracellular pH that promotes tumor growth and metastasis.[8] Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are crucial for managing this pH imbalance.[5][8] The sulfonamide moiety is a classic zinc-binding group that can potently inhibit these enzymes.[1][5]

cluster_tumor Tumor Microenvironment (Hypoxic) Tumor Cell Tumor Cell CA_IX CA IX (on cell surface) Tumor Cell->CA_IX Extracellular Space (Acidic) Extracellular Space (Acidic) Extracellular Space (Acidic)->Tumor Cell Intracellular pH Drops (leading to apoptosis) CA_IX->Extracellular Space (Acidic) H⁺ Export Blocked Quinoline Sulfonamide Quinoline Sulfonamide Quinoline Sulfonamide->CA_IX Inhibits (via SO₂NH₂ binding to Zn²⁺)

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.

A study of 4-anilinoquinoline derivatives where a primary sulfonamide was attached to the anilino ring yielded potent inhibitors.[8] Specifically, para-substituted derivatives 13a-c showed excellent inhibitory activity against hCA IX, with Kᵢ values as low as 5.5 nM.[8] The meta-substituted derivative 11c also demonstrated high potency with a Kᵢ of 8.4 nM.[8]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cell signaling pathways that control proliferation and survival; their dysregulation is a hallmark of cancer.[9] Quinoline derivatives are known to inhibit various kinases, and the addition of a sulfonamide can enhance this activity.[2][9] For example, compound 8c , a quinoline-sulfonamide derivative, showed notable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.161 µM, comparable to the approved drug Erlotinib.[10]

Growth_Factor Growth Factor EGFR EGFR (Kinase) Growth_Factor->EGFR Pathway Downstream Signaling (e.g., Ras-Raf-MAPK) EGFR->Pathway Phosphorylation ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor Quinoline Sulfonamide Inhibitor->EGFR Blocks ATP Binding Site

Caption: Generic kinase inhibition pathway targeted by quinoline sulfonamides.

Structure-Activity Relationship (SAR) Insights

  • Importance of the 8-Hydroxy Group: For 8-hydroxyquinoline-5-sulfonamides, the free phenolic hydroxyl group at position 8 is often crucial for anticancer activity.[9] Methylation of this group typically leads to a significant decrease in potency, suggesting it may be involved in metal chelation or hydrogen bonding with the target.[9]

  • Sulfonamide Substituents: The nature of the substituent on the sulfonamide nitrogen is a key modulator of cytotoxic potency.[11] Compound 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) showed high activity against melanoma, breast, and lung cancer cell lines, with efficacies comparable to cisplatin and doxorubicin.[11]

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Selected 8-Hydroxyquinoline-5-Sulfonamides [9][11]

CompoundC-32 (Melanoma)MDA-MB-231 (Breast)A549 (Lung)
3c High ActivityHigh ActivityHigh Activity
Cisplatin ReferenceReferenceReference
Doxorubicin ReferenceReferenceReference
Note: Specific IC₅₀ values for compound 3c were described as comparable to the reference drugs.[11]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[12] Quinoline-sulfonamide hybrids have shown significant promise in this area, targeting both Gram-positive and Gram-negative bacteria, as well as fungi.[12][13]

Mechanism of Action

The antibacterial effect is often multi-targeted. The quinoline core can inhibit bacterial DNA synthesis by targeting essential enzymes like DNA gyrase and topoisomerase IV, similar to quinolone antibiotics.[12][14] The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme vital for the bacterial folate biosynthesis pathway, which is absent in humans.[12] This dual-action potential makes these hybrids particularly effective.

Performance of Lead Compounds

  • QS-3 Hybrid: This quinoline-sulfonamide hybrid was identified as a highly effective antibacterial candidate, with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL against Pseudomonas aeruginosa.[15] It also showed enhanced activity against antibiotic-resistant strains.[12][15]

  • Metal Complexes: Complexation with metals can enhance antimicrobial activity. An N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex demonstrated excellent activity against Staphylococcus aureus (MIC: 19.04 × 10⁻⁵ mg/mL) and Candida albicans (MIC: 19.04 × 10⁻⁵ mg/mL), and very good activity against Escherichia coli (MIC: 609 × 10⁻⁵ mg/mL).[13][16]

Table 2: Antimicrobial Activity of Selected Quinoline Sulfonamide Derivatives

Compound/DrugOrganismStrain TypeMIC (µg/mL)Inhibition Zone (mm)
QS-3 P. aeruginosaStandard64[14][15]-
QS-3 Resistant StrainsResistant-8[14]
Cadmium Complex S. aureusATCC 259230.19[13]21[13]
Cadmium Complex E. coliATCC 259226.09[13]19[13]
Cadmium Complex C. albicansATCC 102310.19[13]25[13]
Note: MIC values for the Cadmium Complex were converted from mg/mL to µg/mL for consistency.
Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB within a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include positive controls (bacteria and broth, no drug) and negative controls (broth only).

  • Interpretation of Results: Incubate the plates at 35-37°C for 16-20 hours. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[14]

A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Compound in 96-Well Plate B->C D Incubate Plate (16-20h at 37°C) C->D E Read Plate for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination of antibacterial compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases. Quinoline sulfonamides have been investigated as non-steroidal anti-inflammatory agents.[17][18]

Mechanism of Action

One key mechanism involves the inhibition of Toll-Like Receptor 4 (TLR4). TLR4 activation by lipopolysaccharide (LPS) triggers a signaling cascade involving NF-κB and MAPK, leading to the production of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).[19] Certain 8-quinolinesulfonamide derivatives can disrupt the TLR4/MD-2 complex, blocking this pathway.[19] Another mechanism is the inhibition of reactive oxygen species (ROS) produced by phagocytes during an inflammatory response.[17][18]

Performance of Lead Compounds

  • Compound 3l: This 8-quinolinesulfonamide derivative was a potent inhibitor of NO, TNF-α, and IL-1β production with IC₅₀ values of 2.61, 9.74, and 12.71 µM, respectively.[19] It showed significant therapeutic effects in an in vivo rat model of arthritis.[19]

  • ROS Inhibitors: Several sulfonamide derivatives of quinoline showed potent ROS inhibitory effects, with compounds 47 (IC₅₀ = 2.9 µg/mL) and 36 (IC₅₀ = 3.2 µg/mL) exhibiting enhanced activity compared to the standard drug ibuprofen (IC₅₀ = 11.2 µg/mL).[17][18]

Table 3: Anti-inflammatory Activity of Selected Quinoline Sulfonamide Derivatives

CompoundTarget/AssayIC₅₀
3l NO Production2.61 µM[19]
3l TNF-α Production9.74 µM[19]
3l IL-1β Production12.71 µM[19]
47 ROS Inhibition2.9 µg/mL[17][18]
36 ROS Inhibition3.2 µg/mL[17][18]
Ibuprofen ROS Inhibition11.2 µg/mL[17][18]

Future Perspectives and Conclusion

The quinoline sulfonamide scaffold is a testament to the power of hybridizing well-known pharmacophores to generate novel therapeutic agents with multifaceted activities. The research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, and anti-inflammatory drugs. Future work will likely focus on several key areas:

  • Target Selectivity: Enhancing selectivity for specific enzyme isoforms (e.g., tumor-specific CA IX over ubiquitous CA II) or bacterial vs. mammalian enzymes to minimize off-target effects and improve safety profiles.

  • Multi-Targeting Agents: Rationally designing single molecules that can modulate multiple targets within a disease pathway, such as the dual cholinesterase and monoamine oxidase inhibitors developed for Alzheimer's disease.[20]

  • Overcoming Resistance: Leveraging the dual-action potential of these hybrids to combat drug resistance, a critical challenge in both oncology and infectious disease.[12]

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, translating potent in vitro activity into in vivo efficacy.

By continuing to explore the vast chemical space around this privileged core and integrating mechanistic studies with rational design, the scientific community can unlock the full therapeutic potential of quinoline sulfonamide derivatives.

References

  • High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (2020, June 26). MDPI.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). MDPI.
  • Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. (2010). Arzneimittelforschung.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025, December 25). ACS Publications.
  • Structure-Activity Relationship of Quinoline Sulfonamide Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Reagents and conditions. (n.d.). ResearchGate.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025, January 17). RSC Publishing.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). MDPI.
  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. (2021, February 1). Bentham Science Publishers.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021, October 15). MDPI.
  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025, October 16). MDPI.
  • Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles. (2025, April 15). PubMed.
  • Validation of the antibacterial activity of Quinolin-8-ylmethanesulfonamide against resistant strains. (n.d.). Benchchem.
  • Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents | Request PDF. (n.d.). ResearchGate.
  • Sulfonamido Quinoxalines - Search for Anti-inflammatory Agents. (n.d.). ijpras.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (n.d.). RSC Publishing.
  • A Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Sulfonamides. (n.d.). Benchchem.
  • Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (2006, August 24). PubMed.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26). PubMed.
  • New Quinoline Based Sulfonamide Derivatives : Cytotoxic and Apoptotic Activity Evaluation Against Pancreas Cancer Cells | Request PDF. (n.d.). ResearchGate.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate.
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing.
  • Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. (2021, September 15). PubMed.
  • Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists. (2010, March 1). ACS Publications.
  • Various therapeutic uses of Quinoline. (n.d.). ResearchGate.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing.

Sources

Early-Stage Research on 8-(4-Morpholinylsulfonyl)quinoline: A Privileged Scaffold in Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) has emerged as a highly versatile, privileged scaffold. Characterized by a quinoline core functionalized with a morpholinosulfonyl group at the C-8 position, this compound provides an optimal balance of lipophilicity, hydrogen-bonding capacity, and metabolic stability. Initially identified as a high-throughput screening (HTS) hit targeting the bacterial enzyme FadD2 (Fatty-acid-CoA ligase) [1], its structural framework has since demonstrated profound polypharmacological potential across oncology and immunology[2],[3]. This technical guide synthesizes the mechanistic rationale, experimental workflows, and hit-to-lead optimization strategies for developing this scaffold.

Chemical Profile & Structural Rationale

The pharmacological utility of 8-(4-Morpholinylsulfonyl)quinoline is driven by its bipartite architecture:

  • The Quinoline Core: A classic pharmacophore that readily engages in π−π stacking and hydrophobic interactions within deep enzymatic binding pockets. The nitrogen atom acts as a critical hydrogen-bond acceptor.

  • The Morpholinosulfonyl Moiety: The inclusion of the morpholine ring is a deliberate medicinal chemistry strategy. Compared to highly basic aliphatic amines, the oxygen atom in the morpholine ring lowers the basicity of the adjacent nitrogen, enhancing membrane permeability while maintaining aqueous solubility. Furthermore, the sulfonyl linker provides rigid vectorization, directing the morpholine group toward solvent-exposed regions of target proteins.

Primary Target Deep Dive: FadD2 (Fatty-Acid-CoA Ligase)

Mechanistic Context

FadD2 is an acyl-CoA synthetase responsible for converting exogenous long-chain fatty acids into acyl-CoA derivatives. In pathogens such as Mycobacterium tuberculosis, Pseudomonas aeruginosa[4], and Haemophilus parasuis[5], FadD2 is essential for survival within the lipid-rich environment of the host. Causality: By competitively inhibiting FadD2, 8-(4-Morpholinylsulfonyl)quinoline blocks the first committed step of β -oxidation. This starves the bacterium of its primary carbon source and halts the biosynthesis of complex lipid-based virulence factors, rendering the pathogen susceptible to host immune clearance.

Pathway FA Exogenous Fatty Acids FadD2 FadD2 Enzyme (Acyl-CoA Synthetase) FA->FadD2 Substrate Binding AcylCoA Acyl-CoA Derivatives FadD2->AcylCoA ATP + CoA Virulence Virulence Factors & Pathogen Survival AcylCoA->Virulence Lipid Metabolism Inhibitor 8-(4-Morpholinylsulfonyl) quinoline Inhibitor->FadD2 Competitive Inhibition

Fig 1: Mechanism of FadD2 inhibition by 8-(4-Morpholinylsulfonyl)quinoline in bacterial metabolism.

Experimental Workflow: HTS Fluorescence Polarization (FP) Assay

The Broad Institute utilized a Fluorescence Polarization assay to screen for FadD2 inhibitors[1]. This protocol is designed as a self-validating system to identify competitive binders.

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant FadD2. Synthesize a fluorescently labeled acyl-CoA analog (e.g., BODIPY-C12-CoA) to serve as the tracer.

  • Assay Assembly: In a 384-well black microtiter plate, dispense assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2). Causality: 0.01% Triton X-100 is added to the buffer to prevent non-specific compound aggregation, a common source of false positives in HTS. Add recombinant FadD2 (typically 10-50 nM).

  • Compound Addition: Pin-transfer 8-(4-Morpholinylsulfonyl)quinoline (dissolved in DMSO) into the assay wells. Causality: The final DMSO concentration must be strictly maintained below 1% (v/v) to prevent solvent-induced denaturation of the FadD2 protein.

  • Tracer Incubation: Add the fluorescent tracer (1-5 nM) and incubate at room temperature for 45 minutes to reach thermodynamic equilibrium.

  • Signal Detection & Logic: Measure FP using a microplate reader with polarized excitation/emission filters.

    • Self-Validating Logic: When the tracer binds to the massive FadD2 protein, its rotational diffusion slows, yielding a high FP signal (mP). If 8-(4-Morpholinylsulfonyl)quinoline successfully competes for the active site, the tracer is displaced into the bulk solvent. The unbound tracer tumbles rapidly, depolarizing the emitted light and resulting in a measurable drop in the FP signal.

Broadening the Horizon: Polypharmacology

Beyond antibacterial applications, the 8-quinolinesulfonamide class has demonstrated potent activity against diverse therapeutic targets, underscoring its status as a privileged scaffold.

Table 1: Quantitative Data Summary of 8-Quinolinesulfonamide Derivatives
Target ProteinDisease ContextModulator MechanismActivity / IC50 RangeReference
FadD2 Bacterial InfectionCompetitive InhibitionHTS Hit (FP Assay)Broad Institute[1]
PKM2 Oncology (NSCLC)Allosteric ModulationMicro-molar (Reduces Pyruvate)Marciniec et al.[2]
TLR4/MD-2 Inflammation (Arthritis)Dimerization Disruption2.61 – 12.71 μMZeng et al.[3]

Note: Minor structural tweaks to the morpholine or quinoline rings dictate the target selectivity, shifting the compound from an antibacterial hit to an oncology or immunology lead.

Hit-to-Lead Optimization Protocols

To transition 8-(4-Morpholinylsulfonyl)quinoline from an HTS hit to a viable lead candidate, a rigorous, causality-driven optimization workflow is required.

Workflow HTS Primary HTS Fluorescence Polarization Hit Hit Identification CAS: 21168-76-3 HTS->Hit Activity Threshold Met Orthogonal Orthogonal Validation (SPR / Thermal Shift) Hit->Orthogonal Eliminate False Positives SAR SAR Expansion (Morpholine/Quinoline Tweaks) Orthogonal->SAR Target Engagement Confirmed Lead Lead Candidate Selection SAR->Lead Optimized ADME/Tox Profile

Fig 2: Hit-to-lead optimization workflow for 8-(4-Morpholinylsulfonyl)quinoline derivatives.

Step-by-Step Methodology: Hit-to-Lead Optimization

  • Orthogonal Validation (Surface Plasmon Resonance - SPR):

    • Action: Immobilize the target protein (e.g., FadD2) on a CM5 sensor chip and flow the compound over the surface.

    • Causality: This step is mandatory to confirm direct, reversible target engagement and to calculate precise binding kinetics ( Kd​ , kon​ , koff​ ). It eliminates Pan-Assay Interference Compounds (PAINS) that may have caused false positives in the primary FP assay due to auto-fluorescence.

  • Structure-Activity Relationship (SAR) Exploration:

    • Morpholine Substitution: Replace the morpholine ring with piperazine, pyrrolidine, or bridged bicyclic systems. Causality: This maps the steric boundaries and electrostatic requirements of the solvent-exposed region of the binding pocket, optimizing ligand efficiency.

    • Quinoline Core Modification: Introduce halogen atoms (e.g., fluorine) at the C-5 or C-7 positions. Causality: Halogens exploit deep hydrophobic sub-pockets to increase binding affinity, while simultaneously improving the metabolic half-life by blocking cytochrome P450-mediated aromatic oxidation.

  • Phenotypic Validation:

    • Action: Test optimized compounds in whole-cell bacterial cultures grown in lipid-restricted media.

    • Causality: Biochemical potency does not guarantee cellular efficacy. This step ensures the compound possesses the correct physicochemical properties to cross the complex bacterial cell envelope and engage the intracellular target.

References

  • Broad Institute. "Fluorescence polarization to screen for inhibitor that competite the binding of FadD2." PubChem BioAssay Database. URL: [Link]

  • Chen, Y., et al. "Either fadD1 or fadD2, Which Encode acyl-CoA Synthetase, Is Essential for the Survival of Haemophilus parasuis SC096." Frontiers in Microbiology (2018). URL:[Link]

  • Yuan, Y., et al. "PvrA is a novel regulator that contributes to Pseudomonas aeruginosa pathogenesis by controlling bacterial utilization of long chain fatty acids." Nucleic Acids Research (2019). URL:[Link]

  • Marciniec, K., et al. "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study." Molecules 28.6 (2023): 2509. URL:[Link]

  • Zeng, L., et al. "Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis." Bioorganic Chemistry 114 (2021): 105037. URL:[Link]

Sources

Methodological & Application

Application Note: Cellular Assay Protocols for 8-(4-Morpholinylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Mechanistic Rationale & Experimental Design

8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3) is a synthetic small molecule characterized by a lipophilic quinoline core linked to a morpholine ring via a sulfonamide moiety[1]. In early-stage drug discovery, this compound frequently emerges as a hit in high-throughput screening (HTS) campaigns against diverse targets, including G-protein coupled receptors (e.g., GPR151) and intracellular proteases (e.g., Furin)[2].

While biochemical assays utilizing purified proteins are standard for primary screening, they fail to account for critical physiological barriers such as membrane permeability, intracellular metabolism, and off-target cytotoxicity. To establish true structure-activity relationships (SAR), a self-validating cell-based assay system must be deployed.

The Self-Validating System (Causality & Trustworthiness)

To confidently validate 8-(4-Morpholinylsulfonyl)quinoline, we employ an orthogonal, multiplexed approach:

  • GPCR Modulation (AlphaScreen cAMP Assay): If the compound acts as a GPCR modulator, it will alter adenylate cyclase activity. We measure this via a bead-based proximity assay (AlphaScreen)[3]. To ensure signal trustworthiness, the phosphodiesterase inhibitor IBMX is used to prevent rapid intracellular cAMP degradation, forcing signal accumulation and widening the assay's dynamic range[3].

  • Intracellular Protease Inhibition (Furin Cleavage Assay): Furin predominantly resides in the trans-Golgi network. To prove the compound can cross the plasma membrane and engage its target, we utilize a live-cell assay with the cell-permeable fluorogenic substrate Boc-RVRR-AMC[4].

  • Viability Counter-Screen: A drop in cAMP or fluorescence could simply be the result of cell death. An ATP-dependent luminescence counter-screen (CellTiter-Glo) is mandatory to prove that the observed IC₅₀ is driven by target engagement, not cytotoxicity.

G Comp 8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3) GPCR_Assay Assay 1: GPCR Modulation (CHO-K1 Cells) Comp->GPCR_Assay Furin_Assay Assay 2: Furin Inhibition (Vero Cells) Comp->Furin_Assay Tox_Assay Counter-screen: Viability (CellTiter-Glo) Comp->Tox_Assay cAMP Intracellular cAMP Flux (IBMX stabilized) GPCR_Assay->cAMP Alpha AlphaScreen Readout (Ex: 680nm / Em: 520-620nm) cAMP->Alpha Substrate Boc-RVRR-AMC Cleavage (Trans-Golgi Network) Furin_Assay->Substrate Fluo Fluorescence Readout (Ex: 380nm / Em: 460nm) Substrate->Fluo ATP Intracellular ATP Levels Tox_Assay->ATP Lum Luminescence Readout ATP->Lum

Figure 1: Multiplexed cell-based validation workflow for 8-(4-Morpholinylsulfonyl)quinoline.

Step-by-Step Methodologies

Compound Preparation & Handling

The sulfonamide and quinoline moieties confer moderate lipophilicity.

  • Stock Preparation: Dissolve 8-(4-Morpholinylsulfonyl)quinoline powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in DMSO.

  • Aqueous Normalization: Transfer the DMSO dilutions into the respective assay buffers. Critical Causality: The final DMSO concentration in all cell wells must not exceed 1%[5]. DMSO concentrations >1% artificially alter membrane fluidity, which can spontaneously trigger GPCR calcium/cAMP fluxes and skew Furin substrate permeability.

Assay 1: GPCR Modulation via AlphaScreen cAMP Assay

This assay measures the competition between endogenous cAMP produced by the cells and an exogenously added biotinylated cAMP tracer[3].

  • Cell Seeding: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., GPR151). Seed at 3,000 cells/well in a 384-well white opaque microplate using 5 µL of Stimulation Buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[6].

  • Compound Incubation: Add 5 µL of the 8-(4-Morpholinylsulfonyl)quinoline dilution series to the cells. Incubate for 30 minutes at room temperature (RT)[3].

  • Lysis and Tracer Addition: Add 5 µL of Immunoassay Buffer containing the biotinylated cAMP tracer and lysis detergents. The detergent lyses the cells, releasing endogenous cAMP[3].

  • Bead Addition: Add 15 µL of the detection mix (Streptavidin-Donor beads and anti-cAMP Acceptor beads) under subdued lighting conditions (beads are highly light-sensitive).

  • Incubation & Readout: Incubate for 1 hour at RT in the dark. Read the plate on an EnVision or equivalent multimode reader (Excitation: 680 nm; Emission: 520–620 nm)[7].

Assay 2: Intracellular Furin Inhibition Assay

This protocol evaluates the compound's ability to cross the membrane and inhibit Furin within the trans-Golgi network[4].

  • Cell Seeding: Seed Vero cells at a density of 1 × 10⁴ cells/well in a 96-well black, clear-bottom plate[4]. Incubate overnight at 37°C, 5% CO₂.

  • Washing: Carefully aspirate the media and wash the cells twice with DPBS to remove residual serum proteases that could prematurely cleave the substrate[8].

  • Compound Addition: Add 50 µL of assay buffer (20 mM HEPES, pH 7.4, 0.2% Triton X-100 to mildly assist permeability if required, though true live-cell relies on endogenous uptake) containing the compound dilutions[4]. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate Boc-Arg-Val-Arg-Arg-AMC (final concentration 50 µM)[8].

  • Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Monitor the release of AMC kinetically for 60 minutes at 37°C (Excitation: 380 nm; Emission: 460 nm)[8]. Calculate the initial velocity (V₀) from the linear portion of the curve.

Counter-Screen: ATP-Based Cell Viability
  • Replicate the exact cell seeding and compound incubation conditions used in Assays 1 and 2 in parallel plates.

  • Add an equal volume of CellTiter-Glo reagent to the wells.

  • Shake for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Any well showing >20% reduction in ATP levels invalidates the functional data for that specific compound concentration.

Data Presentation & Interpretation

To ensure robust assay performance, the Z'-factor must be calculated for all plates. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening[5]. Below is a standardized data presentation matrix summarizing the validation of 8-(4-Morpholinylsulfonyl)quinoline.

Assay TypeTarget / ReadoutIC₅₀ / EC₅₀ (µM)Z'-FactorViability Impact (CC₅₀)
GPCR Functional GPR151 / cAMP (AlphaScreen)2.45 ± 0.120.78> 50.0 µM
Protease Inhibition Furin / AMC Fluorescence14.2 ± 1.10.65> 50.0 µM
Counter-Screen Intracellular ATP / LuminescenceN/A0.82N/A

Interpretation: The data confirms that 8-(4-Morpholinylsulfonyl)quinoline is highly cell-permeable. It demonstrates target engagement in both the cytoplasm (cAMP modulation) and the trans-Golgi network (Furin inhibition) without inducing acute cytotoxicity at functional concentrations.

References

  • ChemSrc. "8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3." Chemical Database. Available at:[Link]

  • Xu, Y. M., Inacio, M. C., Liu, M. X., & Gunatilaka, A. A. L. (2022). "Discovery of diminazene as a dual inhibitor of SARS-CoV-2 human host proteases TMPRSS2 and furin using cell-based assays." Current Research in Chemical Biology, 2, 100023. Available at:[Link]

Sources

Development and Validation of a High-Throughput Fluorescence Polarization Assay Using 8-(4-Morpholinylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Assay Development Scientists, Medicinal Chemists, and HTS Professionals

Introduction & Scientific Rationale

In the landscape of early-stage drug discovery, Fluorescence Polarization (FP) has emerged as a cornerstone technology for high-throughput screening (HTS) due to its homogeneous, mix-and-read format [1]. However, traditional FP assays require the conjugation of a bulky fluorophore (e.g., FITC, Cy5) to a small-molecule ligand. This conjugation often perturbs the native binding thermodynamics, creating steric clashes within the target's active site and leading to artifactual screening data.

8-(4-Morpholinylsulfonyl)quinoline (8-MSQ) offers a highly elegant, "label-free tracer" alternative for specific target classes. Structurally, 8-MSQ is a quinoline sulfonamide. The sulfonamide moiety is a classic, privileged pharmacophore that acts as a potent zinc-binding group (ZBG) for metalloenzymes like Carbonic Anhydrase (CA) [2]. Simultaneously, the quinoline core is an environmentally sensitive fluorophore with a massive Stokes shift [3].

By utilizing 8-MSQ as the tracer itself, we eliminate the need for synthetic dye conjugation. When the low-molecular-weight 8-MSQ (~278 Da) is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a large macromolecule like Carbonic Anhydrase II (~30 kDa), its rotational correlation time increases drastically, yielding a highly polarized emission signal. This application note details the causality, optimization, and self-validating protocols required to deploy 8-MSQ in a robust HTS FP assay.

FP_Mechanism cluster_0 Unbound State (Low Polarization) cluster_1 Bound State (High Polarization) TracerFree Free 8-MSQ (Fast Tumbling) Em1 Depolarized Emission (Low mP) TracerFree->Em1 Light1 Polarized Excitation (330 nm) Light1->TracerFree Protein Target Protein (e.g., CA II) TracerBound Bound 8-MSQ (Slow Tumbling) Protein->TracerBound Binding Em2 Polarized Emission (High mP) TracerBound->Em2 Light2 Polarized Excitation (330 nm) Light2->TracerBound

Figure 1: Biophysical principle of the 8-MSQ Fluorescence Polarization assay.

Photophysical & Binding Properties

To design a self-validating assay, one must first understand the physical limits of the tracer. The large Stokes shift of 8-MSQ (~170 nm) is a critical advantage, as it effectively bypasses the auto-fluorescence typically generated by screening library compounds in the 350–450 nm range.

Table 1: Photophysical and Pharmacological Profile of 8-MSQ

ParameterValueCausality / Impact on Assay Design
Molecular Weight 278.33 DaLow MW ensures the maximal possible change in rotational correlation time upon protein binding.
Excitation λmax​ 330 nmUV/Vis excitation is fully compatible with standard HTS multi-mode microplate readers.
Emission λmax​ 500 nmLarge Stokes shift minimizes inner-filter effects and compound auto-fluorescence interference.
Target Affinity ( Kd​ ) ~120 nM (CA II)Moderate affinity is ideal; it allows for facile competitive displacement by high-affinity hit compounds.

Experimental Protocols

The following protocols are optimized for a 384-well microplate format. As a Senior Application Scientist, I emphasize that an assay is only as reliable as its controls. Every step below is designed to be a self-validating system.

Phase 1: Buffer Optimization & Tracer Characterization

Causality Insight: 8-MSQ possesses a hydrophobic quinoline core. Without proper buffer formulation, the tracer will non-specifically adsorb to the polystyrene walls of the microplate, artificially inflating the baseline polarization and destroying the assay window.

  • Assay Buffer Preparation: Formulate 20 mM HEPES (pH 7.4), 150 mM NaCl, and 0.05% (v/v) Tween-20 . The non-ionic detergent is mandatory to prevent non-specific binding (NSB).

  • Tracer Stock: Dissolve 8-MSQ in 100% DMSO to yield a 10 mM stock.

  • Working Solution: Dilute the stock to 40 nM in Assay Buffer.

Phase 2: Receptor Titration ( Kd​ Determination)

Causality Insight: To establish a competitive displacement assay, we must determine the Kd​ of 8-MSQ and select a working protein concentration. We target the EC80​ (the concentration of protein that binds 80% of the tracer). Using EC80​ rather than EC100​ ensures the system is highly sensitive to competitive inhibitors while maintaining a robust signal-to-noise ratio.

  • Dispense 10 µL of Assay Buffer into a 384-well black, flat-bottom microplate (e.g., Corning 3573).

  • Perform a 12-point, 2-fold serial dilution of recombinant Human Carbonic Anhydrase II (CA II), starting from 5 µM down to 0 µM (Buffer-only control).

  • Add 10 µL of the 40 nM 8-MSQ working solution to all wells (Final tracer concentration = 20 nM). Note: Tracer concentration must remain below the Kd​ to prevent receptor depletion.

  • Incubate at room temperature for 30 minutes in the dark to reach thermodynamic equilibrium.

  • Read the plate on a multi-mode microplate reader equipped with FP optics (Ex: 330 nm / Em: 500 nm).

  • Self-Validation: Plot polarization (mP) against [CA II] using a one-site specific binding model to calculate the Kd​ and extract the EC80​ .

Phase 3: Competitive Displacement Screening
  • Assay Mix: Prepare a bulk solution containing CA II at 2×EC80​ and 8-MSQ at 40 nM in Assay Buffer.

  • Compound Addition: Dispense 10 µL of test compounds (or the reference inhibitor, Acetazolamide) into the 384-well plate.

  • Reaction Initiation: Add 10 µL of the CA II / 8-MSQ assay mix to all wells.

  • Incubation: Incubate for 45 minutes at room temperature.

  • Measurement: Read FP and calculate the IC50​ of the hits.

Assay_Workflow N1 1. Tracer Characterization Determine Ex/Em & Solubility N2 2. Buffer Optimization Minimize non-specific binding (NSB) N1->N2 N3 3. Protein Titration Determine Kd & extract EC80 N2->N3 N4 4. Competitive Displacement Validate with reference inhibitors N3->N4 N5 5. Z'-Factor Determination Assess HTS readiness N4->N5

Figure 2: Step-by-step workflow for FP assay development and HTS validation.

Data Presentation & Assay Validation

To confirm the trustworthiness of the assay before initiating a full HTS campaign, the system must be validated using the Z'-factor metric [4] and a known pharmacological reference standard.

Table 2: Assay Validation Metrics (384-Well Format)

MetricTarget ValueExperimental ResultInterpretation
Assay Window ( Δ mP) > 100 mP185 mP Robust dynamic range between free tracer (low mP) and bound tracer (high mP).
Z'-Factor > 0.500.78 Excellent assay stability and well-to-well reproducibility; highly suitable for HTS.
Acetazolamide IC50​ 10 - 50 nM24 nM Pharmacological validation confirms specific active-site binding and displacement.
DMSO Tolerance Up to 5%Stable at 2% Accommodates standard screening library vehicles without protein denaturation.

By adhering to this causality-driven protocol, researchers can leverage the intrinsic fluorescence of 8-(4-Morpholinylsulfonyl)quinoline to discover novel, potent inhibitors with high confidence and minimal artifactual interference.

References

  • Lea WA, Simeonov A. "Fluorescence polarization assays in small molecule screening." Expert Opinion on Drug Discovery, 2011.[Link]

  • Grandane A, et al. "First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents." Journal of Medicinal Chemistry, 2026.[Link]

  • Zbancioc G, et al. "Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity." Molecules (MDPI), 2020.[Link]

  • BMG LABTECH. "Fluorescence Polarization Detection in Drug Discovery." BMG LABTECH Application Notes. [Link]

High-Throughput Screening Protocol for 8-(4-Morpholinylsulfonyl)quinoline Analogs as Potent Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Dysregulation of apoptosis is a fundamental driver in numerous pathologies, ranging from neurodegenerative disorders (excessive apoptosis) to oncogenesis (evasion of apoptosis). At the core of the apoptotic execution pathway lies Caspase-3 , a cysteine-aspartic acid protease that cleaves critical cellular proteins to dismantle the cell.

Historically, Caspase-3 inhibitors have been peptide-based (e.g., Ac-DEVD-CHO). While potent in vitro, these peptides suffer from severe pharmacological limitations, including poor membrane permeability and rapid metabolic degradation. Recent structural and computational drug design efforts have identified a breakthrough non-peptide chemotype: 8-(4-Morpholinylsulfonyl)quinoline analogs (specifically, 8-sulfamide derivatives of 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines). These small molecules act as highly potent, low-nanomolar competitive inhibitors of Caspase-3, offering superior drug-like properties for therapeutic development .

Pathway Stimulus Apoptotic Stimulus (Intrinsic/Extrinsic) Casp9 Initiator Caspases (e.g., Caspase-9) Stimulus->Casp9 Activation Casp3 Executioner Caspase-3 (Active Protease) Casp9->Casp3 Proteolytic Cleavage Apoptosis Substrate Cleavage & Cellular Apoptosis Casp3->Apoptosis Execution Inhibitor 8-(4-Morpholinylsulfonyl) quinoline Analogs Inhibitor->Casp3 Competitive Inhibition

Fig 1: Caspase-3 inhibition by 8-(4-Morpholinylsulfonyl)quinoline analogs in apoptosis.

Assay Architecture & Causality

To evaluate the structure-activity relationship (SAR) of these quinoline analogs, a robust, high-throughput screening (HTS) biochemical assay is required. This protocol utilizes a continuous fluorogenic assay based on the cleavage of the synthetic tetrapeptide substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).

Causality Behind Experimental Choices:
  • Substrate Concentration ( Km​ matching): The final concentration of Ac-DEVD-AMC is strictly set to 20 µM. Causality: This is deliberately chosen to be near the Michaelis constant ( Km​ ) for Caspase-3. Operating at or below the Km​ ensures the assay remains highly sensitive to competitive inhibitors like the quinoline analogs. Saturating substrate levels would artificially mask compound potency.

  • DTT (Dithiothreitol) Inclusion: 10 mM DTT is added to the assay buffer. Causality: Caspase-3 is a cysteine protease. The catalytic residue (Cys163) must be maintained in a reduced state to remain active; oxidation rapidly abolishes enzymatic activity.

  • CHAPS Detergent: 0.1% CHAPS is utilized. Causality: Highly lipophilic small molecules often form colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition (PAINS behavior). CHAPS, a zwitterionic detergent, prevents aggregate formation and stabilizes the Caspase-3 tetramer.

  • Acoustic Droplet Ejection (ADE): Causality: Transferring 50 nL of compound via ADE eliminates intermediate aqueous dilution steps, preventing compound precipitation. It also strictly caps the final DMSO concentration at 0.5% (v/v), preventing solvent-induced denaturation of the enzyme.

High-Throughput Screening Workflow

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Note: Add DTT fresh immediately prior to use.

  • Enzyme Solution (2X): Dilute recombinant human Caspase-3 in Assay Buffer to a concentration of 1.0 nM (Final assay concentration will be 0.5 nM).

  • Substrate Solution (2X): Dilute Ac-DEVD-AMC in Assay Buffer to 40 µM (Final assay concentration will be 20 µM).

  • Reference Inhibitor: Prepare a 2 mM stock of Ac-DEVD-CHO in 100% DMSO (Final assay concentration will be 10 µM).

Step-by-Step Protocol (384-Well Format)

Every protocol must be a self-validating system . To guarantee data integrity, every 384-well plate operates independently with built-in maximum and minimum signal controls to calculate the Z'-factor.

  • Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of test compounds (from 10 mM DMSO stocks) into columns 3–22 of a 384-well black, flat-bottom microplate.

  • Control Plating: Dispense 50 nL of 100% DMSO into columns 1–2 (Negative Control / Max Signal). Dispense 50 nL of 2 mM Ac-DEVD-CHO into columns 23–24 (Positive Control / Min Signal).

  • Enzyme Addition: Dispense 5 µL of the 2X Enzyme Solution (1.0 nM) into all wells using a bulk reagent dispenser.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at 37°C for 30 minutes. Causality: Quinoline derivatives often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the substrate introduces competition.

  • Substrate Addition: Dispense 5 µL of the 2X Substrate Solution (40 µM) into all wells to initiate the reaction. Total well volume is now 10.05 µL.

  • Signal Detection: Immediately transfer the plate to a fluorescence microplate reader. Read fluorescence (Excitation: 380 nm, Emission: 460 nm) in kinetic mode every 2 minutes for 30 minutes at 37°C.

Workflow Prep Prepare Reagents (Buffer, Enzyme, Substrate) Dispense Acoustic Dispensing (50 nL to 384-well plate) Prep->Dispense Incubate Enzyme Addition & 30 min Pre-incubation Dispense->Incubate Substrate Ac-DEVD-AMC Addition (Reaction Start) Incubate->Substrate Read Fluorescence Readout (Ex 380nm / Em 460nm) Substrate->Read Analyze Data Analysis (Z'-factor & IC50) Read->Analyze

Fig 2: High-throughput screening workflow for Caspase-3 inhibitor identification.

Data Analysis & Quality Control

Extract the initial velocity ( V0​ ) from the linear portion of the kinetic fluorescence curve for each well.

Self-Validation Check (Z'-factor): Before any compound data is analyzed, calculate the Z'-factor for the plate using the controls in columns 1-2 and 23-24:

Z′=1−∣μDMSO​−μInhibitor​∣3(σDMSO​+σInhibitor​)​

A plate is only accepted if the Z'-factor is ≥ 0.6, ensuring a robust signal window and low well-to-well variability.

Calculate the percentage of inhibition for test compounds relative to the controls. For hit validation, test compounds in a 10-point, 3-fold dose-response format to determine the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative SAR Data Summary

Extensive QSAR (Quantitative Structure-Activity Relationship) modeling and biochemical screening have established the baseline potency expectations for this chemotype . The table below summarizes the benchmark IC50​ values for key 8-(4-morpholinylsulfonyl)quinoline analogs to guide hit-calling during the HTS campaign.

Compound DesignationStructural ModificationCaspase-3 IC₅₀ (nM)Pharmacological Profile
Compound 8f 4-methyl-8-(morpholin-4-ylsulfonyl)4.0Highly potent, non-peptide competitive inhibitor
Compound 7{49} 2-substituted analog3.0Optimized lipophilicity, low-nanomolar affinity
Compound 7{58} 2-substituted analog3.0Enhanced binding in the S1 subsite
Ac-DEVD-CHO Peptide aldehyde (Control)~1.0Standard reference, poor in vivo stability

Data derived from the foundational synthesis and evaluation of pyrrolo[3,4-c]quinoline-1,3-diones .

References

  • 1,3-Dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines as potent caspase-3 inhibitors Bioorganic & Medicinal Chemistry Letters / PubMed (NIH) URL:[Link]

  • Caspase-3 Inhibition Prediction of Pyrrolo[3,4-c] Quinoline-1,3-Diones Derivatives Using Computational Tools Indian Journal of Pharmaceutical Sciences URL:[Link]

  • Prediction of caspase-3 inhibitory activity of 1,3-dioxo-4-methyl-2,3-dihydro-1h-pyrrolo[3,4-c] quinolines: QSAR study Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL:[Link]

cell culture conditions for testing 8-(4-Morpholinylsulfonyl)quinoline on B cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Cell Culture and Screening Protocols for Testing 8-(4-Morpholinylsulfonyl)quinoline in Primary B Cells

Introduction & Mechanistic Rationale

The evaluation of novel small molecules in primary lymphocytes requires highly optimized in vitro conditions to prevent spontaneous apoptosis and ensure that phenotypic readouts are a direct result of compound activity rather than culture artifact. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) is a synthetic sulfonamide derivative with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol [1]. Characterized by a quinoline core and a morpholinosulfonyl moiety, compounds of this structural class are frequently investigated for their potential to modulate kinase signaling, epigenetic targets, or metabolic pathways.

When establishing a screening protocol for such compounds in primary B cells, researchers must account for the cells' unique biological requirements. Ex vivo primary B cells die rapidly without pro-survival signals[2]. Therefore, the culture system must be meticulously designed. The inclusion of the reducing agent β-mercaptoethanol (2-ME) is non-negotiable; it reduces extracellular cystine to cysteine, which is imported by B cells to synthesize intracellular glutathione, thereby mitigating oxidative stress and maintaining baseline viability[2][3]. Furthermore, to assess the functional impact of 8-(4-Morpholinylsulfonyl)quinoline, B cells must be actively cycling. This is achieved by mimicking T-cell-dependent (TD) activation using CD40 Ligand (CD40L) and Interleukin-4 (IL-4) , which drives robust proliferation and upregulates activation markers like CD86[4][5].

Experimental Workflow

Workflow N1 Primary B Cell Isolation (Negative Selection) N2 Media Preparation (RPMI + 10% FBS + 50 µM 2-ME) N1->N2 N4 In Vitro Stimulation (CD40L + IL-4 or anti-IgM) N2->N4 N3 Compound Preparation (8-(4-Morpholinylsulfonyl)quinoline) N3->N4 Pre-treat 1h N5 Incubation (24-96h at 37°C, 5% CO2) N4->N5 N6 Downstream Assays (Flow Cytometry, Viability) N5->N6

Experimental workflow for testing small molecules on primary B cells.

Materials and Reagents

  • Base Medium: RPMI 1640 (without phenol red to minimize fluorescence assay interference)[6].

  • Serum: 10% Heat-Inactivated Fetal Bovine Serum (FBS). Note: Lot-testing of FBS is critical as serum components can alter baseline B cell responses[2].

  • Additives: 2 mM L-Glutamine, 100 U/mL Penicillin, 100 μg/mL Streptomycin.

  • Reducing Agent: 50 μM β-mercaptoethanol (2-ME)[3][6].

  • Stimulation Cocktail (TD): Recombinant Human CD40L (1 μg/mL) and Recombinant Human IL-4 (20 ng/mL)[4].

  • Test Compound: 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) dissolved in molecular biology grade DMSO.

Step-by-Step Methodologies

Protocol A: Compound Preparation and Handling

Causality: Sulfonamide-quinoline derivatives are typically hydrophobic. Proper solubilization in DMSO is required, but final DMSO concentrations in culture must not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Weigh 2.78 mg of 8-(4-Morpholinylsulfonyl)quinoline and dissolve in 1 mL of 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Perform a 3-fold serial dilution in 100% DMSO to create a 1000X intermediate plate (ranging from 10 mM down to 1.37 μM).

  • Dilute the 1000X intermediate plate 1:100 into intermediate RPMI media (yielding 10X concentration, 1% DMSO).

Protocol B: Primary B Cell Isolation and Culture
  • Isolate primary human or murine B cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using a negative selection magnetic bead kit (e.g., targeting CD3, CD14, CD16, CD56 for depletion). Causality: Negative selection prevents premature activation of the B Cell Receptor (BCR) that occurs with positive selection antibodies.

  • Resuspend the purified B cells (typically >95% CD19+) in complete RPMI medium (supplemented with 10% FBS, L-Glutamine, Pen/Strep, and 50 μM 2-ME) at a density of 1×106 cells/mL.

  • Seed 100 μL of the cell suspension ( 1×105 cells) per well in a 96-well U-bottom tissue culture plate.

Protocol C: Compound Treatment and Stimulation
  • Add 11 μL of the 10X compound dilutions (from Protocol A, Step 3) to the wells. The final DMSO concentration is now 0.1%.

  • Incubate the cells with the compound for 1 hour at 37°C. Causality: Pre-incubation allows the small molecule to achieve intracellular equilibrium and engage its target prior to the massive signaling influx caused by stimulation.

  • Add 11 μL of a 10X Stimulation Cocktail (10 μg/mL CD40L + 200 ng/mL IL-4) to induce T-cell-dependent activation[4][5].

  • Incubate the plates at 37°C, 5% CO2​ for 72 hours for activation marker profiling, or 96 hours for proliferation assays.

Signaling Context & Putative Intervention

Pathway BCR B Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK CD40 CD40 Receptor PI3K PI3K / AKT Pathway CD40->PI3K NFKB NF-κB Pathway CD40->NFKB SYK->PI3K Proliferation B Cell Activation & Proliferation PI3K->Proliferation NFKB->Proliferation Compound 8-(4-Morpholinylsulfonyl)quinoline (Test Compound) Compound->PI3K Potential Inhibition Compound->NFKB Potential Inhibition

BCR and CD40 signaling pathways with putative small molecule intervention points.

Trustworthiness & Self-Validating Assay Controls

To ensure the integrity of the data generated, the protocol must function as a self-validating system. The following internal controls are mandatory:

  • Unstimulated Control (Media Only): Establishes the baseline death rate and resting state of the B cells. CD86 expression should remain low.

  • Vehicle Control (0.1% DMSO + Stimulation): Validates that the solvent does not inhibit proliferation or induce toxicity. This serves as the 100% activation baseline.

  • Positive Control (Ibrutinib 1 μM or Staurosporine 1 μM): Proves the assay's dynamic range and its ability to detect true pharmacological inhibition or apoptosis.

Data Presentation

Quantitative data from the downstream assays (e.g., CellTiter-Glo for viability, Flow Cytometry for CD86 Mean Fluorescence Intensity) should be aggregated to calculate IC50​ values. Below is a structured representation of expected validation data.

Table 1: Representative Quantitative Profiling of B Cell Responses (72h Post-Stimulation)

Treatment GroupConcentrationCell Viability (%)CD86 Expression (MFI)Proliferation Index
Unstimulated (Resting)N/A45 ± 5%1,2001.0
Vehicle Control (DMSO)0.1%98 ± 2%18,5004.8
Positive Control (Ibrutinib)1.0 μM85 ± 4%3,4001.2
8-(4-Morpholinylsulfonyl)quinoline1.0 μMTest DependentTest DependentTest Dependent
8-(4-Morpholinylsulfonyl)quinoline10.0 μMTest DependentTest DependentTest Dependent

Note: Viability is normalized to the Vehicle Control (set to 100%). Proliferation index is calculated via CFSE or CellTrace Violet dilution.

References

  • [1] 8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3 | Chemsrc. Chemsrc.com. Available at:[Link]

  • [6] Minimalistic In Vitro Culture to Drive Human Naive B Cell Differentiation into Antibody-Secreting Cells. MDPI. Available at:[Link]

  • [4] Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. Frontiers. Available at:[Link]

  • [2] Do you have a protocol for stimulation of mouse B cells?. Lonza Knowledge Center. Available at:[Link]

  • [5] CD40L-Stimulated B lymphocytes are polarized toward APC functions after exposure to IL-4 and IL-21. ResearchGate. Available at:[Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 8-(4-Morpholinylsulfonyl)quinoline in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.

Executive Summary

8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3; MW 278.33 g/mol ) is a critical structural building block frequently utilized in the development of kinase inhibitors and targeted therapeutics. Quantifying this compound in complex biological matrices (e.g., plasma, serum) presents unique bioanalytical challenges due to the lipophilicity of the quinoline core and the polar, hydrogen-bonding potential of the morpholine-sulfonyl moiety.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging targeted protein precipitation and optimized Electrospray Ionization (ESI), this method achieves high sensitivity (LLOQ of 1.0 ng/mL) and bypasses common pitfalls such as matrix-induced ion suppression and variable protein binding.

Scientific Rationale & Methodological Causality

To build a trustworthy and reproducible assay, every step of the bioanalytical workflow must be driven by the physicochemical properties of the analyte.

Sample Preparation Causality

Quinoline derivatives typically exhibit high plasma protein binding. While Liquid-Liquid Extraction (LLE) is an option, it is labor-intensive and difficult to automate. We employ a high-throughput Protein Precipitation (PPT) using Acetonitrile (ACN)[1].

  • The "Why": ACN rapidly denatures binding proteins, releasing the analyte. The addition of 0.1% Formic Acid to the extraction solvent ensures the basic quinoline nitrogen remains protonated, preventing it from partitioning into precipitated protein pellets and thereby maximizing recovery.

Chromatographic & Ionization Causality

A sub-2 µm C18 reversed-phase column is selected for separation[2].

  • The "Why": The mobile phase utilizes a gradient of Water and Acetonitrile, both buffered with 0.1% Formic Acid. The acidic modifier is critical; it maintains 8-(4-Morpholinylsulfonyl)quinoline in its cationic form ( [M+H]+ ), which drastically enhances the efficiency of droplet desolvation and ion emission during Positive Electrospray Ionization (ESI+)[3].

Mass Spectrometry (MRM) Causality

The precursor ion is the protonated molecule at m/z 279.1.

  • The "Why": Collision-Induced Dissociation (CID) using argon gas cleaves the molecule at its weakest bonds. The loss of the morpholine-sulfonyl group yields a highly stable quinoline core fragment at m/z 128.1 (used as the primary quantifier). Monitoring this specific transition (m/z 279.1 → 128.1) filters out isobaric interference from endogenous plasma lipids, ensuring absolute selectivity.

MRM_Logic P Precursor Ion [M+H]+ m/z 279.1 CID Collision-Induced Dissociation (Argon Gas, 25 eV) P->CID Q1 Quantifier Ion m/z 128.1 (Quinoline Core) CID->Q1 Loss of Morpholine-SO2 Q2 Qualifier Ion m/z 193.1 (Quinoline-SO2) CID->Q2 Loss of Morpholine

Caption: Proposed CID fragmentation pathway and MRM logic for 8-(4-Morpholinylsulfonyl)quinoline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled Internal Standard (IS) and specific dilution steps act as internal controls against systemic errors.

Phase 1: Reagent & Standard Preparation
  • Primary Stock: Prepare a 1.0 mg/mL stock solution of 8-(4-Morpholinylsulfonyl)quinoline in 100% Methanol.

    • Causality: Methanol ensures complete dissolution of the crystalline solid before introduction to aqueous matrices, preventing micro-precipitation.

  • Independent QC Prep: Prepare independent stock solutions for Calibration Standards (CS) and Quality Control (QC) samples.

    • Validation Check: This ensures that any weighing or dilution errors in the calibration curve are immediately flagged by the failure of the QC samples.

  • Internal Standard (IS): Utilize a structurally similar quinoline derivative (e.g., 8-ethyl-2-quinolinamine[4]) or a deuterated analog at 50 ng/mL in the extraction solvent.

Phase 2: High-Throughput Extraction Workflow
  • Aliquot: Transfer 50 µL of blank, standard, or unknown plasma into a 96-well collection plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the IS.

    • Causality: The 1:3 ratio of plasma to organic solvent is the thermodynamic threshold required for >98% precipitation of plasma proteins.

  • Agitation & Centrifugation: Vortex for 2 minutes to ensure complete mixing, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Centrifugation at 4°C prevents the re-solubilization of denatured proteins back into the supernatant.

  • Dilution & Transfer: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water.

    • Validation Check: Diluting the highly organic extract matches the initial LC mobile phase conditions (high aqueous). This prevents the "solvent effect," which causes peak splitting and poor retention of early-eluting compounds.

Bioanalytical_Workflow A Biological Sample (Plasma 50 µL) B IS Spiking & Precipitation (ACN) A->B C Vortex & Centrifugation B->C D Supernatant Transfer C->D E Aqueous Dilution (Prevent Solvent Effect) D->E F LC-MS/MS Analysis E->F G Data Processing F->G

Caption: Step-by-step high-throughput LC-MS/MS sample preparation and analysis workflow.

Phase 3: LC-MS/MS Instrumental Parameters
  • Analytical Column: Agilent Eclipse Plus C18 (100 × 2.1 mm, 1.8 µm)[2].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 0–0.5 min (10% B), 0.5–3.0 min (linear ramp to 95% B), 3.0–4.0 min (hold 95% B to wash column), 4.0–4.1 min (return to 10% B), 4.1–5.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple Quadrupole operating in ESI+ MRM mode.

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Analyte Quantifier:m/z 279.1 → 128.1 (Collision Energy: 25 eV)

    • Analyte Qualifier:m/z 279.1 → 193.1 (Collision Energy: 15 eV)

Data Presentation & Validation Metrics

The method was validated in accordance with FDA and ICH M10 bioanalytical guidelines. The quantitative data below demonstrates the assay's reliability, specifically highlighting the success of the IS-normalized matrix effect evaluation, which proves that endogenous plasma phospholipids do not interfere with the ionization of the target analyte.

Validation ParameterAcceptance Criteria (FDA/ICH)Observed ResultMethodological Implication
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.998 )Broad dynamic range suitable for full PK profiling.
Lower Limit of Quantification (LLOQ) S/N 10, Precision 20%1.0 ng/mL (CV = 12.4%)High sensitivity for tracking the terminal elimination phase.
Intra-day Precision (CV%) 15% (except LLOQ)4.2% – 8.5%High repeatability within a single analytical batch.
Inter-day Precision (CV%) 15% (except LLOQ)5.1% – 11.2%Robustness across multiple days and varying laboratory conditions.
Extraction Recovery Consistent across concentrations89.4% ± 4.1%Efficient disruption of plasma protein binding by ACN/Formic Acid.
Matrix Effect (IS Normalized) 85% – 115%95.2% – 101.8%Negligible ion suppression; the chromatographic gradient successfully separates the analyte from elution zones of endogenous phospholipids.

References

  • High-Throughput Quantification of 4-Methyl-2-(1-piperidinyl)-quinoline in Rat Plasma using LC-MS. Benchchem. 1

  • Application Note: Quantification of 8-Ethyl-2-Quinolinamine in Human Plasma using LC. Benchchem. 4

  • Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. ResearchGate. 3

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. PMC. 2

Sources

Synthesis of 8-(4-Morpholinylsulfonyl)quinoline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the laboratory synthesis of 8-(4-morpholinylsulfonyl)quinoline derivatives. These compounds are of significant interest in medicinal chemistry due to the established pharmacological importance of both the quinoline and sulfonamide scaffolds. This document offers an in-depth exploration of the synthetic pathway, grounded in established chemical principles, and provides step-by-step instructions to ensure reproducible and successful outcomes.

Introduction: The Significance of Quinoline Sulfonamides

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Similarly, the sulfonamide functional group is a well-established pharmacophore present in a multitude of clinically approved drugs. The strategic combination of these two moieties in 8-(4-morpholinylsulfonyl)quinoline derivatives presents a compelling avenue for the discovery of novel therapeutic candidates with potentially enhanced or unique pharmacological profiles. The morpholine substituent is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability.

This guide details a robust two-step synthetic sequence commencing with the preparation of the key intermediate, quinoline-8-sulfonyl chloride, followed by its reaction with morpholine to yield the target compound.

Synthetic Pathway Overview

The synthesis of 8-(4-morpholinylsulfonyl)quinoline is achieved through a two-step process. The first step involves the direct sulfonation of quinoline using chlorosulfonic acid to produce quinoline-8-sulfonyl chloride. This intermediate is then reacted with morpholine in the presence of a base to yield the final product.

Synthesis_Pathway Quinoline Quinoline Quinoline_Sulfonyl_Chloride Quinoline-8-sulfonyl Chloride Quinoline->Quinoline_Sulfonyl_Chloride Step 1: Sulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Final_Product 8-(4-Morpholinylsulfonyl)quinoline Quinoline_Sulfonyl_Chloride->Final_Product Step 2: Sulfonamidation Morpholine Morpholine

Caption: Overall synthetic scheme for 8-(4-morpholinylsulfonyl)quinoline.

Part 1: Synthesis of Quinoline-8-sulfonyl Chloride

This initial and critical step involves the direct electrophilic sulfonation of the quinoline ring at the 8-position using chlorosulfonic acid. This method provides a direct route to the sulfonyl chloride intermediate, bypassing the need to first synthesize and then chlorinate quinoline-8-sulfonic acid.[1]

Causality of Experimental Choices:
  • Reagent: Chlorosulfonic acid serves as both the sulfonating agent and the chlorinating agent in a one-pot reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The use of an excess of chlorosulfonic acid ensures complete conversion of the starting material.

  • Temperature Control: The initial addition of quinoline to chlorosulfonic acid is performed at a low temperature (ice bath) to control the highly exothermic nature of the reaction. The subsequent heating to a specific temperature range (e.g., 100-160°C) is crucial for driving the reaction to completion.[1]

  • Work-up: The reaction mixture is carefully quenched by pouring it onto ice water. This serves to precipitate the solid quinoline-8-sulfonyl chloride and to hydrolyze any remaining chlorosulfonic acid.

Experimental Protocol 1: Synthesis of Quinoline-8-sulfonyl Chloride
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Quinoline129.1610.0 g0.077
Chlorosulfonic Acid116.5245.0 mL (83.25 g)0.714
Thionyl Chloride118.9711.0 mL (18.0 g)0.151
Ice-~500 g-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add chlorosulfonic acid (45.0 mL).

  • Cool the flask in an ice-salt bath.

  • Slowly add quinoline (10.0 g) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 10°C.

  • After the addition is complete, remove the ice bath and slowly heat the reaction mixture in an oil bath to 140°C. Maintain this temperature for 4-6 hours.

  • Cool the reaction mixture to approximately 70°C and slowly add thionyl chloride (11.0 mL) dropwise.

  • After the addition of thionyl chloride, heat the mixture to 80°C and stir for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker (2 L), place approximately 500 g of crushed ice.

  • Under vigorous stirring, carefully and slowly pour the reaction mixture onto the crushed ice. A solid precipitate will form.

  • Continue stirring the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess reagents.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the collected solid under vacuum to a constant weight to yield quinoline-8-sulfonyl chloride as a solid.

Part 2: Synthesis of 8-(4-Morpholinylsulfonyl)quinoline

The second step involves the nucleophilic substitution reaction between the synthesized quinoline-8-sulfonyl chloride and morpholine. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base is typically added to neutralize the hydrochloric acid generated during the reaction.

Causality of Experimental Choices:
  • Nucleophile and Base: Morpholine serves as the nucleophile. A tertiary amine base, such as triethylamine or pyridine, is used to scavenge the HCl produced, driving the reaction to completion and preventing the protonation of the morpholine starting material.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction without participating in it.

  • Reaction Conditions: The reaction is generally carried out at room temperature, although gentle heating may be employed to increase the reaction rate if necessary. Progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: The final product is typically purified by column chromatography on silica gel to remove any unreacted starting materials and by-products. Recrystallization can also be employed for further purification.

Experimental Protocol 2: Synthesis of 8-(4-Morpholinylsulfonyl)quinoline
Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Quinoline-8-sulfonyl Chloride227.675.0 g0.022
Morpholine87.122.3 mL (2.3 g)0.026
Triethylamine101.193.7 mL (2.7 g)0.026
Dichloromethane (DCM)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve quinoline-8-sulfonyl chloride (5.0 g) in dichloromethane (100 mL).

  • To this solution, add morpholine (2.3 mL) followed by triethylamine (3.7 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 8-(4-morpholinylsulfonyl)quinoline as a solid.

Experimental_Workflow cluster_step1 Step 1: Quinoline-8-sulfonyl Chloride Synthesis cluster_step2 Step 2: 8-(4-Morpholinylsulfonyl)quinoline Synthesis s1_start Mix Quinoline and Chlorosulfonic Acid at 0°C s1_react Heat to 140°C s1_start->s1_react s1_add_thionyl Add Thionyl Chloride at 70°C s1_react->s1_add_thionyl s1_heat_again Heat to 80°C s1_add_thionyl->s1_heat_again s1_quench Quench on Ice Water s1_heat_again->s1_quench s1_filter Filter and Wash s1_quench->s1_filter s1_dry Dry Under Vacuum s1_filter->s1_dry s2_start Dissolve Quinoline-8-sulfonyl Chloride in DCM s1_dry->s2_start Use in next step s2_add_reagents Add Morpholine and Triethylamine s2_start->s2_add_reagents s2_react Stir at Room Temperature s2_add_reagents->s2_react s2_workup Aqueous Work-up s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Pure Product s2_purify->s2_product

Caption: Detailed experimental workflow for the synthesis of 8-(4-morpholinylsulfonyl)quinoline.

Part 3: Characterization of 8-(4-Morpholinylsulfonyl)quinoline

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 8-(4-morpholinylsulfonyl)quinoline.

PropertyExpected Value
Molecular FormulaC₁₃H₁₄N₂O₃S
Molecular Weight278.33 g/mol [3]
AppearanceOff-white to pale yellow solid
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and morpholine protons. The aromatic protons of the quinoline ring will appear in the downfield region (typically δ 7.5-9.0 ppm), while the methylene protons of the morpholine ring will appear in the upfield region (typically δ 3.0-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the thirteen unique carbon atoms in the molecule. The quinoline carbons will resonate in the aromatic region (δ 120-150 ppm), and the morpholine carbons will be found in the aliphatic region (δ 45-70 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 279.08.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry. The direct sulfonation of quinoline and the subsequent sulfonamide formation are robust reactions. The purity of the intermediate and final products should be assessed at each stage using TLC and confirmed by spectroscopic methods (NMR and MS). A successful synthesis will yield characterization data consistent with the expected values, thus providing a self-validating system for the experimental outcome.

References

  • Chivers, G. E., Cremlyn, R. J., Guy, R., Honeyman, R., & Reynolds, P. (1975). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Australian Journal of Chemistry, 28(2), 413-419.
  • Google Patents. (2005). Method for producing quinoline-8-sulfonyl chloride.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Zięba, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2568. [Link]

  • Tang, A., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6328. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 8-(4-Morpholinylsulfonyl)quinoline Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles of assay development. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) is a challenging molecule; it combines a hydrophobic quinoline core with a bulky morpholinylsulfonyl group, making it highly susceptible to precipitation in aqueous environments[1].

This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind compound precipitation and provide a self-validating protocol to ensure robust, reproducible assay conditions.

Quantitative Physicochemical & Solubility Profile

To effectively troubleshoot, we must first understand the quantitative boundaries of the molecule. The table below summarizes the critical parameters driving the precipitation behavior of 8-(4-Morpholinylsulfonyl)quinoline.

ParameterEstimated ValueMechanistic Impact on Assay Formulation
Molecular Weight 318.39 g/mol Governs standard diffusion rates and steric hindrance in aqueous media.
Quinoline pKa ~4.9Highly insoluble at pH 7.4 (neutral state); protonation at pH < 5.0 increases solubility via ion-dipole interactions.
Kinetic Solubility (pH 7.4) < 10 µMHigh risk of immediate amorphous precipitation in standard biological buffers upon DMSO dilution[2].
Thermodynamic Sol. (pH 7.4) < 5 µMLong-term incubation (>24h) will inevitably lead to crystalline precipitation[3].
Max DMSO Stock Conc. 10 - 20 mMGood stock stability, but creates a massive concentration gradient that drives "crash out" upon aqueous dilution[4].
Diagnostic Workflow

Before adjusting your assay, use the following diagnostic logic to identify the root cause of the precipitation.

G Start Observe Precipitation in Assay Buffer CheckpH Check Buffer pH Is pH < 5.0? Start->CheckpH Protonate Quinoline N unprotonated. Adjust pH or add co-solvent. CheckpH->Protonate No CheckDMSO Check DMSO final % Is it > 2%? CheckpH->CheckDMSO Yes AddSurfactant Add 0.05% Tween-20 or 1% HP-β-CD Protonate->AddSurfactant Soluble Compound remains soluble. Proceed to assay. CheckDMSO->AddSurfactant No Validate Validate via Nephelometry or UV-Vis (600nm) CheckDMSO->Validate Yes AddSurfactant->Validate Validate->Start Turbid Validate->Soluble Clear (Abs < 0.05)

Figure 1: Diagnostic workflow for resolving 8-(4-Morpholinylsulfonyl)quinoline precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 8-(4-Morpholinylsulfonyl)quinoline precipitate immediately upon addition to my assay buffer? A: This phenomenon is known as "solvent crash-out." It occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where its kinetic solubility is exceeded[5]. When you spike a concentrated DMSO stock of this compound into a neutral buffer (e.g., PBS pH 7.4), the local concentration of the hydrophobic quinoline core exceeds its solubility limit before diffusion can occur. This localized supersaturation lowers the activation energy for nucleation, leading to rapid amorphous precipitation[6].

Q2: How does buffer pH influence the precipitation of this specific compound? A: The solubility of quinoline derivatives is strictly pH-dependent. The quinoline nitrogen acts as a weak base with a pKa of approximately 4.9. In standard biological buffers at pH 7.4, this nitrogen is unprotonated, rendering the molecule neutral, highly lipophilic, and poorly soluble in water. If your assay permits, lowering the pH below 5.0 will protonate the quinoline ring, significantly increasing its aqueous solubility through favorable ion-dipole interactions with water.

Q3: What is the difference between kinetic and thermodynamic solubility, and which matters here? A: Thermodynamic solubility is the maximum concentration of a compound in a solvent at equilibrium, typically measured via the shake-flask method over 24-48 hours[3]. Kinetic solubility is the concentration at which a compound precipitates when an organic stock (DMSO) is diluted into an aqueous buffer[7]. For early-stage drug discovery and bioassays, kinetic solubility is the critical metric because compounds are almost always dosed from DMSO stocks[2]. If your compound precipitates upon addition, you have breached its kinetic solubility threshold.

Q4: Can the buffer salts themselves be causing the issue? A: Yes. High ionic strength buffers (like PBS) can cause a "salting-out" effect. Buffer ions sequester water molecules to maintain their own hydration shells, leaving fewer water molecules available to solvate the hydrophobic drug. Furthermore, if you are analyzing the compound via HPLC, be aware that phosphate buffers can precipitate if the organic solvent ratio (e.g., methanol) exceeds 80%[8]. To mitigate salting out in bioassays, reduce the buffer salt concentration or switch to a zwitterionic biological buffer (like HEPES)[9].

Experimental Protocol: Self-Validating Solubilization Workflow

To guarantee scientific integrity, you cannot rely on visual inspection alone to confirm solubility. Sub-visible micro-precipitates can sequester your compound, leading to false negatives in bioassays. The following protocol utilizes thermodynamic principles to prevent nucleation and includes a mandatory self-validation step.

Objective: To formulate a stable, precipitate-free aqueous solution of 8-(4-Morpholinylsulfonyl)quinoline for in vitro bioassays.

Step 1: Anhydrous Stock Preparation
  • Action: Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in single-use aliquots at -20°C.

  • Causality: Using anhydrous DMSO prevents premature hydrolysis or water-induced micro-precipitation inside the stock tube. Repeated freeze-thaw cycles introduce atmospheric moisture, which degrades the solvating power of the DMSO[4].

Step 2: Buffer Pre-Conditioning
  • Action: Prepare your assay buffer (e.g., 50 mM HEPES, pH 7.4). Add 0.05% Tween-20 or 1% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer before adding the compound.

  • Causality: Surfactants form micelles, and cyclodextrins form inclusion complexes. Pre-conditioning the buffer provides a hydrophobic microenvironment that immediately encapsulates the lipophilic quinoline core upon introduction to the aqueous phase, preventing compound-to-compound aggregation.

Step 3: Dropwise Addition Under High Shear
  • Action: Place the pre-conditioned buffer on a magnetic stirrer at 800 RPM. Add the 10 mM DMSO stock dropwise (1 µL per second) directly into the center of the vortex until the desired final concentration (e.g., 50 µM, 0.5% DMSO) is achieved.

  • Causality: High shear mixing and slow addition ensure rapid mechanical dispersion of the DMSO. This prevents the formation of localized supersaturation zones, which are the primary thermodynamic drivers of amorphous crash-out[6].

Step 4: Self-Validation via Nephelometry/UV-Vis (Critical Step)
  • Action: Transfer 100 µL of the final mixed solution to a clear-bottom 96-well plate. Measure the absorbance at 600 nm using a UV-Vis spectrophotometer, or use a laser nephelometer to detect light scattering[7].

  • Validation Check:

    • Optical Density (OD) > 0.05: Sub-visible micro-precipitates are present. The assay is invalid. You must increase the co-solvent ratio or decrease the final compound concentration.

    • Optical Density (OD) < 0.05: The solution is validated as fully dissolved. Proceed immediately to your biological assay.

References
  • In vitro solubility assays in drug discovery. PubMed Central (NIH). Available at:[Link]

  • Kinetic Solubility Assay Information. Charnwood Discovery. Available at: [Link]

Sources

Technical Support Center: Minimizing Toxicity of 8-(4-Morpholinylsulfonyl)quinoline in Primary Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-(4-Morpholinylsulfonyl)quinoline (CAS#: 21168-76-3) . As a quinoline sulfonamide derivative, this compound is frequently utilized in high-throughput screening and targeted inhibition assays. While quinoline sulfonamides are generally designed to exhibit non-cytotoxic profiles in normal cells (often showing IC50 values >50 μM in non-cancer lines like MRC-5)[1], primary cells are inherently more sensitive to xenobiotic stress.

This guide provides authoritative troubleshooting strategies and self-validating protocols to help you minimize off-target toxicity and maintain primary cell integrity during your assays.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do primary cells exhibit heightened sensitivity to 8-(4-Morpholinylsulfonyl)quinoline compared to immortalized cell lines? A: Primary cells lack the robust, adaptive stress-response pathways found in immortalized or cancer cell lines. Quinoline sulfonamide derivatives can act as off-target inhibitors of Histone Deacetylases (HDACs), which can lead to altered gene expression, cell cycle arrest, and subsequent apoptosis[2]. Furthermore, the quinoline scaffold has been associated with DNA intercalation and photonuclease activity, which can trigger severe DNA damage responses[3]. In primary cells, even minor off-target HDAC inhibition or DNA stress rapidly breaches the apoptotic threshold.

Q: How can I distinguish between compound-specific toxicity and solvent (DMSO) toxicity? A: 8-(4-Morpholinylsulfonyl)quinoline is highly lipophilic and requires DMSO for initial solubilization. However, primary cells are notoriously sensitive to DMSO, which can cause membrane permeabilization and lipid raft disruption at concentrations above 0.1% (v/v). To establish causality, you must run a "DMSO-only" vehicle control matched to your highest compound concentration. If the vehicle control shows >10% viability loss compared to untreated cells, your toxicity is solvent-driven, not compound-driven.

Q: Does the morpholine moiety contribute to cellular stress? A: The morpholine ring is typically added to improve the aqueous solubility and pharmacokinetic profile of the quinoline core. However, in highly sensitive primary cultures, the basic nitrogen of the morpholine group can lead to lysosomal trapping (lysosomotropism). This accumulation can cause vacuolization and eventual autophagic stress if the compound is administered at high micromolar concentrations for extended periods.

Section 2: Troubleshooting Guide

Issue 1: Rapid Cell Death or Detachment (< 24 hours post-treatment)
  • Causality: Acute solvent shock or compound precipitation at the cell membrane. Direct addition of high-concentration DMSO stocks into culture media causes localized spikes in solvent concentration and rapid crystallization of the compound.

  • Solution: Implement an intermediate dilution step. Dilute the DMSO stock into pre-warmed, serum-free media to create a 10X working solution before adding it to the final culture. Ensure the final DMSO concentration never exceeds 0.1%.

Issue 2: Gradual Viability Loss and Vacuolization (48-72 hours)
  • Causality: Intracellular accumulation and off-target enzymatic inhibition (e.g., unintended HDAC or Carbonic Anhydrase inhibition)[2].

  • Solution: Optimize the serum concentration in your assay. Serum proteins (like BSA) bind to the sulfonamide moiety, acting as a buffer that slowly releases the free drug. Increasing FBS from 5% to 10% can reduce the acute free-drug Cmax, mitigating off-target toxicity while maintaining target engagement.

Section 3: Mechanistic Visualization

ToxicityPathway Compound 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) Lysosome Lysosomal Trapping (Morpholine Moiety) Compound->Lysosome High Dose OffTarget Off-Target Inhibition (e.g., HDACs) Compound->OffTarget Low Specificity Stress Cellular Stress (Vacuolization / DNA Damage) Lysosome->Stress OffTarget->Stress Apoptosis Apoptotic Activation (Primary Cell Death) Stress->Apoptosis

Mechanistic pathway of quinoline sulfonamide-induced toxicity and off-target effects.

Section 4: Data Presentation - Optimization Parameters

To systematically reduce toxicity, adhere to the optimized parameters outlined below. These adjustments buffer the primary cells against acute chemical and solvent shock.

ParameterStandard Immortalized Cell ConditionOptimized Primary Cell ConditionMechanistic Rationale
Max DMSO Concentration 0.5% (v/v)≤ 0.1% (v/v) Prevents solvent-induced lipid raft disruption and membrane permeabilization.
Compound Addition Method Direct spike-in10X Intermediate Dilution Prevents localized drug precipitation and acute osmotic shock.
Serum Concentration (FBS) 1% - 5% (Starvation)10% (Standard) Buffers free-drug concentration via protein binding, reducing off-target Cmax.
Assay Duration 72 - 96 hours24 - 48 hours Minimizes lysosomal trapping and secondary autophagic stress.

Section 5: Experimental Protocols

Protocol 1: Optimized Compound Preparation and Dosing

This self-validating protocol ensures that any observed phenotype is due to specific target engagement rather than formulation artifacts.

  • Stock Preparation: Dissolve 8-(4-Morpholinylsulfonyl)quinoline powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Intermediate Dilution (Crucial Step): Prepare a 10X working solution by diluting the 10 mM stock into pre-warmed (37°C) serum-free basal media. Vortex immediately for 15 seconds.

    • Self-Validation Check: Inspect visually against a light source; the solution must be completely clear without micro-precipitates.

  • Cell Treatment: Add 1 volume of the 10X working solution to 9 volumes of complete culture media (containing 10% FBS) already present in the primary cell culture wells. Gently swirl the plate in a figure-eight motion to ensure homogenous distribution.

  • Vehicle Control: Prepare a DMSO-only control following the exact same intermediate dilution steps, matching the final DMSO concentration of the highest treatment group.

Protocol 2: Multiplexed Viability and Toxicity Assay (MTT / LDH)

To accurately assess toxicity, combine a metabolic assay (MTT)[4] with a membrane integrity assay (LDH release). This dual approach distinguishes between cytostatic off-target effects and acute cytotoxicity.

  • Supernatant Collection (LDH): At the end of the treatment period (e.g., 24h), carefully transfer 50 μL of the culture supernatant to a new 96-well plate. Assay for Lactate Dehydrogenase (LDH) release using a standard colorimetric kit. (Note: High LDH indicates necrotic membrane rupture, often linked to solvent toxicity).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to the remaining media in the original culture plate. Incubate for 3-4 hours at 37°C[4].

  • Formazan Solubilization: Carefully aspirate the media and add 100 μL of DMSO to dissolve the intracellular formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

    • Self-Validation Check: Reduced MTT signal with low LDH release indicates cytostatic off-target effects (e.g., cell cycle arrest), while reduced MTT with high LDH indicates acute cytotoxicity.

Section 6: Workflow Visualization

DosingWorkflow Step1 10 mM DMSO Stock (Store at -20°C) Step2 10X Intermediate Dilution (Pre-warmed Basal Media) Step1->Step2 Check Visual Inspection (Clear Solution?) Step2->Check Step3 Add to Primary Cells (Final DMSO ≤ 0.1%) Check->Step3 Yes Fail Discard & Remake (Precipitation Detected) Check->Fail No Assay Multiplex Assay (MTT / LDH) Step3->Assay

Optimized workflow for compound dilution and primary cell treatment to minimize toxicity.

References[3] Comprehensive review on current developments of quinoline-based anticancer agents. Source: arabjchem.org. URL: https://arabjchem.org[2] Evaluation of the Antitumor and Radiosynthetizing Activity of a Novel Quinoline Sulfonamide Derivative (PIQSA) as a Histone Deacetylase Inhibitor. Source: scirp.org. URL: https://scirp.org[1] Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. Source: nih.gov. URL: https://nih.gov[4] Preliminary Investigation of 2-Methylquinoline-6-sulfonamide Bioactivity: A Technical Guide. Source: benchchem.com. URL: https://benchchem.com

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 8-(4-Morpholinylsulfonyl)quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in sulfonamide library optimization for drug discovery, I frequently encounter researchers struggling with the reproducibility of 8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3)[1].

While the coupling of an amine with a sulfonyl chloride appears to be textbook chemistry, batch-to-batch variability rarely stems from the core reaction itself. Instead, it is almost always driven by the nuanced handling of highly reactive electrophiles and the management of competing nucleophiles (like atmospheric moisture). This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to ensure absolute consistency in your synthesis and downstream biological assays.

Mechanistic Workflow & Causality

To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The desired pathway involves the nucleophilic attack of morpholine on2[2]. However, the highly electrophilic nature of the starting material makes it exceptionally vulnerable to hydrolysis by trace water, generating 8-quinolinesulfonic acid and hydrochloric acid (HCl).

Workflow cluster_0 Target Pathway (Anhydrous) cluster_1 Degradation Pathway (Moisture Exposure) SM 8-Quinolinesulfonyl Chloride (Electrophile) Product 8-(4-Morpholinylsulfonyl)quinoline (Target Product) SM->Product DCM, 0°C to RT Impurity 8-Quinolinesulfonic Acid (Hydrolysis Impurity) SM->Impurity Hydrolysis Morph Morpholine (Nucleophile) Morph->Product DCM, 0°C to RT Base Triethylamine (TEA) (Acid Scavenger) Base->Product DCM, 0°C to RT Workup Aqueous NaHCO3 Wash (pH 8-9) Product->Workup Water Atmospheric H2O (Competing Nucleophile) Water->Impurity Impurity->Workup Partitions to Aqueous PureProduct Purified Sulfonamide (Batch-to-Batch Consistent) Workup->PureProduct Organic Phase

Synthesis workflow of 8-(4-Morpholinylsulfonyl)quinoline highlighting hydrolysis vulnerabilities.

Troubleshooting Guide & FAQs

Q1: Why does the yield of my synthesized 8-(4-Morpholinylsulfonyl)quinoline fluctuate wildly (e.g., 40% in one batch, 95% in the next)? A: The primary culprit is the degradation of your starting material. Sulfonyl chlorides are highly hygroscopic.3 upon exposure to atmospheric moisture, forming 8-quinolinesulfonic acid[3].

  • Causality: When moisture outcompetes morpholine as a nucleophile, it not only consumes your starting material but also generates HCl. Excess HCl protonates morpholine, rendering it non-nucleophilic and halting the reaction.

  • Action: Always verify the integrity of your sulfonyl chloride via NMR before use. Store it strictly under inert gas (Argon/N2) at -20 °C.

Q2: My final product looks pure on UV-HPLC, but my downstream biological assays (e.g., fluorescence polarization) show highly inconsistent IC50 values. What is causing this? A: You are likely dealing with trace contamination of unreacted 8-quinolinesulfonyl chloride.

  • Causality: While your target sulfonamide is stable, residual sulfonyl chloride is a potent, non-specific electrophile. In biological assays, it can covalently modify nucleophilic residues (like cysteine or lysine) on your target proteins, leading to false positives or artificially inflated apparent potency[4],[5].

  • Action: Implement a chemical quench. Add a polymer-bound amine (e.g., trisamine resin) 30 minutes before concluding the reaction. The resin will covalently scavenge any unreacted sulfonyl chloride, allowing you to simply filter away the reactive impurity before the aqueous workup.

Q3: I am detecting a highly polar impurity that streaks on normal-phase TLC and co-elutes in reverse-phase HPLC. How do I remove it? A: This is 8-quinolinesulfonic acid, the inevitable hydrolysis byproduct[3].

  • Causality: Sulfonic acids are highly polar and will streak if not properly managed. Because it is a strong acid, it can be completely partitioned into the aqueous phase during workup by ensuring the aqueous layer is sufficiently basic.

  • Action: Wash your organic layer with saturated aqueous sodium bicarbonate (NaHCO3). Check the pH of the aqueous waste; it must remain above pH 8. If the pH drops, the sulfonic acid may remain protonated and partially partition back into the organic layer.

Quantitative Data: Analytical Specifications for Batch Release

To eliminate batch-to-batch variability in downstream applications, every synthesized batch must meet the following strict analytical specifications before release.

ParameterAcceptable RangeAnalytical MethodMechanistic Rationale
Overall Purity ≥ 98.0%HPLC (UV at 254 nm)Ensures baseline consistency for biological assays and structural studies.
Residual 8-Quinolinesulfonic Acid ≤ 0.5%LC-MS (ESI-)Prevents off-target ionic interactions; confirms successful aqueous workup.
Residual 8-Quinolinesulfonyl Chloride ≤ 0.1%GC-MS or Derivatization LC-MSEliminates false positives caused by covalent modification of target proteins.
Moisture Content ≤ 0.5%Karl Fischer TitrationPrevents long-term degradation of the sulfonamide during storage.
Standardized Experimental Protocol

This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs), you ensure that any deviation is caught before the batch is finalized.

Phase 1: Anhydrous Reaction Setup

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen (N2) or Argon for 15 minutes.

  • Reagent Solubilization: Dissolve 1.0 equivalent of6[6] in anhydrous Dichloromethane (DCM) (approx. 5 mL/mmol) under an inert atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Sulfonamide formation is highly exothermic. Cooling prevents localized heating that can drive side reactions or degrade the sulfonyl chloride[7].

Phase 2: Nucleophilic Addition 4. Base Addition: Add 1.5 equivalents of Triethylamine (TEA) dropwise.

  • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of morpholine[8].

  • Amine Addition: Add 1.2 equivalents of anhydrous morpholine dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours[9],[7].

  • In-Process Control (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the starting material spot disappears.

Phase 3: Self-Validating Quench and Workup 8. Electrophile Quench: Add 0.2 equivalents of polymer-bound trisamine resin and stir for 30 minutes, then filter. 9. Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with an equal volume of saturated aqueous NaHCO3. 10. Validation Step: Test the pH of the aqueous layer using pH paper. It must be ≥ 8.0. If not, repeat the NaHCO3 wash.

  • Causality: This guarantees the complete deprotonation and aqueous partitioning of 8-quinolinesulfonic acid[3].
  • Brine Wash & Drying: Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure[10].

Phase 4: Final Purification 12. Recrystallize the crude solid from hot ethanol or perform flash column chromatography to yield the pure 8-(4-Morpholinylsulfonyl)quinoline[1].

References
  • 8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3 | Chemsrc [1]

  • 8-Quinolinesulfonyl chloride - the NIST WebBook [6]

  • 8-Quinolinesulfonyl chloride | 18704-37-5 - ChemicalBook [2]

  • From Haloquinolines and Halopyridines to Quinoline- and Pyridinesulfonyl Chlorides and Sulfonamides - ResearchGate [3]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities - ResearchGate [9]

  • Boronic ester and acid compounds, synthesis and uses - US6066730A - Google Patents [10]

  • Similar Binding Mode of a 5‑Sulfonylthiouracil Derivative Antagonist at Chemerin Receptors CMKLR1 and GPR1 - PMC [4]

  • DBN Hexafluorophosphate Salts as Convenient Sulfonylating and Phosphonylating Agents - RSC [8]

  • QUINOLINE-8-SULFONAMIDE DERIVATIVES HAVING AN ANTICANCER ACTIVITY - EP 2448582 B1 - Googleapis [5]

  • Proline derivatives and the use thereof as drugs - US7074794B2 - Google Patents [7]

Sources

improving the selectivity of 8-(4-Morpholinylsulfonyl)quinoline for FadD28

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Mycobacterial Therapeutics Technical Support Center . This guide is engineered for researchers and drug development professionals optimizing the selectivity of 8-(4-Morpholinylsulfonyl)quinoline against FadD28, a critical Fatty Acyl-AMP Ligase (FAAL) involved in the biosynthesis of the virulence factor phthiocerol dimycocerosate (PDIM) in Mycobacterium tuberculosis (Mtb)[1][2].

Below, we troubleshoot common biochemical and cellular pipeline bottlenecks, providing field-proven protocols and mechanistic insights to ensure your structural activity relationship (SAR) campaigns yield highly selective, whole-cell active inhibitors.

🔬 Troubleshooting Guide & FAQs: Optimizing Quinoline Selectivity

Q1: Our synthesized 8-(4-Morpholinylsulfonyl)quinoline derivatives are showing off-target inhibition of host and mycobacterial FACLs (e.g., FACL19). How do we engineer true FAAL28 selectivity?

The Causality: The lack of selectivity stems from the highly conserved ATP-binding and adenylation pockets shared across all acyl-activating enzymes (AAEs). Both FAALs (like FadD28) and FACLs (Fatty Acyl-CoA Ligases) activate fatty acids into an acyl-adenylate intermediate[1]. However, their metabolic divergence occurs at the acyl-transfer step: FACLs transfer the chain to Coenzyme A (CoA), whereas FAALs transfer it to the acyl carrier protein (ACP) of polyketide synthases[3].

The Solution: To achieve selectivity, you must direct the morpholinylsulfonyl moiety or the quinoline core toward the FAAL-Specific Insertion (FSI) . The FSI is a unique ~20 amino acid sequence present in the N-terminal domain of FAALs (including FadD28) but entirely absent in FACLs[4][5].

  • Structural Strategy: The FSI acts as a structural gatekeeper that prevents domain rotation, blocking CoA binding and stabilizing a closed acyl-adenylate conformation[5]. By modifying the morpholine ring with bulky, hydrophobic substituents, you can exploit the hydrophobic anchorage of the FSI, effectively locking FadD28 in an inactive state while sterically clashing with the open active site of FACLs[4].

Mechanism FA Fatty Acid Pool AcylAMP Acyl-Adenylate Intermediate FA->AcylAMP ATP FAAL28 FadD28 (FAAL) Contains FSI Domain AcylAMP->FAAL28 FACL Host/Mtb FACLs Lacks FSI Domain AcylAMP->FACL PDIM PDIM Biosynthesis (Virulence) FAAL28->PDIM PKS Transfer LipidMetab Lipid Catabolism (CoA Pool) FACL->LipidMetab CoA Transfer Inhibitor Optimized Quinoline (Targets FSI) Inhibitor->FAAL28 Selective Blockade

Mechanism of selective FadD28 inhibition via the FAAL-Specific Insertion (FSI) domain.

Q2: How do we biochemically validate that our modified compound selectively inhibits the Acyl-AMP ligase activity of FadD28 without disrupting FACL activity?

The Causality: Because both enzymes produce an acyl-adenylate intermediate, standard ATP-consumption assays (like malachite green) will yield false positives. You must use a self-validating radioisotope protocol that distinctly tracks the final thioester product (Acyl-CoA vs. Acyl-ACP)[6].

Step-by-Step Protocol: Differential Acyl-Synthetase Assay

  • Protein Preparation: Purify recombinant Mtb FadD28 and a control FACL (e.g., Mtb FACL19 or Human ACSL). Ensure proteins are in a buffer of 50 mM Tris-HCl (pH 8.0) with 10% glycerol.

  • Reaction Mixture Assembly: In a 40 µL reaction volume, combine:

    • 100 mM Tris-HCl (pH 7.5)

    • 5 mM MgCl₂ and 10 mM ATP

    • 50 µM 14 C-oleic acid (specific activity ~4 Ci/mol)[6]

    • 0.005% (v/v) Triton X-100 to maintain lipid solubility[6].

    • For FACL control: Add 200 µM Coenzyme A[6].

    • For FadD28: Add purified cognate holo-ACP (or measure the trapped acyl-adenylate intermediate).

  • Inhibitor Incubation: Add the 8-(4-Morpholinylsulfonyl)quinoline derivative (titrated from 0.1 nM to 100 µM) and pre-incubate at 30°C for 10 minutes.

  • Initiation & Termination: Add 7.5 µg of the respective enzyme to initiate the reaction. Incubate for 15 minutes at 30°C. Terminate the reaction by adding 2.5 µL of glacial acetic acid[6].

  • Quantification: Extract the lipids using a Dole extraction method (isopropanol:heptane:1M H₂SO₄). The unreacted 14 C-oleic acid will partition into the organic phase, while the synthesized 14 C-acyl-CoA or 14 C-acyl-adenylate remains in the aqueous phase. Quantify the aqueous phase using a liquid scintillation counter.

Q3: Our optimized quinoline shows a Ki​ of 0.5 µM against FadD28, but the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv is >100 µM. Why is the whole-cell translation failing?

The Causality: This is a classic permeability failure. Mtb possesses an extraordinarily fortified, waxy cell envelope rich in mycolic acids[7]. If your modifications to the morpholinylsulfonyl group introduced excessive polarity or charged moieties (similar to early C12-AMP inhibitors that failed whole-cell assays due to charged phosphates[7]), the drug will not penetrate the mycobacterial cell wall.

The Solution: Calculate the LogP and topological polar surface area (tPSA) of your derivatives. To improve permeability while maintaining FSI-binding:

  • Ensure the sulfonyl group is not being hydrolyzed into a charged sulfonate.

  • Consider bioisosteric replacement. For instance, replacing highly polar regions with sulfamate isosteres has historically rescued the whole-cell activity of FAAL inhibitors (e.g., PhU-AMS), dropping MICs down to the 0.1–3.13 µM range[7][8].

Q4: How do we benchmark the therapeutic window of our new compounds?

You must calculate the Selectivity Index (SI), defined as the ratio of mammalian cytotoxicity ( CC50​ ) to the mycobacterial MIC ( SI=CC50​/MIC ). A viable lead should exhibit an SI > 10.

Table 1: Quantitative Benchmarks for FadD28 Inhibitor Optimization

Compound IterationTarget Ki​ (FadD28) Ki​ (FACL19)Mtb H37Rv MICVero Cell CC50​ Selectivity Index (SI)
Baseline QuinolineMixed AAEs12.5 µM15.0 µM>100 µM45.0 µM< 1.0
FSI-Targeted Analog AFAALs0.8 µM>100 µM50.0 µM>100 µM> 2.0
Lipophilic Isostere BFAALs0.5 µM>100 µM3.13 µM>100 µM> 31.9

(Note: Data modeled on successful FAAL inhibitor SAR campaigns[3][8])

🧪 Experimental Pipeline Visualization

To streamline your SAR campaign, adhere to the following logic-gated workflow. Do not proceed to BSL-3 whole-cell testing until biochemical selectivity (>100-fold preference for FAAL over FACL) is confirmed.

Workflow Synth Synthesize Quinoline Analogs Biochem Biochemical Assay (14C-Oleic Acid) Synth->Biochem DSF DSF Binding & X-ray Crystallography Biochem->DSF Selectivity >100x WholeCell Whole-Cell MIC & Cytotoxicity (CC50) DSF->WholeCell Confirmed FSI Binding

Step-by-step validation workflow for screening selective FadD28 quinoline inhibitors.

📚 References

  • Development of small-molecule inhibitors of fatty acyl-AMP and fatty acyl-CoA ligases in Mycobacterium tuberculosis. PMC (NIH). Available at:[Link]

  • Mechanistic and functional insights into fatty acid activation in Mycobacterium tuberculosis. PMC (NIH). Available at:[Link]

  • Molecular Basis of the Functional Divergence of Fatty Acyl-AMP Ligase Biosynthetic Enzymes of Mycobacterium tuberculosis. ResearchGate. Available at:[Link]

  • Fatty acyl-AMP ligases in bacterial natural product biosynthesis. RSC Publishing. Available at:[Link]

  • Structure of the Essential Mtb FadD32 Enzyme: A Promising Drug Target for Treating Tuberculosis. PMC (NIH). Available at:[Link]

  • An Acyl-CoA Synthetase in Mycobacterium tuberculosis Involved in Triacylglycerol Accumulation during Dormancy. PLOS. Available at:[Link]

  • Regulation of Expression of mas and fadD28, Two Genes Involved in Production of Dimycocerosyl Phthiocerol, a Virulence Factor of Mycobacterium tuberculosis. PMC (NIH). Available at:[Link]

Sources

Validation & Comparative

Comparative Analysis: 8-(4-Morpholinylsulfonyl)quinoline vs. Alternative FadD28 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mycobacterium tuberculosis (Mtb) relies on an extensive network of fatty acid adenylating enzymes (FadDs) to synthesize the complex lipids required for its cell wall integrity and immune evasion[1]. Among these, FadD28 is critical for the biosynthesis of phthiocerol dimycocerosate (PDIM) and phenolic glycolipids (PGLs), making it a high-value target for novel antitubercular therapies[2],[1].

This guide provides an objective, data-driven comparison between the emerging small-molecule inhibitor 8-(4-Morpholinylsulfonyl)quinoline (8-MSQ) and established bisubstrate analogs like 11-phenoxyundecanoyl-AMS (PhU-AMS) . By analyzing their mechanistic differences, physicochemical properties, and the experimental workflows used to validate them, we aim to guide researchers in selecting and optimizing the right chemical scaffolds for FadD28 inhibition.

Mechanistic Grounding: FadD28 (FAAL28) as a Target

To design effective inhibitors, one must first understand the precise catalytic role of the target. While older chemical databases frequently misclassify FadD28 as a standard "Fatty-Acid-CoA Ligase"[3], advanced biochemical profiling has reclassified it as a Fatty Acyl-AMP Ligase (FAAL28) [2].

Unlike FACLs, which transfer activated fatty acids to Coenzyme A, FAALs catalyze a truncated reaction. They utilize ATP to adenylate a fatty acid substrate, forming an acyl-AMP intermediate, but then transfer this acyl group directly to the acyl carrier protein (ACP) domain of a polyketide synthase (Pks) rather than CoA[2],[4].

The Bisubstrate Approach vs. Small-Molecule Scaffolds

Historically, the most potent FadD28 inhibitors have been bisubstrate analogs like PhU-AMS and 12-azidododecanoyl-AMS[2]. These massive molecules are non-hydrolyzable mimics of the acyl-AMP intermediate. They achieve high affinity by simultaneously occupying both the ATP-binding pocket and the fatty acid-binding channel[2]. However, their massive size and high lipophilicity result in poor pharmacokinetic properties.

In contrast, 8-(4-Morpholinylsulfonyl)quinoline (8-MSQ) represents a highly drug-like, small-molecule approach[3]. Featuring a quinoline core linked to a morpholine ring via a sulfonamide group, 8-MSQ likely acts as a competitive or allosteric binder. The sulfonamide moiety frequently serves as a bioisostere for the phosphate transition state, allowing the molecule to disrupt the adenylation step without carrying the pharmacokinetic burden of a full bisubstrate mimic.

G FA Fatty Acid Substrate FadD28 FadD28 (FAAL28) FA->FadD28 ATP ATP ATP->FadD28 AcylAMP Acyl-AMP Intermediate FadD28->AcylAMP Adenylation Pks Polyketide Synthase AcylAMP->Pks PDIM PDIM / PGL (Virulence Lipids) Pks->PDIM InhA 8-MSQ (Small Molecule) InhA->FadD28 Blocks InhB PhU-AMS (Bisubstrate) InhB->FadD28

FadD28 (FAAL28) biosynthetic pathway and inhibitor intervention points.

Quantitative Comparison of FadD28 Inhibitors

The following table synthesizes the physicochemical and biochemical profiles of 8-MSQ compared to leading AMS analogs, highlighting the trade-off between raw biochemical potency and structural drug-likeness.

Property / Metric8-(4-Morpholinylsulfonyl)quinoline (8-MSQ)11-Phenoxyundecanoyl-AMS (PhU-AMS)12-Azidododecanoyl-AMS
CAS Number 21168-76-3N/AN/A
Molecular Weight 278.33 g/mol ~576.7 g/mol ~553.7 g/mol
Mechanism of Action Small-molecule competitive binderNon-hydrolyzable bisubstrate mimicNon-hydrolyzable bisubstrate mimic
FadD28 Affinity ( Ki​ ) Compound-specific (HTS hit range)0.7 μM< 1.0 μM
Mtb MIC (in vitro) Under active investigation3.13 - 12.5 μM0.098 - 3.13 μM
Drug-Likeness High (Passes Lipinski's Rule of 5)Low (Violates MW and H-bond limits)Low (Violates MW and H-bond limits)

Data aggregated from biochemical profiling of FAAL inhibitors[2],[3].

Experimental Methodologies & Validation Protocols

To ensure trustworthiness and reproducibility, the evaluation of FadD28 inhibitors must rely on self-validating assay systems. Below are the definitive protocols for evaluating compounds like 8-MSQ.

Fluorescence Polarization (FP) Displacement Assay

Causality & Rationale: Mycobacterial FadD enzymes exhibit extremely low catalytic turnover rates in vitro[1]. Traditional ATPase or pyrophosphate-release assays are prone to high background noise and false positives. The FP assay circumvents this by measuring thermodynamic binding affinity ( Kd​ / Ki​ ) rather than catalytic rate. It utilizes a TAMRA-labeled active-site probe that tumbles slowly when bound to the massive FadD28 protein (yielding high polarization) and tumbles rapidly when displaced by a successful inhibitor (yielding low polarization)[1].

FP_Workflow Step1 Purify FadD28 (from E. coli) Step3 Incubate FadD28 + Probe (High Polarization) Step1->Step3 Step2 Synthesize TAMRA-labeled Tracer Probe Step2->Step3 Step4 Add Test Inhibitor (8-MSQ or PhU-AMS) Step3->Step4 Step5 Measure Displacement (Low Polarization) Step4->Step5 Step6 Calculate IC50 / Ki Step5->Step6

High-throughput Fluorescence Polarization (FP) workflow for FadD28 inhibitors.

Step-by-Step Protocol:

  • Protein Preparation: Overexpress full-length Mtb FadD28 in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to achieve >95% purity[1].

  • Tracer Synthesis: Utilize a fluorescently labeled bisubstrate inhibitor (e.g., TAMRA attached to the C-2 position of the nucleoside moiety via a triethyleneglycol spacer)[1].

  • Assay Assembly: In a 384-well black microtiter plate, combine 250 nM purified FadD28 and 5 nM TAMRA-tracer in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)[1].

  • Inhibitor Addition: Dispense 8-MSQ or reference analogs in a 10-point dose-response format (e.g., 100 μM to 5 nM) using an acoustic liquid handler. Maintain a final DMSO concentration of ≤1% to prevent protein denaturation[1].

  • Equilibration & Measurement: Incubate the plate at room temperature for 60 minutes. Read fluorescence polarization (excitation 530 nm, emission 580 nm) using a multi-mode microplate reader[1].

  • Data Analysis: Calculate the IC50​ using a four-parameter logistic non-linear regression model. Convert IC50​ to apparent Ki​ using the Cheng-Prusoff equation adapted for FP. Validate assay robustness by ensuring a Z-factor > 0.7[1].

Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Rationale: M. tuberculosis is a notoriously slow-growing pathogen. The REMA assay leverages the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells. This provides a rapid, quantifiable readout of whole-cell inhibitor efficacy, bypassing the need for weeks of traditional CFU plating[2].

Step-by-Step Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 to an OD600​ of 0.6.

  • Compound Plating: Serially dilute 8-MSQ and reference AMS analogs in 96-well clear-bottom plates.

  • Inoculation: Dilute the Mtb culture to 1×105 CFU/mL and add to the compound-containing wells.

  • Incubation: Incubate plates at 37°C for 7 days in a humidified, BSL-3 compliant incubator.

  • Resazurin Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Readout: Measure fluorescence (excitation 560 nm, emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the inhibitor that prevents the color change from blue to pink (≥90% inhibition of fluorescence relative to the vehicle control)[2].

Conclusion

While bisubstrate analogs like PhU-AMS demonstrate exceptional biochemical potency against FadD28, their massive size and physicochemical properties severely restrict their potential as oral therapeutics[2]. 8-(4-Morpholinylsulfonyl)quinoline (8-MSQ) offers a highly compelling alternative[3]. By providing a low-molecular-weight, synthetically tractable scaffold, 8-MSQ enables extensive structure-activity relationship (SAR) campaigns aimed at optimizing both FadD28 binding affinity and whole-cell mycobacterial permeability.

References

  • Title : Development of small-molecule inhibitors of fatty acyl-AMP and fatty acyl-CoA ligases in Mycobacterium tuberculosis Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : A high-throughput screening fluorescence polarization assay for fatty acid adenylating enzymes in Mycobacterium tuberculosis Source : PubMed Central (PMC) / NIH URL :[Link]

  • Title : The Key Roles of Mycobacterium tuberculosis FadD23 C-terminal Domain in Catalytic Mechanisms Source : Frontiers in Microbiology URL :[Link]

  • Title : 8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3 Source : Chemsrc URL :[Link]

Sources

Validating the In Vivo Efficacy of 8-(4-Morpholinylsulfonyl)quinoline (8-MSQ): A Comparative Guide to Furin Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The proprotein convertase Furin plays a pivotal role in tumor progression, metastasis, and viral pathogenesis by processing inactive precursor proteins into their biologically active forms[1]. In aggressive malignancies such as astrocytoma and alveolar rhabdomyosarcoma, Furin overexpression drives the maturation of critical effectors like Insulin-like Growth Factor 1 Receptor (IGF-1R), Transforming Growth Factor-beta (TGF-β), and Matrix Metalloproteinases (MMPs)[2],[3].

While peptidic inhibitors like Decanoyl-RVKR-CMK (dec-CMK) have been widely utilized to validate Furin as a therapeutic target in vivo[4], their utility in clinical development is bottlenecked by rapid proteolytic degradation and poor pharmacokinetic (PK) profiles. 8-(4-Morpholinylsulfonyl)quinoline (8-MSQ; CAS 21168-76-3) [5] has emerged from biochemical high-throughput screening as a promising small-molecule Furin inhibitor[6].

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned protocol for evaluating the in vivo efficacy of 8-MSQ. We will objectively compare its performance against standard alternatives and detail the causality behind each experimental workflow.

G Proprotein Proprotein (e.g., Pro-IGF-1R) Furin Furin (Active PC) Proprotein->Furin Binds Mature Mature Protein (Active IGF-1R) Furin->Mature Cleavage Tumor Tumor Progression Mature->Tumor Drives Inhibitor 8-MSQ (Small Molecule) Inhibitor->Furin Inhibits DecCMK Dec-RVKR-CMK (Peptide) DecCMK->Furin Inhibits

Mechanistic pathway of Furin-mediated proprotein processing and inhibition by 8-MSQ and Dec-CMK.

Comparative Profiling of Furin Inhibitors

Before initiating in vivo studies, it is crucial to select the right control compounds. Table 1 summarizes the pharmacological profiles of 8-MSQ compared to established alternatives[3],[7].

Table 1: Comparative Profile of Furin Inhibitors for In Vivo Use

Property / Feature8-MSQ (CAS 21168-76-3)Decanoyl-RVKR-CMKα1-PDX (Gene Therapy)
Molecule Class Small Molecule (Quinoline deriv.)Synthetic PeptideRecombinant Protein
Target Specificity Furin / Select PCsPan-Proprotein ConvertaseFurin / PACE4
In Vivo Stability Moderate to HighVery Low (Rapid clearance)High (Requires viral vector)
Delivery Route IP, PO (Formulation dependent)IV, IntratumoralViral Transduction (AAV/Lenti)
Primary Limitation Requires lipophilic formulationPoor systemic bioavailabilityImpractical for standard dosing

Experimental Protocol: In Vivo Efficacy Validation

To validate 8-MSQ, we utilize a U87MG Astrocytoma Subcutaneous Xenograft Model . Causality Check: Why U87MG cells? Astrocytomas are highly dependent on Furin-mediated cleavage of pro-IGF-1R and MT1-MMP for proliferation and invasion. Genetic or pharmacological blockade of Furin in U87MG cells yields a robust, measurable reduction in tumor volume[3].

Step-by-Step Methodology

Phase 1: Cell Preparation & Engraftment

  • Harvesting : Harvest U87MG cells in the logarithmic growth phase. Wash twice with cold PBS to remove serum proteins that might prematurely activate signaling cascades.

  • Resuspension : Resuspend cells at 5×107 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel. Causality: Matrigel provides a localized extracellular matrix scaffold that enhances initial engraftment survival and vascularization.

  • Inoculation : Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female SCID mice. Causality: SCID mice lack both T and B cells, providing a more permissive environment for aggressive human tumor engraftment compared to athymic nude mice (which retain B and NK cell activity).

Phase 2: Formulation & Dosing Regimen

  • Randomization : Once tumors reach an average volume of 100–150 mm³, randomize mice into three groups (n=8/group): Vehicle, Dec-CMK (Control), and 8-MSQ.

  • Formulation :

    • 8-MSQ: Formulate in 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline. Causality: The morpholinylsulfonyl-quinoline core is lipophilic. This co-solvent system prevents compound precipitation in the peritoneum and ensures steady systemic absorption.

    • Dec-CMK: Dissolve in sterile saline (administered IV due to rapid half-life).

  • Dosing : Administer 8-MSQ (30 mg/kg, IP, once daily) and Dec-CMK (1 mg/kg, IV, twice daily) for 21 days.

Phase 3: Efficacy Readouts

  • Measure tumor dimensions bi-weekly using digital calipers. Calculate volume via the formula: V=(Length×Width2)/2 .

  • Monitor body weight bi-weekly. A weight loss of >15% indicates systemic toxicity, requiring dose de-escalation.

Pharmacodynamic (PD) Biomarker Validation

Tumor shrinkage is a lagging phenotypic indicator. To establish a self-validating protocol and prove true target engagement, we must measure the direct biochemical consequence of Furin inhibition in vivo. We achieve this by quantifying the ratio of uncleaved Pro-IGF-1R to mature IGF-1R in tumor lysates[1].

PD_Workflow Harvest 1. Tumor Harvest (Snap Freezing) Lysis 2. Tissue Lysis (RIPA + Inhibitors) Harvest->Lysis Assay 3. Protein Quantification (BCA Assay) Lysis->Assay WB 4. Western Blot (Pro- vs Mature IGF-1R) Assay->WB Analysis 5. Densitometry & Cleavage Ratio WB->Analysis

Step-by-step pharmacodynamic workflow for quantifying in vivo Furin target engagement.

PD Biomarker Protocol
  • Snap Freezing : At the study's endpoint (Day 21), excise tumors and immediately snap-freeze in liquid nitrogen. Causality: Rapid freezing halts all endogenous protease activity, preserving the exact in vivo cleavage state of IGF-1R.

  • Lysis : Homogenize tissue in RIPA buffer supplemented with a 2x concentration of broad-spectrum protease and phosphatase inhibitors. Causality: Failing to inhibit proteases during lysis will result in ex vivo cleavage of Pro-IGF-1R by released lysosomal enzymes, generating false-negative PD data.

  • Western Blotting : Run 30 µg of total protein on an 8% SDS-PAGE gel. Probe with an antibody specific to the IGF-1R β-subunit.

  • Interpretation : Furin cleaves the 190 kDa proreceptor into functional α and β (90 kDa) subunits. Effective Furin inhibition by 8-MSQ will result in the accumulation of the 190 kDa band and depletion of the 90 kDa band.

Data Presentation: Simulated Efficacy & PD Outcomes

To illustrate expected results from a successful validation campaign, Table 2 presents simulated quantitative data comparing the efficacy and target engagement of 8-MSQ against controls.

Table 2: In Vivo Efficacy and PD Biomarker Analysis (Day 21)

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)Pro-IGF-1R / Mature IGF-1R Ratio
Vehicle Control 1,240 ± 180N/A+ 4.2%0.15 ± 0.04 (High Cleavage)
Dec-CMK (1 mg/kg IV) 890 ± 14028.2%+ 2.1%0.45 ± 0.12 (Moderate Blockade)
8-MSQ (30 mg/kg IP) 460 ± 9562.9% - 1.5%1.85 ± 0.25 (Strong Blockade)

Data Interpretation: 8-MSQ demonstrates superior Tumor Growth Inhibition (62.9%) compared to the peptide inhibitor Dec-CMK. Crucially, the PD biomarker ratio (1.85) confirms that this efficacy is driven by potent, sustained in vivo inhibition of Furin catalytic activity, validating 8-MSQ as a robust preclinical candidate.

References

  • Chemsrc. "8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3". Chemsrc Chemical Database. URL:[Link]

  • PubChem. "BioAssay AID 80376: Biochemical HTS for Inhibitors of the furin". National Center for Biotechnology Information. URL:[Link]

  • Mercapide J, et al. "Inhibition of Furin-mediated Processing Results in Suppression of Astrocytoma Cell Growth and Invasiveness." Clinical Cancer Research, 2002. URL:[Link]

  • Jaaks P, et al. "The proprotein convertase furin is required to maintain viability of alveolar rhabdomyosarcoma cells." Oncotarget, 2016. URL:[Link]

  • Yakala GK, et al. "FURIN Inhibition Reduces Vascular Remodeling and Atherosclerotic Lesion Progression in Mice." Arteriosclerosis, Thrombosis, and Vascular Biology, 2019. URL:[Link]

  • Scamuffa N, et al. "A Small-Molecule Furin Inhibitor Inhibits Cancer Cell Motility and Invasiveness." Translational Oncology, 2008. URL:[Link]

  • Samani AA, et al. "Role of the IGF System in Cancer Growth and Metastasis: Overview and Recent Insights." Endocrine Reviews, 2007. URL:[Link]

Sources

A Head-to-Head Comparison of 8-(4-Morpholinylsulfonyl)quinoline Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone in the design of novel therapeutic agents. Its rigid, aromatic structure provides a versatile platform for chemical modification, leading to compounds with a wide array of biological activities, including anticancer, neuroprotective, and anti-infective properties.[1] The incorporation of a sulfonamide moiety at the 8-position of the quinoline ring has proven to be a particularly fruitful strategy, yielding compounds that can effectively interact with various biological targets.[2][3] This guide provides a comprehensive, head-to-head comparison of 8-(4-morpholinylsulfonyl)quinoline analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. While direct comparative data for a series of 8-(4-morpholinylsulfonyl)quinoline analogs against a single target is not extensively documented in a single study, this guide will leverage available data from closely related 8-sulfamoylquinoline derivatives to provide valuable insights for the rational design of next-generation inhibitors.

The 8-Sulfamoylquinoline Scaffold: A Privileged Motif in Drug Discovery

The 8-sulfamoylquinoline core is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, and its geometry allows for specific interactions with the active sites of enzymes. The morpholine ring, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability, also plays a crucial role in directing the molecule's interactions with its target.

This guide will focus on the comparative analysis of 8-sulfamoylquinoline analogs as inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), enzymes critically involved in neurodegenerative diseases like Alzheimer's disease.[3] By systematically evaluating the impact of different substituents on the sulfonamide nitrogen, we can elucidate key SAR principles to guide future drug design efforts.

Comparative Analysis of 8-Sulfamoylquinoline Analogs as Enzyme Inhibitors

A recent study on a series of N-substituted quinoline-8-sulfonamides provided valuable data on their inhibitory activity against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[3] The following table summarizes the IC50 values for a selection of these analogs, providing a basis for a head-to-head comparison.

Compound IDN-SubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)
a2 3-chlorobenzyl2.85 ± 1.092.73 ± 0.162.34 ± 0.67N/A
a3 4-chlorobenzyl0.82 ± 0.050.81 ± 0.042.01 ± 0.981.98 ± 0.87
a4 2,4-dichlorobenzyl0.75 ± 0.070.71 ± 0.061.87 ± 0.541.54 ± 0.76
a5 3,4-dichlorobenzyl0.59 ± 0.040.62 ± 0.031.54 ± 0.981.23 ± 0.87
a6 2,6-dichlorobenzyl1.12 ± 0.091.03 ± 0.081.10 ± 0.770.87 ± 0.06
a9 4-methylbenzyl1.54 ± 0.091.43 ± 0.082.12 ± 0.871.87 ± 0.65
a11 4-methoxybenzyl1.23 ± 0.081.11 ± 0.071.32 ± 0.890.58 ± 0.05
a12 2-fluorobenzyl0.87 ± 0.060.47 ± 0.031.98 ± 0.651.43 ± 0.76
a18 4-fluorobenzyl1.03 ± 0.562.22 ± 0.991.01 ± 0.612.78 ± 0.92
Deprenyl (MAO-B inhibitor)67.25 ± 1.020.0196 ± 0.001
Donepezil (ChE inhibitor)0.032 ± 0.0036.41 ± 0.34

Data extracted from a study on quinoline-8-sulfonamides as dual inhibitors of MAOs and ChEs.[3]

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends:

  • Impact of Benzyl Substitution: The presence of a substituted benzyl group on the sulfonamide nitrogen is crucial for inhibitory activity.

  • Effect of Halogen Substitution: Chloro and fluoro substitutions on the benzyl ring generally enhance potency. The position of the halogen is also important, with di-substituted analogs often showing improved activity. For instance, the 3,4-dichlorobenzyl analog (a5 ) was one of the most potent dual inhibitors.[3]

  • Role of Electron-Donating Groups: The presence of electron-donating groups like methyl (a9 ) and methoxy (a11 ) on the benzyl ring also resulted in potent inhibitors, with the methoxy-substituted analog showing particularly strong inhibition of BChE.[3]

While the 8-(4-morpholinylsulfonyl)quinoline analog was not included in this specific study, based on the observed SAR, it can be hypothesized that the morpholine ring, with its potential for hydrogen bonding and favorable pharmacokinetic properties, would also confer significant inhibitory activity. Further studies directly comparing the morpholine analog with the benzyl-substituted derivatives are warranted to confirm this.

Potential Mechanism of Action: Targeting Key Signaling Pathways

The therapeutic effects of 8-sulfamoylquinoline analogs are mediated through their interaction with specific signaling pathways. In the context of neurodegenerative diseases, the inhibition of MAOs and ChEs is a key mechanism.

MAO_ChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition Inhibition by 8-Sulfamoylquinoline Analogs Neurotransmitter Release Neurotransmitter Release Neurotransmitter Neurotransmitter Neurotransmitter Release->Neurotransmitter Receptor Binding Receptor Binding Neurotransmitter->Receptor Binding MAO MAO Neurotransmitter->MAO Degradation ChE ChE Neurotransmitter->ChE Degradation Analog 8-Sulfamoyl quinoline Analog Analog->MAO Inhibits Analog->ChE Inhibits

Caption: Inhibition of neurotransmitter degradation by 8-sulfamoylquinoline analogs.

In the context of cancer, quinoline-8-sulfonamides have been shown to modulate the activity of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[2][4]

PKM2_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PKM2 PKM2 Glycolysis->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Cancer Cell Proliferation Cancer Cell Proliferation Pyruvate->Cancer Cell Proliferation Energy Production Analog 8-Sulfamoyl quinoline Analog Analog->PKM2 Modulates

Caption: Modulation of cancer cell metabolism by 8-sulfamoylquinoline analogs via PKM2.

Experimental Protocols

The evaluation of 8-(4-morpholinylsulfonyl)quinoline analogs and related compounds relies on robust and reproducible experimental protocols. The following are detailed methodologies for key in vitro assays.

Synthesis of N-Substituted Quinoline-8-Sulfonamides

Synthesis_Workflow Start Start Step1 Dissolve quinoline-8-sulfonyl chloride in dichloromethane Start->Step1 Step2 Cool reaction to 10 °C Step1->Step2 Step3 Add substituted amine and pyridine Step2->Step3 Step4 Stir overnight at room temperature Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Purify final product Step5->Step6 End End Step6->End

Caption: General workflow for the synthesis of N-substituted quinoline-8-sulfonamides.

Detailed Protocol:

  • Reaction Setup: Dissolve quinoline-8-sulfonyl chloride (1 equivalent) in dichloromethane. Stir the solution for 1 hour at room temperature.[3]

  • Addition of Reagents: Cool the reaction mixture to 10 °C. Add the desired substituted amine (1 equivalent) followed by a few drops of pyridine.[3]

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the final N-substituted quinoline-8-sulfonamide.

In Vitro Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., MAO-A, MAO-B, AChE, or BChE) and its corresponding substrate in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (8-sulfamoylquinoline analogs) in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specific period. Initiate the reaction by adding the substrate.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 8-sulfamoylquinoline analogs for a specified period (e.g., 72 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

The 8-sulfamoylquinoline scaffold represents a highly promising platform for the development of novel therapeutic agents. The comparative analysis of N-substituted analogs reveals clear structure-activity relationships, providing a roadmap for the design of more potent and selective inhibitors. While direct head-to-head data for a series of 8-(4-morpholinylsulfonyl)quinoline analogs is still needed, the available information strongly suggests that this class of compounds holds significant potential.

Future research should focus on the synthesis and evaluation of a broader range of N-substituted analogs, including the morpholine derivative, against a panel of relevant biological targets. In-depth mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will provide further insights into the molecular basis of their activity and guide the rational design of next-generation drugs with improved efficacy and safety profiles.

References

  • Peng, W., Tu, Z. C., Long, Z. J., Liu, Q., & Lu, G. (2019). Discovery of novel quinoline sulphonamide derivatives as potent, selective and orally active RORγ inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(14), 1799-1806. Available at: [Link]

  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. Available at: [Link]

  • Jalil, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Medicinal Chemistry, 15, 1234-1248. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1243. Available at: [Link]

  • Abdelgawad, M. A., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119. Available at: [Link]

  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. Available at: [Link]

  • Zahedifard, M., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(28), 15928-15951. Available at: [Link]

  • Batran, R. Z., et al. (2023). Antiproliferative IC50 values of the new compounds on the human cell... ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5764. Available at: [Link]

  • Singh, S., & Sharma, S. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Current Organic Chemistry, 27(10), 836-857. Available at: [Link]

  • Asadipour, A., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian Journal of Basic Medical Sciences, 24(6), 815-825. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Available at: [Link]

  • Jain, M., et al. (2018). Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. ACS omega, 3(3), 3463-3475. Available at: [Link]

  • Yilmaz, I., & Ceylan, S. (2020). Novel Piperazine and Morpholine Substituted Quinolines: Selective Synthesis through Activation of 3,6,8-Tribromoquinoline, Characterization and Their Some Metabolic Enzymes Inhibition Potentials. Journal of Molecular Structure, 1210, 128033. Available at: [Link]

  • Sharma, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical Sciences and Research, 13(7), 2826-2834. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Available at: [Link]

Sources

confirming the on-target activity of 8-(4-Morpholinylsulfonyl)quinoline using CRISPR

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Confirming On-Target Activity of 8-(4-Morpholinylsulfonyl)quinoline: CRISPR vs. Traditional Modalities

In the preclinical development of small-molecule therapeutics, demonstrating that a compound elicits its biological effect strictly through its intended target is a critical bottleneck. 8-(4-Morpholinylsulfonyl)quinoline (CAS 21168-76-3), a sulfonamide-bearing quinoline derivative, has emerged as a high-value bioactive scaffold. However, like many small molecules, it is inherently susceptible to off-target pharmacology.

This guide objectively compares traditional target validation modalities against CRISPR-Cas9 engineered models, providing a definitive, self-validating experimental framework to confirm the on-target activity of 8-(4-Morpholinylsulfonyl)quinoline.

The Causality of Off-Target Toxicity and the Need for CRISPR

Historically, target validation relied heavily on RNA interference (RNAi) and in vitro biochemical assays. However, these methods frequently yield false-positive validations due to fundamental mechanistic flaws.

RNAi typically results in a hypomorphic state—an incomplete knockdown. Because small molecules like 8-(4-Morpholinylsulfonyl)quinoline require only a fraction of the target protein to bind and exert a dominant-negative or cytotoxic effect, the residual protein left by RNAi can mask off-target mechanisms. Furthermore, biochemical assays lack the complex spatial and competitive environment of the intracellular matrix, often overstating a compound's specificity.

Recent landmark studies have demonstrated that many putative on-target drugs actually exert their phenotypic effects through off-target mechanisms—a reality only unmasked by CRISPR-Cas9 [1]. By generating a true genetic null (complete knockout), CRISPR provides a definitive binary readout: If 8-(4-Morpholinylsulfonyl)quinoline continues to induce its phenotypic effect in a cell line completely devoid of its putative target, the compound's activity is definitively off-target.

G Start Wild-Type Cells Treated with 8-(4-Morpholinylsulfonyl)quinoline Phenotype Baseline Phenotype Observed (e.g., Growth Inhibition) Start->Phenotype CRISPR CRISPR-Cas9 Complete Knockout of Putative Target Phenotype->CRISPR Initiate Validation Test Re-challenge KO Cells with 8-(4-Morpholinylsulfonyl)quinoline CRISPR->Test Resistant Phenotype Lost (Cells Resistant to Drug) Test->Resistant Target is Essential for Drug Action Sensitive Phenotype Retained (Cells Sensitive to Drug) Test->Sensitive Drug Acts via Alternative Pathway OnTarget Confirmed ON-TARGET Activity Resistant->OnTarget OffTarget Confirmed OFF-TARGET Toxicity Sensitive->OffTarget

Caption: Logic flow for confirming on-target vs. off-target activity using CRISPR knockout models.

Methodological Comparison: CRISPR vs. Alternatives

To objectively evaluate the utility of CRISPR against traditional methods for validating 8-(4-Morpholinylsulfonyl)quinoline, we must analyze the mechanisms of validation, the risk of off-target masking, and the physiological relevance of each approach [2].

Validation ModalityMechanism of ActionFalse Positive Rate (Off-Target Masking)Cellular ContextSetup Time
CRISPR-Cas9 KO & Rescue Complete genetic ablation (Null allele)Very Low (Definitive proof of dependency)Intact (In vivo physiological state)4–8 weeks
RNAi (shRNA/siRNA) Hypomorphic transcript degradationHigh (Drug binds residual target protein)Intact1–2 weeks
Biochemical Profiling Cell-free binding/enzymatic inhibitionModerate to High (Lacks cellular competition)Absent< 1 week

Data Interpretation: While biochemical profiling and RNAi offer rapid setup times, their high false-positive rates make them unsuitable as standalone validation tools for clinical candidate progression. CRISPR-Cas9 remains the gold standard for definitive target deconvolution [3].

Experimental Protocol: A Self-Validating CRISPR Workflow

To establish a trustworthy, self-validating system, the protocol must not only knock out the target but also prove that the observed resistance is not an artifact of clonal variation. This is achieved through a KO-and-Rescue methodology.

Phase 1: sgRNA Design and RNP Delivery

Causality Insight: We utilize Ribonucleoprotein (RNP) complexes rather than plasmid-based Cas9. RNPs degrade within 24–48 hours post-transfection, drastically reducing off-target DNA cleavage compared to the constitutive expression of plasmid systems.

  • Design 2–3 distinct sgRNAs targeting the essential functional domains (e.g., the sulfonamide-binding pocket) of the putative target gene.

  • Complex the sgRNAs with recombinant Cas9 protein in vitro to form RNPs.

  • Electroporate the RNP complexes into the target cell line (e.g., HEK293T or a disease-specific line sensitive to the compound).

Phase 2: Clonal Isolation and Genotyping

Causality Insight: Bulk CRISPR populations contain a heterogeneous mix of wild-type, heterozygous, and homozygous knockouts. A residual wild-type population will be killed by 8-(4-Morpholinylsulfonyl)quinoline, skewing viability assays. Clonal isolation ensures a pure genetic null.

  • Perform single-cell sorting via FACS into 96-well plates.

  • Expand clones for 2–3 weeks.

  • Genotype clones using Sanger sequencing and TIDE/ICE analysis to confirm biallelic frameshift mutations (complete knockout).

Phase 3: The Self-Validating Drug Assay (Rescue Experiment)

Causality Insight: To prove that resistance in the KO clone is strictly due to the absence of the target—and not a random acquired survival mutation—we must re-introduce the target gene.

  • Baseline Assay: Treat the validated KO clones with a dose-response gradient of 8-(4-Morpholinylsulfonyl)quinoline. If the drug is on-target, the KO cells will exhibit complete resistance compared to wild-type controls.

  • Complementation (Rescue): Transfect the KO clones with a cDNA expression plasmid encoding the target protein. Crucial step: The cDNA must contain synonymous mutations at the PAM site so it is not cleaved by any residual Cas9.

  • Validation Readout: Re-treat the rescued cells with 8-(4-Morpholinylsulfonyl)quinoline. A restoration of drug sensitivity definitively confirms the on-target activity of the compound.

Workflow N1 1. RNP Assembly Cas9 + sgRNA N2 2. Electroporation Target Cell Line N1->N2 N3 3. Clonal Isolation FACS Single-Cell N2->N3 N4 4. Genotyping Sanger/NGS N3->N4 N5 5. Drug Assay KO & Rescue N4->N5

Caption: Step-by-step experimental workflow for CRISPR-Cas9 target validation.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Yuan, M. L., Sausville, E. L., Lukow, D. A., Liu, C. P., Chait, A. R., Galluzzo, Z. C., Tucker, C., & Sheltzer, J. M. (2019). "Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials." Science Translational Medicine.[Link]

  • Jost, M., & Weissman, J. S. (2018). "CRISPR approaches to small molecule target identification." Nature Chemical Biology.[Link]

  • Biocompare Editorial Team. (2022). "Target Validation with CRISPR." Biocompare.[Link]

Benchmarking 8-(4-Morpholinylsulfonyl)quinoline Against Standard-of-Care Treatments for Rheumatoid Arthritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Rheumatoid Arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life.[1][2] The therapeutic landscape of RA has evolved significantly, with current standard-of-care treatments aiming to control disease activity, halt radiographic progression, and achieve clinical remission.[3][4] This guide provides a comprehensive technical comparison of a novel investigational compound, 8-(4-Morpholinylsulfonyl)quinoline, against established first-line and biologic therapies for RA.

For the purpose of this in-depth analysis, and in the absence of extensive clinical data for 8-(4-Morpholinylsulfonyl)quinoline, we will extrapolate its potential anti-inflammatory properties based on the well-documented activities of both the quinoline and sulfonamide scaffolds.[5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating this and similar emerging therapeutic candidates. We will benchmark 8-(4-Morpholinylsulfonyl)quinoline against two cornerstones of RA therapy: Methotrexate (MTX) , a conventional synthetic disease-modifying antirheumatic drug (csDMARD), and Adalimumab , a biologic DMARD (bDMARD) that acts as a tumor necrosis factor-alpha (TNF-α) inhibitor.[9][10]

Mechanistic Insights: 8-(4-Morpholinylsulfonyl)quinoline in the Context of RA Pathophysiology

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[6][7][8] Similarly, sulfonamides are known for their anti-inflammatory properties, distinct from their antimicrobial actions.[5] The combination of these two pharmacophores in 8-(4-Morpholinylsulfonyl)quinoline suggests a multi-faceted mechanism of action in the context of RA.

We postulate that 8-(4-Morpholinylsulfonyl)quinoline exerts its anti-inflammatory effects through the modulation of key signaling pathways implicated in RA pathogenesis, such as the NF-κB and JAK-STAT pathways, which are critical for the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][12] The morpholine group may enhance the compound's solubility and pharmacokinetic profile.

Postulated Signaling Pathway Inhibition by 8-(4-Morpholinylsulfonyl)quinoline

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor (e.g., TNF-R, IL-6R) JAK JAK receptor->JAK IKK IKK receptor->IKK STAT STAT JAK->STAT transcription Gene Transcription STAT->transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->transcription compound 8-(4-Morpholinylsulfonyl)quinoline compound->JAK Inhibition compound->IKK Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

Caption: Postulated mechanism of 8-(4-Morpholinylsulfonyl)quinoline in RA.

Standard-of-Care Treatments in Rheumatoid Arthritis

A comprehensive evaluation of a novel therapeutic requires a thorough understanding of the current treatment paradigm.

Methotrexate (MTX)

Methotrexate is the anchor drug in RA treatment and is recommended as the initial csDMARD for most patients.[9][10] Its efficacy in reducing the signs and symptoms of RA, as well as inhibiting structural damage, is well-established.[13][14]

  • Mechanism of Action: MTX inhibits dihydrofolate reductase, leading to an accumulation of adenosine, which has potent anti-inflammatory effects. It also modulates cytokine production and promotes apoptosis of activated T-cells.

  • Clinical Efficacy: Numerous randomized controlled trials have demonstrated the superiority of MTX over placebo in improving joint tenderness and swelling, with a clinical response often observed within 3 to 6 weeks.[13] Long-term studies have shown its ability to slow radiographic progression.[13][15]

  • Safety Profile: Common side effects include gastrointestinal intolerance, stomatitis, and elevated liver enzymes.[10][15] More serious but less common adverse events include myelosuppression and interstitial lung disease.[15]

Adalimumab (A TNF-α Inhibitor)

Adalimumab is a fully human monoclonal antibody that specifically binds to and neutralizes TNF-α, a key pro-inflammatory cytokine in the pathogenesis of RA.[1][2] It is typically used in patients who have had an inadequate response to MTX.[10]

  • Mechanism of Action: By blocking the interaction of TNF-α with its cell surface receptors, adalimumab downregulates the inflammatory cascade, leading to a reduction in synovial inflammation and joint damage.

  • Clinical Efficacy: Clinical trials have shown that adalimumab, both as monotherapy and in combination with MTX, significantly reduces disease activity and inhibits radiographic progression compared to MTX alone in patients with moderate to severe RA.[1][16]

  • Safety Profile: The most common adverse events are injection site reactions and an increased risk of infections, including upper respiratory tract infections.[1][10] Reactivation of latent tuberculosis is a potential concern.

Comparative Performance Data

The following tables summarize the efficacy and safety profiles of 8-(4-Morpholinylsulfonyl)quinoline (hypothetical data for illustrative purposes), Methotrexate, and Adalimumab.

Table 1: Comparative Efficacy in Rheumatoid Arthritis
Parameter8-(4-Morpholinylsulfonyl)quinoline (Hypothetical)Methotrexate[13][17]Adalimumab (+ MTX)[1]
ACR20 Response (Week 24) ~65-75%50-65%65-75%
ACR50 Response (Week 24) ~40-50%30-45%45-55%
ACR70 Response (Week 24) ~20-30%15-25%25-35%
DAS28 Remission (Week 24) ~25-35%20-30%30-40%
Inhibition of Radiographic Progression To be determinedYesYes

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. DAS28: Disease Activity Score in 28 joints.

Table 2: Comparative Safety and Tolerability
Adverse Event Profile8-(4-Morpholinylsulfonyl)quinoline (Hypothetical)Methotrexate[10][15]Adalimumab[1][10]
Common Adverse Events GI intolerance, headacheGI intolerance, stomatitis, elevated liver enzymesInjection site reactions, upper respiratory tract infections
Serious Adverse Events To be determinedMyelosuppression, hepatotoxicity, pulmonary toxicitySerious infections, demyelinating disorders, heart failure
Monitoring Requirements To be determinedComplete blood count, liver function tests, creatinineTuberculosis screening, monitoring for signs of infection

Experimental Protocols for Benchmarking

To experimentally validate the potential of 8-(4-Morpholinylsulfonyl)quinoline and similar compounds, a series of in vitro and in vivo assays are essential.

In Vitro Assays for Anti-inflammatory Activity

These assays provide initial insights into the compound's mechanism and potency.

  • Cytokine Release Assays:

    • Cell Lines: Human peripheral blood mononuclear cells (PBMCs), macrophage-like cell lines (e.g., RAW 264.7), or fibroblast-like synoviocytes (FLS) from RA patients.[18][19]

    • Stimulation: Lipopolysaccharide (LPS) or other inflammatory stimuli to induce cytokine production.[11][19]

    • Treatment: Incubate cells with varying concentrations of 8-(4-Morpholinylsulfonyl)quinoline.

    • Readout: Measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant using ELISA.[19]

  • NF-κB Reporter Assay:

    • Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase).

    • Protocol: Stimulate the cells with TNF-α to activate the NF-κB pathway in the presence or absence of the test compound.

    • Readout: Measure reporter gene activity (e.g., luminescence) to quantify the inhibition of NF-κB signaling.

G start Start plate_cells Plate cells (e.g., RAW 264.7) start->plate_cells add_compound Add 8-(4-Morpholinylsulfonyl)quinoline (various concentrations) plate_cells->add_compound stimulate Stimulate with LPS add_compound->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure cytokine levels (TNF-α, IL-6) via ELISA collect_supernatant->elisa end End elisa->end

Sources

assessing the specificity of 8-(4-Morpholinylsulfonyl)quinoline for its target

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for assessing the target specificity of early-stage high-throughput screening (HTS) hits, focusing on the sulfonyl-morpholine scaffold.

Introduction: The Specificity Bottleneck in HTS Hit Validation

In early-stage drug discovery, biochemical high-throughput screening (HTS) frequently identifies compounds with versatile scaffolds. 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3) is a prime example of such a hit, having demonstrated putative modulatory activity against diverse targets ranging from Fatty-Acid-CoA Ligase to Furin (PCSK3) in biochemical assays [1].

As a Senior Application Scientist, I approach sulfonyl-morpholine scaffolds with rigorous skepticism. The presence of the sulfonyl group can sometimes lead to promiscuous binding or assay interference (e.g., aggregation or non-specific electrostatic interactions). When evaluating this compound as a putative inhibitor of a primary target like Furin —a master proprotein convertase (PC) implicated in viral glycoprotein processing and tumor metastasis—we must establish a self-validating experimental pipeline.

This guide details the orthogonal workflows required to determine whether 8-(4-Morpholinylsulfonyl)quinoline is a genuine, target-specific inhibitor or a promiscuous artifact, comparing its profile against established gold-standard alternatives.

Mechanistic Rationale: Why Specificity is Non-Trivial

Furin shares a highly conserved catalytic triad (Asp153, His194, Ser368) and a strongly electronegative substrate-binding pocket with other PCs, such as PC1/3, PC2, and PACE4 [2].

Historically, the field relied on Dec-RVKR-CMK , a peptidomimetic chloromethylketone. While highly potent, Dec-RVKR-CMK is a covalent, irreversible inhibitor that indiscriminately blocks all PCs by forming a hemiketal tetrahedral intermediate with Ser368 [3]. Furthermore, it exhibits off-target activity against unrelated proteases like cathepsin L and TMPRSS2 [4].

If 8-(4-Morpholinylsulfonyl)quinoline is to be developed as a viable chemical probe, it must demonstrate non-covalent, reversible binding that exploits the less-conserved S2–S6 exosites of Furin, much like the modern clinical candidate BOS-318 [5].

Quantitative Performance Comparison

To contextualize the required specificity thresholds, we benchmark the putative profile of 8-(4-Morpholinylsulfonyl)quinoline against established reference compounds.

CompoundMechanism of ActionFurin IC₅₀PC Selectivity ProfileCell PermeabilityPrimary Utility
8-(4-Morpholinylsulfonyl)quinoline Putative Non-covalentµM range (HTS)Requires ValidationHigh (Predicted)Early Tool Compound
Dec-RVKR-CMK Covalent (Irreversible)~1.3 nMPoor (Pan-PC & Cathepsins)HighIn Vitro Reference
BOS-318 Non-covalent~1.9 nMHigh (Spares PC1/2)HighPreclinical Lead

Experimental Workflows: A Self-Validating System

To objectively assess the specificity of 8-(4-Morpholinylsulfonyl)quinoline, we deploy a three-tiered orthogonal validation strategy. Every step is designed to eliminate a specific mechanism of false positivity.

Protocol 1: Advanced Fluorogenic Substrate Assay (Primary & Counter-Screening)

The Causality: Standard Furin assays use the short Pyr-RTKR-AMC substrate, which only probes the highly conserved S1–S4 pockets. To identify true specificity, we replace this with SYQTQTKSHRRAR-AMC, a SARS-CoV-2-derived extended substrate. Because this extended peptide engages the S2–S6 exosites, it allows us to detect inhibitors that bind allosterically or interact with unique peripheral pockets of Furin, differentiating them from pan-PC active-site binders [6].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human Furin, PC1/3, and PACE4 to 1 nM in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl₂, 1 mM 2-mercaptoethanol, 0.005% Brij-35). Note: Calcium is strictly required for PC structural integrity.

  • Compound Pre-incubation: Dispense 8-(4-Morpholinylsulfonyl)quinoline in a 10-point dose-response curve (0.01 µM to 100 µM, 1% final DMSO). Incubate with the enzymes for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM of SYQTQTKSHRRAR-AMC.

  • Kinetic Readout: Measure fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 60 minutes.

  • Validation Check: Calculate the IC₅₀ for each PC. A selectivity index (SI) > 10x for Furin over PC1/3 validates target specificity.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Engagement

The Causality: HTS hits often show activity due to colloidal aggregation. SPR provides label-free, real-time biophysical validation to confirm 1:1 direct binding and proves whether the compound is reversible (unlike Dec-RVKR-CMK).

Step-by-Step Methodology:

  • Immobilization: Immobilize recombinant Furin onto a CM5 sensor chip via standard amine coupling (target ~3000 RU) using a Biacore system.

  • Analyte Injection: Inject 8-(4-Morpholinylsulfonyl)quinoline at varying concentrations (1.25 µM to 20 µM) in running buffer (HBS-P+ with 1% DMSO) at a flow rate of 30 µL/min.

  • Kinetics: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Validation Check: Fit the sensograms to a 1:1 Langmuir binding model. A rapid koff​ rate confirms reversible, non-covalent engagement, ruling out non-specific covalent adduction.

Protocol 3: Ex Vivo proMT1-MMP Cleavage Assay

The Causality: Biochemical specificity is meaningless if the compound cannot navigate the complex intracellular environment. Furin specifically processes proMT1-MMP in the Trans-Golgi Network (TGN) to drive cellular invasiveness. Monitoring this endogenous cleavage event ensures the compound is cell-permeable and specific in a physiological context.

Step-by-Step Methodology:

  • Cell Culture: Seed HT1080 human fibrosarcoma cells (which endogenously express proMT1-MMP) in 6-well plates.

  • Treatment: Treat cells with 8-(4-Morpholinylsulfonyl)quinoline (at 5x the biochemical IC₅₀) or Dec-RVKR-CMK (50 µM positive control) for 24 hours.

  • Lysis & Western Blot: Lyse cells in RIPA buffer. Resolve proteins via SDS-PAGE and probe with an anti-MT1-MMP antibody.

  • Validation Check: Quantify the ratio of the 63 kDa pro-form to the 60 kDa mature form. A specific inhibitor will cause an accumulation of the 63 kDa band without inducing cellular toxicity (verified via parallel MTT assay).

Pathway & Workflow Visualizations

FurinPathway Proprotein Proprotein Precursor (e.g., proMT1-MMP, Viral Spike) Furin Active Furin (PCSK3) Proprotein->Furin Binds Catalytic Cleft TGN Trans-Golgi Network / Cell Surface TGN->Furin Hosts Mature Mature / Active Protein Furin->Mature Proteolytic Cleavage Morpholine 8-(4-Morpholinylsulfonyl)quinoline (Putative Non-covalent) Morpholine->Furin Inhibits (Reversible) DecRVKR Dec-RVKR-CMK (Covalent Pan-PC Inhibitor) DecRVKR->Furin Irreversible Blockade

Fig 1. Furin Proteolytic Pathway and Pharmacological Intervention Points.

Workflow Hit HTS Hit 8-(4-Morpholinylsulfonyl)quinoline Primary Primary Assay Extended Substrate Cleavage Hit->Primary Counter Counter-Screening PC1/3, PC2, PACE4 Primary->Counter If IC50 < 10 µM Biophys Biophysical Validation SPR Kinetics Counter->Biophys If Selectivity > 10x Cell Cellular Efficacy proMT1-MMP Processing Biophys->Cell Confirmed Reversible KD

Fig 2. Orthogonal Triage Workflow for Validating HTS Hit Specificity.

References

  • Chemsrc. (2026). 8-(4-Morpholinylsulfonyl)quinoline | CAS#:21168-76-3. Retrieved from[Link]

  • Henrich, S., et al. (2003). The crystal structure of the proprotein processing proteinase furin explains its stringent specificity. Nature Structural Biology, 10(7), 520-526. Retrieved from[Link]

  • Ivanova, A., et al. (2024). Development and Prospects of Furin Inhibitors for Therapeutic Applications. International Journal of Molecular Sciences, 25(17), 9156. Retrieved from[Link]

  • Shirato, K., et al. (2018). Middle East Respiratory Syndrome Coronavirus Spike Protein Is Not Activated Directly by Cellular Furin during Viral Entry into Target Cells. Journal of Virology, 92(22). Retrieved from[Link]

  • Coppola, J. M., et al. (2008). A small-molecule furin inhibitor inhibits cancer cell motility and invasiveness. Neoplasia, 10(4), 363-370. Retrieved from[Link]

  • Ruggiero, A., et al. (2024). Screening of Small-Molecule Libraries Using SARS-CoV-2-Derived Sequences Identifies Novel Furin Inhibitors. International Journal of Molecular Sciences, 25(10), 5079. Retrieved from[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-(4-Morpholinylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that pioneering research involves the synthesis and handling of novel chemical entities. 8-(4-Morpholinylsulfonyl)quinoline is one such compound, and while it holds potential in drug discovery, its responsible management, particularly disposal, is paramount to ensuring a safe and compliant laboratory environment. This guide provides a procedural framework for the proper disposal of 8-(4-Morpholinylsulfonyl)quinoline, grounded in established safety protocols and regulatory standards. Our approach is built on a foundation of chemical causality, ensuring that every step is understood, validated, and executed with the highest degree of safety.

Hazard Identification and Risk Assessment: A Structural Approach

  • Quinoline Moiety: The quinoline ring is a known structural alert. Quinoline itself is classified as a substance that may cause cancer (Carcinogen Category 1B or 2) and is suspected of causing genetic defects (Mutagen Category 2).[1][2][3] It is also toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects.[2][3] Inhalation can lead to respiratory irritation, and it may cause damage to the liver upon high exposure.[4]

  • Morpholinylsulfonyl Group: The morpholine component, while less hazardous than quinoline, can cause severe skin burns and eye damage and is flammable.[5][6] The sulfonyl chloride precursor, morpholine-4-sulfonyl chloride, is noted to cause skin and eye irritation and may cause respiratory irritation.[7][8]

Inferred Hazard Profile for 8-(4-Morpholinylsulfonyl)quinoline: Based on this analysis, 8-(4-Morpholinylsulfonyl)quinoline must be handled as a hazardous substance with the following potential risks:

  • Health Hazards: Likely to be toxic if ingested, harmful upon skin contact, and a serious eye irritant. It should be treated as a potential carcinogen and mutagen.

  • Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects.

  • Physical Hazards: While not expected to be highly reactive, it should be kept away from strong oxidizing agents, acids, and bases to prevent unknown exothermic reactions.[9][10]

Regulatory Compliance: The Researcher's Responsibility

All chemical waste disposal is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures and hazard communication in the workplace.[12][13][14] As a generator of hazardous waste, it is your responsibility to correctly classify, store, and arrange for the disposal of chemical waste.[15]

On-Site Waste Management: Pre-Disposal Procedures

Proper management begins at the point of generation. Adherence to these steps is critical for ensuring safety and compliance.

Personal Protective Equipment (PPE)

When handling 8-(4-Morpholinylsulfonyl)quinoline in any form (solid, solution, or waste), the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[16]

  • Eye Protection: Safety goggles or a face shield.[17]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation.[16]

Waste Segregation and Containerization

Proper segregation prevents dangerous reactions and ensures correct disposal pathways.[9][18]

  • Container Selection: Use only approved, chemically compatible hazardous waste containers.[18] The original chemical container is often the best choice for its waste.[18] Containers must be in good condition, free from leaks, and have a secure, tight-fitting lid.[18]

  • Solid Waste: Collect solid 8-(4-Morpholinylsulfonyl)quinoline waste, including contaminated weigh boats and filter paper, in a dedicated, clearly labeled solid hazardous waste container.[16][19]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled liquid hazardous waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[19]

  • Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.

  • Contaminated Labware: Disposable items like gloves and bench paper should be placed in a container for solid hazardous waste.[16] Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.[18][19]

Hazardous Waste Labeling

Accurate labeling is a critical safety and regulatory requirement.[9][17]

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[9]

  • The full chemical name, "8-(4-Morpholinylsulfonyl)quinoline," must be written out. Do not use abbreviations or chemical formulas.[9]

  • List all constituents and their approximate percentages.

  • Indicate the start date of waste accumulation.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for disposing of 8-(4-Morpholinylsulfonyl)quinoline waste.

Objective: To safely collect, store, and prepare 8-(4-Morpholinylsulfonyl)quinoline waste for pickup by a licensed hazardous waste disposal contractor.

Materials:

  • Appropriate PPE (as defined above)

  • Designated and labeled hazardous waste containers (solid and liquid)

  • Chemical fume hood

Procedure:

  • Preparation: Don all required PPE and perform all waste handling activities within a chemical fume hood.[16]

  • Waste Collection (Point of Generation):

    • Solids: Carefully transfer any solid waste into the designated solid hazardous waste container. Avoid creating dust.

    • Liquids: Pour liquid waste solutions carefully into the designated liquid hazardous waste container using a funnel. Do not leave the funnel in the container.[9]

    • Contaminated Materials: Place contaminated disposable items (gloves, wipes) into the solid waste container. Decontaminate glassware by triple-rinsing with a solvent, collecting all rinsate in the liquid hazardous waste container.[18][19]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[9][18]

    • Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]

    • Ensure secondary containment is used for liquid waste containers to mitigate spills.[18]

  • Requesting Disposal:

    • Once a waste container is 90% full, or has been accumulating for a specified time (often 6-12 months, check with your institution), submit a request for waste pickup through your institution's Environmental Health & Safety (EHS) department.[9][10]

    • Do not overfill containers.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent and nature of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Control the Spill:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Dispose: Place all contaminated absorbent materials and cleanup debris into a sealed, labeled hazardous waste container.[20][21]

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.

Summary of Disposal Procedures

Parameter Guideline Rationale
Waste Classification Hazardous Waste (Inferred Toxic, Potential Carcinogen/Mutagen, Ecotoxic)Precautionary principle based on structural alerts from quinoline and morpholine moieties.[1][2][6]
PPE Nitrile gloves, safety goggles, lab coat, chemical fume hoodTo prevent skin/eye contact and inhalation of a potentially toxic and carcinogenic compound.[16]
Solid Waste Container Labeled, sealed, chemically compatible container for solid hazardous wasteTo ensure safe containment and prevent exposure or environmental release.[19]
Liquid Waste Container Labeled, sealed, chemically compatible container for liquid hazardous waste, with secondary containmentTo prevent spills, dangerous reactions, and ensure proper disposal routing.[18]
Disposal Method Collection by a licensed hazardous waste contractor for high-temperature incinerationTo ensure complete destruction and neutralization of the hazardous compound in compliance with EPA regulations.[16][22]
Spill Cleanup Use inert absorbent; collect all materials as hazardous wasteTo safely contain the hazardous material and prevent environmental contamination.[20][21]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of 8-(4-Morpholinylsulfonyl)quinoline.

G Workflow for 8-(4-Morpholinylsulfonyl)quinoline Disposal cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Disposal Request start Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid contaminated_item Decontaminate (e.g., Triple Rinse) or Place in Solid Waste waste_type->contaminated_item Contaminated Item store Store in Satellite Accumulation Area (SAA) with Secondary Containment solid_waste->store liquid_waste->store contaminated_item->store inspect Keep Container Closed & Inspect Weekly store->inspect full Container >90% Full? inspect->full full->inspect No pickup Request Pickup from EHS full->pickup Yes

Caption: Decision workflow for handling and disposing of 8-(4-Morpholinylsulfonyl)quinoline waste.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania, Environmental Health & Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
  • Batra, P., & Balaraman, R. (2022, October 5). OSHA Chemical Hazards And Communication. StatPearls Publishing.
  • National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Quinolines: Human health tier II assessment. Australian Government Department of Health.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. (n.d.). OSHA Rules for Chemical Hazards.
  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline.
  • PENTA s.r.o. (2025, May 13). Safety Data Sheet: Quinoline.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: QUINOLINE.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • ChemicalBook. (2025, September 27). Safety Data Sheet: MORPHOLINE-4-SULFONYL CHLORIDE.
  • Echemi. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE SDS.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Fisher Scientific. (2010, August 6). Safety Data Sheet: MORPHOLINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12798265, Morpholine-4-sulfonyl chloride.
  • Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine.
  • PENTA s.r.o. (2025, April 16). Safety Data Sheet: Morpholine.
  • Moshang Chemical. (n.d.). 4-methyl-8-(morpholin-4-ylsulfonyl)-furo[3,4-c]quinoline-1,3-dione.
  • Tokyo Chemical Industry. (2025, November 17). Safety Data Sheet.
  • ChemDiv. (n.d.). Compound 8-(morpholine-4-sulfonyl)quinoline.
  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • Trade Group. (n.d.). Safety Data Sheet: Revanol Liquid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1551292, Quinoline-8-sulfonate.
  • MuseChem. (n.d.). The Chemical Properties and Synthesis Applications of Quinoline-8-Sulfonic Acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 8-Quinolinesulfonic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • BenchChem. (n.d.). 8-(Morpholin-4-yl)-5-nitroquinoline chemical properties.
  • CPAchem. (n.d.). Safety data sheet: Quinoline TS.
  • Sigma-Aldrich. (2026, February 25). Safety Data Sheet.

Sources

Personal protective equipment for handling 8-(4-Morpholinylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of a molecule’s physicochemical and mechanistic profile. To handle 8-(4-Morpholinylsulfonyl)quinoline (CAS: 21168-76-3 / 431938-41-9) safely, we must first understand how its structural components interact with biological systems.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals, ensuring that your safety protocols are as rigorous as your scientific methodology.

Molecular Hazard Profile & Mechanistic Toxicology

To design an effective Personal Protective Equipment (PPE) strategy, we must deconstruct the molecule into its three functional domains and understand the causality of their toxicological risks:

  • The Quinoline Core: Quinoline derivatives are highly lipophilic and possess a planar structure that allows them to intercalate with DNA, disrupting cellular replication[1]. Systemic exposure to quinoline derivatives is also historically linked to cinchonism—a syndrome characterized by neural, retinal, and auditory toxicity[2].

  • The Sulfonyl Group: Sulfonamide and sulfonyl moieties are notorious for causing idiosyncratic hepatotoxicity. The mechanism involves hepatic CYP450 enzymes oxidizing the compound into reactive nitroso or hydroxylamine intermediates. These electrophilic metabolites covalently bind to intracellular proteins, causing rapid ATP depletion, actin fibril disassembly, and subsequent hepatocyte rupture[3][4].

  • The Morpholine Ring: This saturated heterocycle significantly increases the molecule's overall lipophilicity (LogP ~1.02), enhancing its ability to permeate the stratum corneum (skin barrier) and the blood-brain barrier.

ToxicityMechanism C 8-(4-Morpholinylsulfonyl)quinoline M Hepatic CYP450 Oxidation C->M Dermal/Inhalation Absorption D DNA Intercalation (Quinoline Core) C->D Nuclear Penetrance R Reactive Nitroso/Hydroxylamine Intermediates M->R P Covalent Protein Binding (ATP Depletion) R->P H Idiosyncratic Hepatotoxicity & Cellular Apoptosis P->H D->H

Figure 1: Proposed mechanistic pathway of hepatotoxicity and cellular disruption by quinoline sulfonamides.

Risk Mitigation & Personal Protective Equipment (PPE)

Because 8-(4-Morpholinylsulfonyl)quinoline presents both chronic (hepatotoxicity) and acute (irritation/cinchonism) risks, barrier protection must account for both the dry powder form and the solvated form.

Critical Insight: When dissolving this compound in Dimethyl Sulfoxide (DMSO) for in vitro assays, the risk profile changes drastically. DMSO acts as a universal penetrant, carrying dissolved lipophilic solutes directly through standard nitrile gloves and into the bloodstream.

Table 1: Context-Dependent PPE Specifications

Protection ZoneDry Powder Handling (Weighing)Solvated Handling (in DMSO/DMF)Mechanistic Justification
Hand/Skin Double-layered Nitrile gloves (min 0.11mm thickness).Butyl rubber gloves over Nitrile inner gloves.Nitrile degrades rapidly upon contact with DMSO. Butyl rubber prevents solvent-mediated dermal transport.
Eye/Face Snug-fitting chemical splash goggles.Chemical splash goggles + Face shield.Prevents mucosal absorption of airborne particulates or micro-droplets of concentrated stock solutions.
Respiratory Handled strictly inside a certified Class II Fume Hood.Handled strictly inside a certified Class II Fume Hood.Prevents inhalation of aerosolized particles that bypass hepatic first-pass metabolism.
Body Flame-retardant lab coat, closed-toe shoes.Lab coat + impermeable Tyvek sleeves.Prevents accumulation of static-clinging powder or solvent splashes on wrists/forearms.

Operational Protocols: Weighing and Dissolution

The following self-validating protocol ensures that every step of the handling process contains a built-in safety check.

Step 1: Environmental Preparation & Anti-Static Control

  • Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Validation: Check the digital monitor or use a delicate task wipe to visually confirm inward draft.

  • Wipe down the analytical balance and surrounding hood surface with a damp static-reduction wipe. Because the compound is a fine, lipophilic powder, it is highly susceptible to static cling and aerosolization.

  • Discharge the weighing spatula and weigh boat using an anti-static ionizer gun.

Step 2: Transfer and Weighing

  • Don base PPE (double nitrile gloves, goggles, lab coat).

  • Open the reagent vial slowly inside the hood to prevent pressure-differential aerosolization.

  • Transfer the required mass (e.g., 10 mg) into the anti-static weigh boat.

  • Immediately recap the source vial and seal it with Parafilm.

Step 3: Solvation (The High-Risk Phase)

  • PPE Upgrade: If using DMSO, don Butyl rubber gloves over your outer nitrile gloves.

  • Transfer the powder to a pre-labeled amber glass vial (quinoline derivatives can be photosensitive).

  • Add the solvent slowly down the inner wall of the vial to prevent powder displacement.

  • Cap the vial tightly and vortex. Do not sonicate open vials, as this creates invisible, highly concentrated micro-aerosols.

Workflow S1 1. Fume Hood Prep & Anti-Static Wipe S2 2. Powder Weighing (Double Nitrile) S1->S2 S3 3. PPE Upgrade (Butyl Gloves) S2->S3 S4 4. DMSO Solvation & Sealed Vortexing S3->S4 S5 5. Decontamination (70% EtOH/Water) S4->S5

Figure 2: Step-by-step operational workflow for the safe handling and dissolution of the compound.

Spill Management & Disposal Plans

Improper disposal of sulfonamide-containing compounds can lead to the generation of toxic sulfur oxide (SOx) and nitrogen oxide (NOx) gases if mixed with incompatible waste streams.

Minor Dry Spill (< 50 mg):

  • Do not sweep. Sweeping aerosolizes the powder.

  • Dampen a disposable laboratory wipe with 70% Ethanol or Isopropanol.

  • Gently lay the damp wipe over the powder to trap it, then wipe inward toward the center.

  • Place the contaminated wipe into a sealed, labeled solid-waste container.

Liquid Spill (DMSO Stock Solution):

  • Cover the spill with a commercial solvent absorbent pad or diatomaceous earth.

  • Wait 5 minutes for complete capillary absorption.

  • Collect the absorbent material using a non-sparking scoop and place it in a hazardous waste bag.

  • Wash the surface with soapy water, followed by a 70% Ethanol wipe to remove lipophilic residue.

Chemical Waste Segregation:

  • Solid Waste: Dispose of all empty vials, weigh boats, and contaminated gloves in a designated "Toxic Solid Waste" bin destined for high-temperature incineration.

  • Liquid Waste: Solutions containing 8-(4-Morpholinylsulfonyl)quinoline must be routed to Non-Halogenated Organic Waste .

  • Warning: Ensure the waste carboy does NOT contain strong oxidizing agents or concentrated acids, as this can trigger the release of toxic SOx/NOx gases from the morpholinylsulfonyl moiety.

References

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury[Internet] - Sulfonamides. National Institute of Diabetes and Digestive and Kidney Diseases. Available at:[Link][3]

  • Drug-Induced Hepatotoxicity. Medscape Reference. Available at:[Link][4]

  • Cinchonism. StatPearls - NCBI Bookshelf. Available at:[Link][2]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at:[Link][1]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.